molecular formula C19H24N6O5S2 B1233904 cefepime CAS No. 149261-27-8

cefepime

Cat. No.: B1233904
CAS No.: 149261-27-8
M. Wt: 480.6 g/mol
InChI Key: HVFLCNVBZFFHBT-ZKDACBOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefepime is a cephalosporin bearing (1-methylpyrrolidinium-1-yl)methyl and (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug. It is a cephalosporin and an oxime O-ether. It is a conjugate base of a this compound(1+).
This compound is a fourth-generation cephalosporin antibiotic developed in 1994. This compound is active against Gram-positive and Gram-negative bacteria, and has greater activity against both compared to third-generation antibiotics. This compound is normally used to treat severe nosocomial pneumonia and infections caused by multi-resistant microorganisms such as Pseudomonas aeruginosa, and is also indicated for the empirical treatment of febrile neutropenia. The popularity of its third-generation predecessors, its clinical efficacy, and the high prevalence of multidrug-resistant bacteria might be some of the factors leading to an increase in the use of this compound. The activity of this compound against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases. In general, this compound seems to be well tolerated;  however, patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity.
This compound is a Cephalosporin Antibacterial.
This compound is a natural product found in Apis cerana with data available.
This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.
See also: this compound Hydrochloride (has salt form).

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-ZKDACBOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873208
Record name Cefepime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefepime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.73e-02 g/L
Record name Cefepime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefepime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88040-23-7
Record name Cefepime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88040-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefepime [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefepime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefepime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFEPIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807PW4VQE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefepime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150ºC
Record name Cefepime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01413
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Discovery and Synthesis of Cefepime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Patented in 1982 by Bristol-Myers Squibb and approved for medical use in 1994, it has become a crucial therapeutic option, particularly for treating severe nosocomial infections.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

This compound emerged as part of the effort to develop cephalosporins with an expanded spectrum of activity, especially against resistant Gram-negative bacteria.[3] As a fourth-generation agent, it was designed to be more stable against hydrolysis by many plasmid- and chromosome-mediated beta-lactamases, which are a common mechanism of resistance to earlier-generation cephalosporins.[1] Its zwitterionic structure allows for faster penetration of the outer membrane of Gram-negative bacteria. This compound was approved for medical use in 1994 and is available as a generic medication. It is used to treat a variety of serious infections, including pneumonia, urinary tract infections, skin infections, and complicated intra-abdominal infections.

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride has been approached through several routes, often starting from readily available cephalosporin precursors like 7-aminocephalosporanic acid (7-ACA) or 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methyl-oxybenzyl ester (GCLE). The core of the synthesis involves the introduction of the specific side chains at the C-7 and C-3 positions of the cephem nucleus that define this compound's structure and activity.

Synthetic Route 1: Starting from GCLE

This method involves a multi-step process beginning with the deprotection of the GCLE starting material, followed by the introduction of the N-methylpyrrolidine (NMP) moiety and subsequent acylation at the 7-position.

G GCLE GCLE (7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methyl-oxybenzyl ester) Step1 Step 1: Deprotection of 4-site protecting group (p-methoxybenzyl) GCLE->Step1 DGCLE DGCLE (7-phenylacetamido-3-chloromethyl-3-cephalosporin-4-carboxylic acid) Step1->DGCLE Step2 Step 2: Reaction with N-methylpyrrolidine (NMP) DGCLE->Step2 Intermediate_A 7-phenylacetamido-3-((1-methylpyrrolidinium-1-yl)methyl) -3-cephem-4-carboxylate Step2->Intermediate_A Step3 Step 3: Enzymatic cleavage of 7-site protecting group Intermediate_A->Step3 Intermediate_B 7-ACP (7-amino-3-((1-methylpyrrolidinium-1-yl)methyl) -3-cephem-4-carboxylate) Step3->Intermediate_B Step4 Step 4: 7-acylation with AE-active ester Intermediate_B->Step4 This compound This compound Hydrochloride Step4->this compound

Caption: Synthetic workflow for this compound starting from GCLE.
Experimental Protocol: Synthesis from GCLE

Step 1: Synthesis of 7-phenylacetamido-3-chloromethyl-3-cephalosporin-4-carboxylic acid (DGCLE)

  • Reactants: 20g of GCLE is dissolved in 50ml of dichloromethane.

  • Reagent: 19.8ml of trifluoroacetic acid (molar ratio to GCLE is 6.5:1) is added.

  • Conditions: The system is cooled to -25°C and the mixture is stirred for 16 hours.

  • Work-up: The solvent is partially removed by distillation under reduced pressure. 200ml of petroleum ether is added to precipitate the product.

  • Yield: 12.9g of DGCLE is obtained (85.6% molar yield).

Step 2 & 3: Synthesis of 7-amino-3-((1-methylpyrrolidinium-1-yl)methyl)-3-cephem-4-carboxylate (7-ACP)

  • This intermediate is derived from DGCLE through reaction with N-methylpyrrolidine (NMP) to form the quaternary ammonium salt at the C-3 position, followed by enzymatic cleavage of the phenylacetyl group at the C-7 position.

Step 4: Synthesis of this compound Hydrochloride via 7-acylation

  • Reactants: 8.0g of 7-ACP is dissolved in 40ml of dichloromethane.

  • Reagents: 10ml of triethylamine is added, followed by 7.4g of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-mercaptobenzothiazole active ester (AE-active ester) (molar ratio to 7-ACP is 1.1:1).

  • Conditions: The mixture is stirred for 2 hours at 28°C.

  • Work-up: The reaction solution is poured into 200ml of water and washed with ethyl acetate. The pH of the aqueous phase is adjusted to 1.15 with 5% dilute hydrochloric acid. Acetone is slowly added to precipitate the product.

  • Yield: 11.58g of this compound hydrochloride is obtained (86.9% molar yield) with a purity of 99.62%.

Synthetic Route 2: Starting from 7-ACA

This alternative pathway utilizes 7-aminocephalosporanic acid (7-ACA) as the starting material. The synthesis involves the protection of amino and carboxyl groups, followed by a one-pot reaction to introduce the N-methylpyrrolidine side chain and subsequent acylation.

G cluster_0 Preparation of 7-MPCA cluster_1 Final Acylation 7-ACA 7-ACA (7-aminocephalosporanic acid) Step1 Step 1: Silylation (Protection of amino & carboxyl groups) 7-ACA->Step1 Protected_ACA Protected 7-ACA Step1->Protected_ACA Step2 Step 2: One-pot reaction with TMSI and NMP Protected_ACA->Step2 Intermediate_7MPCA 7-MPCA (7-amino-3-((1-methyl-1-pyrrolidine)methyl) cephalosporin-3-alkene-4-carboxylic acid hydrochloride) Step2->Intermediate_7MPCA Step3 Step 3: Acylation and Salification Intermediate_7MPCA->Step3 AE_ester AE-active ester AE_ester->Step3 Cefepime_HCl This compound Dihydrochloride Step3->Cefepime_HCl G cluster_0 Bacterial Cell This compound This compound (Zwitterion) Porin Porin Channel This compound->Porin Outer_Membrane Gram-Negative Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Inhibits Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Cell_Wall Stable Cell Wall Transpeptidation->Cell_Wall Leads to

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of cefepime, a fourth-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins.[2] Key structural features include a 2-amino-1,3-thiazol-4-yl group and a methoxyimino moiety at position 7 of the cephem nucleus, and a positively charged N-methylpyrrolidinium group at position 3, which makes this compound a zwitterion.[2][3]

The IUPAC name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₄N₆O₅S₂
Molecular Weight 480.56 g/mol
Melting Point 150 °C (decomposition)[4]
Water Solubility 0.017 g/L
pKa (Strongest Acidic) 2.82
pKa (Strongest Basic) 3.62
logP -0.37

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through various routes. A common method involves the acylation of the 7-amino cephem nucleus with an activated side chain.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the acylation of 7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA) with an AE-active ester.

Materials:

  • 7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA)

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-mercaptobenzothiazole (AE-active ester)

  • Dichloromethane

  • Triethylamine

  • Water

  • Ethyl acetate

  • Dilute Hydrochloric Acid (5%)

  • Acetone

Procedure:

  • Dissolve 8.0 g of 7-MPCA in 40 ml of dichloromethane.

  • Add 10 ml of triethylamine to the solution and stir for 30 minutes.

  • Add 7.4 g of AE-active ester (molar ratio of 7-MPCA to AE-active ester is approximately 1.1:1) to the solution.

  • Stir the reaction mixture for 2 hours at 28 °C.

  • Pour the reaction solution into 200 ml of water.

  • Wash the aqueous solution four times with 40 ml of ethyl acetate (10 ml each time).

  • Adjust the pH of the aqueous phase to 1.15 with 5% dilute hydrochloric acid.

  • Slowly add 100 ml of acetone dropwise to the solution to precipitate the product.

  • Filter the white precipitate, wash with acetone, and dry under vacuum to obtain this compound hydrochloride.

Synthesis Workflow

G cluster_0 Synthesis of 7-MPCA cluster_1 Final Acylation GCLE GCLE (Starting Material) Deprotection_4 Cut 4-Protecting Group GCLE->Deprotection_4 Reaction_NMP React with N-Methylpyrrolidine Deprotection_4->Reaction_NMP Deprotection_7 Cut 7-Protecting Group (Enzymatic) Reaction_NMP->Deprotection_7 ACP_intermediate 7-ACP Intermediate Deprotection_7->ACP_intermediate Acylation 7-Acylation with AE-Active Ester ACP_intermediate->Acylation Cefepime_HCl This compound Hydrochloride Acylation->Cefepime_HCl

Caption: A simplified workflow for the synthesis of this compound hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:5 v/v/v) with the pH adjusted to 5.1.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 212 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg in 100 mL of methanol. This is then diluted with the mobile phase to achieve the desired concentration range (e.g., 10-100 µg/mL).

HPLC Analysis Workflow:

G SamplePrep Sample Preparation (Dissolve and Dilute) HPLC_Injection Inject into HPLC System SamplePrep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (212 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration and Quantification) Detection->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: A general workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment. These methods are particularly useful for identifying and characterizing impurities, such as the E-isomer of this compound.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in biological matrices.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI) is typically used.

  • MS/MS Analysis: Multiple reaction monitoring (MRM) mode is employed for quantification. The precursor ion for this compound is m/z 481.35 [M+H]⁺.

  • Sample Preparation: Protein precipitation is a common method for sample cleanup in biological matrices.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Mechanism of Action Pathway:

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms

Caption: The mechanism of action of this compound leading to bacterial cell lysis.

Structure-Activity Relationship

The chemical structure of this compound is optimized for broad-spectrum activity and stability against β-lactamases.

Structure-Activity Relationship Diagram:

G cluster_SAR Key Structural Features and Their Functions Cefepime_Structure This compound Core Structure Aminothiazolyl_Ring 2-Amino-1,3-thiazol-4-yl Ring (Enhances antibacterial activity) Cefepime_Structure->Aminothiazolyl_Ring Methoxyimino_Group Methoxyimino Group (Confers stability against β-lactamases) Cefepime_Structure->Methoxyimino_Group N_Methylpyrrolidinium N-Methylpyrrolidinium Group (Improves penetration into Gram-negative bacteria and reduces susceptibility to some β-lactamases) Cefepime_Structure->N_Methylpyrrolidinium Beta_Lactam_Ring β-Lactam Ring (Essential for antibacterial activity by binding to PBPs) Cefepime_Structure->Beta_Lactam_Ring

Caption: Structure-activity relationship of key functional groups in this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics
  • Absorption: this compound is administered parenterally (intravenously or intramuscularly) as it is not absorbed orally.

  • Distribution: It is widely distributed into body tissues and fluids. The volume of distribution is approximately 0.2 L/kg in healthy adults with normal renal function. Protein binding is low, at around 20%.

  • Metabolism: this compound is minimally metabolized in the liver. Less than 1% of the administered dose is recovered as metabolites in the urine.

  • Excretion: The primary route of elimination is renal, with about 85% of the drug excreted unchanged in the urine. The elimination half-life is approximately 2 to 2.3 hours in individuals with normal renal function.

Pharmacodynamics

This compound exhibits time-dependent bactericidal activity. Its efficacy is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) for the infecting pathogen.

Conclusion

This compound remains a critical antibiotic for the treatment of severe bacterial infections. A thorough understanding of its chemical structure, properties, and analytical methodologies is essential for its effective use, development of new formulations, and in the ongoing research of novel antimicrobial agents. This guide provides a foundational technical overview to support these endeavors.

References

In Vitro Spectrum of Activity of Cefepime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its unique zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria.[1][4] this compound also exhibits high stability against many plasmid- and chromosomally-mediated beta-lactamases, which are a common cause of resistance to other cephalosporins. This guide provides a detailed overview of the in vitro activity of this compound, experimental protocols for its evaluation, and its mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against various clinically significant bacteria. Data is presented as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Notes
Pseudomonas aeruginosa316The MIC₉₀ for P. aeruginosa is noted to be higher than that of ceftazidime. Resistance rates have been reported at 4.8%.
Enterobacteriaceae (non-cephalosporinase-producing)≤ 0.06≤ 0.12Includes Escherichia coli, Proteus mirabilis, Salmonella spp., and Shigella spp..
Enterobacteriaceae (cephalosporinase-producing)------This compound is more active than cefotaxime or ceftazidime against these organisms. No resistance was detected in some studies for Citrobacter freundii, Serratia marcescens, Morganella morganii, and Enterobacter species.
Klebsiella pneumoniae------MICs can range from 0.016 to 16 mg/L, with higher values for extended-spectrum β-lactamase (ESBL)-producing strains.
Haemophilus influenzae0.03---Highly susceptible to this compound.
Neisseria meningitidis------Highly susceptible to this compound.
Neisseria gonorrhoeae------Highly susceptible to this compound.
Moraxella catarrhalis------Highly susceptible to this compound.
Acinetobacter spp.------Resistance rates have been reported at 3%.

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Notes
Methicillin-susceptible Staphylococcus aureus (MSSA)------Generally susceptible.
Methicillin-susceptible coagulase-negative staphylococci------Generally susceptible.
Methicillin-resistant Staphylococcus aureus (MRSA)------Poor activity.
Streptococcus pneumoniae0.250.25Includes penicillin-nonsusceptible strains.
Streptococcus pyogenes (Group A)0.030.25Sensitive to this compound, with MICs ranging from ≤ 0.008–2 mg/L.
Group B Streptococci0.120.03Activity is comparable to that against pneumococci.
Viridans group streptococci------This compound has comparable or superior activity to other beta-lactams.
Enterococcus spp.------Most isolates have MICs ≥ 32 mg/L, indicating resistance.

Experimental Protocols

The determination of in vitro susceptibility to this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Dilution Method for MIC Determination
  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading of Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of this compound and the common mechanisms of bacterial resistance.

Cefepime_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Cytoplasm Cytoplasm Cefepime_out This compound Porin Porin Channel Cefepime_out->Porin Rapid Penetration Cefepime_in This compound Porin->Cefepime_in PBP Penicillin-Binding Proteins (PBPs) Cefepime_in->PBP Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Cefepime_Resistance_Mechanisms cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Cefepime_GN This compound BetaLactamase Beta-Lactamase (e.g., ESBLs, AmpC) Cefepime_GN->BetaLactamase Targeted by Hydrolysis Hydrolysis & Inactivation BetaLactamase->Hydrolysis Cefepime_GP This compound PBP_altered Altered PBPs (e.g., PBP2a in MRSA) Cefepime_GP->PBP_altered Low affinity for Binding Reduced Binding Affinity PBP_altered->Binding

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Workflow

The following diagram outlines the typical workflow for determining the in vitro susceptibility of a bacterial isolate to this compound using the broth microdilution method.

Susceptibility_Testing_Workflow Start Start: Bacterial Isolate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension PrepInoculum->Inoculate PrepPlates Prepare Microtiter Plate with Serial Dilutions of this compound PrepPlates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) Based on Breakpoints ReadMIC->Interpret End End: Report Susceptibility Interpret->End

Caption: Workflow for this compound susceptibility testing.

References

Cefepime in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefepime observed in various preclinical models. The data and methodologies presented are intended to serve as a comprehensive resource for researchers and scientists involved in the development and evaluation of this fourth-generation cephalosporin antibiotic.

Pharmacokinetics of this compound in Preclinical Species

This compound exhibits linear pharmacokinetics and is primarily eliminated through the kidneys.[1] Its distribution is extensive throughout bodily tissues and fluids.[2][3] The following tables summarize key pharmacokinetic parameters of this compound in different preclinical models.

Table 1: Single-Dose Intravenous this compound Pharmacokinetics in Rats
Dose (mg/kg)Half-life (t½) (h)Total Body Clearance (CL) (mL/min/kg)Steady-State Volume of Distribution (Vss) (L/kg)
28 - 386 (bolus)Increased with dose11.0Increased with dose
87 - 1,502 (infusion)1.3 - 4.612.5No consistent difference

Data compiled from a study characterizing this compound disposition after intravenous administration.[4]

Table 2: Single-Dose Intravenous this compound Pharmacokinetics in Cynomolgus Monkeys
Dose (mg/kg)Half-life (t½) (h)Total Body Clearance (CL) (mL/min/kg)Steady-State Volume of Distribution (Vss) (L/kg)
10 - 600 (5-min infusion)1.71.60.21

Data compiled from a study where kinetic parameters were linearly related to the dose.

Table 3: General Pharmacokinetic Properties of this compound
ParameterValueSpecies/Model
Protein Binding~20%Healthy Adults
Volume of Distribution~0.2 L/kgHealthy Adults
Elimination Half-life2 - 2.3 hHealthy Adults
Primary Route of EliminationRenal (excreted unchanged)General

Pharmacodynamics of this compound in Preclinical Infection Models

The efficacy of this compound, like other beta-lactam antibiotics, is primarily correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the pathogen. Preclinical studies have been crucial in defining the pharmacodynamic targets for this compound against various pathogens.

Table 4: this compound Pharmacodynamic Targets in Murine Infection Models
Infection ModelPathogen(s)Endpoint%fT>MIC Target
Neutropenic Lung InfectionEnterobacterales1 log10 kill17% - 53.7% (Combined: 30%)
In Vitro Pharmacokinetic ModelThis compound-resistant Enterobacterales1 log10 kill6.9% - 75.4% (Mean: 34.2%)
Neutropenic Thigh ModelE. coli, K. pneumoniaeStasis0% - 37.7%
Murine Pneumonia ModelThis compound-non-susceptible Enterobacterales & P. aeruginosaStasis (with taniborbactam)Median taniborbactam fAUC0-24/MIC: 0.96 (Enterobacterales), 1.35 (P. aeruginosa)
Murine Pneumonia ModelThis compound-non-susceptible Enterobacterales & P. aeruginosa1 log kill (with taniborbactam)Median taniborbactam fAUC0-24/MIC: 4.03 (Enterobacterales), 3.02 (P. aeruginosa)

It has been noted in both in vivo and in vitro studies that the pharmacodynamic requirements for this compound may be lower than those typically reported for other cephalosporins (50%-70% fT>MIC).

Table 5: In Vitro Activity of this compound Against Various Bacterial Isolates
OrganismMIC50 (mg/L)MIC90 (mg/L)Notes
Non-cephalosporinase-producing Enterobacteriaceae (E. coli, P. mirabilis, Salmonella spp., Shigella spp.)≤ 0.06≤ 0.12
Klebsiella pneumoniae--MICs ranged from 0.016 to 16 mg/L, with higher values for ESBL-producing strains.
Cephalosporinase-producing Enterobacter cloacae--MICs were ≤ 0.5 mg/L, but higher for hyperproducing strains.
Ticarcillin-sensitive Pseudomonas aeruginosa--MICs ranged from 0.5 to 16 mg/L.
Ticarcillin-resistant Pseudomonas aeruginosa--MICs ranged from 8 to 64 mg/L.
Haemophilus spp.0.03-
Methicillin-sensitive Staphylococcus aureus--MICs ranged from 0.5 to 16 mg/L.
Methicillin-resistant Staphylococci--MICs ranged from 16 to >128 mg/L.
Streptococci (Groups A, C, G)0.030.25
Group B Streptococci0.120.03
Pneumococci0.250.25

Data from a multicentre in-vitro evaluation of this compound's antibacterial activity.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are fundamental to the reproducibility and interpretation of preclinical PK/PD studies. Below are generalized methodologies derived from the cited literature.

Determination of Pharmacokinetic Parameters

The following workflow outlines the typical steps involved in a preclinical pharmacokinetic study.

G cluster_animal_phase Animal Dosing and Sampling cluster_analytical_phase Sample Analysis cluster_modeling_phase Pharmacokinetic Modeling A Animal Model Selection (e.g., Rats, Monkeys) B This compound Administration (Intravenous Bolus or Infusion) A->B C Serial Blood Sample Collection (Specified time points) B->C D Plasma Separation C->D E This compound Quantification (e.g., HPLC-UV) D->E F Data Analysis (Compartmental or Non-compartmental) E->F G Calculation of PK Parameters (t½, CL, Vss) F->G

Workflow for Preclinical Pharmacokinetic Analysis.

Methodology Details:

  • Animal Models: Studies often utilize species such as rats and cynomolgus monkeys for safety and disposition evaluations.

  • Drug Administration: this compound is typically administered intravenously, either as a bolus or a controlled infusion, at varying dose levels.

  • Sample Collection: Serial blood samples are collected from the animals at predetermined time points.

  • Analytical Method: Plasma concentrations of this compound are quantified using a validated high-pressure liquid chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using either compartmental or non-compartmental models to determine key pharmacokinetic parameters.

Determination of Pharmacodynamic Targets in Murine Infection Models

The neutropenic murine infection model is a cornerstone for establishing the pharmacodynamic targets of antibiotics.

G cluster_infection_setup Infection Establishment cluster_treatment_phase Treatment and Monitoring cluster_pkpd_analysis PK/PD Analysis A Induce Neutropenia in Mice (e.g., cyclophosphamide) B Inoculate with Pathogen (e.g., Intratracheal for lung infection, Intramuscular for thigh infection) A->B C Initiate this compound Therapy (Varying doses and schedules) B->C D Monitor Bacterial Burden (CFU counts at 24h post-treatment) C->D F Correlate %fT>MIC with Bacterial Killing (Sigmoidal Emax model) D->F E Determine this compound Plasma Concentrations E->F G Establish PK/PD Target for Efficacy F->G

Workflow for Murine Infection Model Studies.

Methodology Details:

  • Neutropenia Induction: Mice are rendered neutropenic to isolate the effect of the antibiotic from the host's immune response.

  • Infection: A specific bacterial strain is introduced to establish an infection at a target site, such as the lungs or thighs.

  • Dose Fractionation: Various this compound dosing regimens are administered to generate a range of exposures.

  • Efficacy Assessment: The change in bacterial load (colony-forming units) over a 24-hour period is measured to determine the antibacterial effect (e.g., stasis, 1-log kill).

  • PK/PD Integration: The observed antibacterial effect is correlated with the calculated %fT>MIC using a non-linear sigmoidal maximum-effect (Emax) model to determine the pharmacodynamic target.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.

G cluster_preparation Assay Preparation cluster_incubation Incubation and Observation cluster_result Result Determination A Prepare Serial Dilutions of this compound C Inoculate this compound Dilutions with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate under Controlled Conditions C->D E Observe for Visible Bacterial Growth D->E F Identify Lowest Concentration with No Visible Growth E->F G Record as Minimum Inhibitory Concentration (MIC) F->G

Workflow for MIC Determination.

Methodology Details:

  • Method: Broth microdilution is a standard method for determining MIC values.

  • Procedure: Two-fold serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized concentration of the test bacterium.

  • Interpretation: After incubation, the MIC is read as the lowest concentration of this compound at which there is no visible growth of the organism.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic data for this compound provide a solid foundation for understanding its in vivo behavior and for optimizing dosing regimens. The neutropenic murine infection models have been instrumental in establishing the %fT>MIC targets necessary for efficacy against key pathogens. This technical guide consolidates critical data and methodologies to aid researchers in the continued investigation and development of this compound and other antimicrobial agents.

References

Initial Studies on Cefepime Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, has been a critical antibiotic for treating severe bacterial infections, particularly those caused by Gram-negative bacteria. Its zwitterionic structure allows for enhanced penetration through the outer membrane of these bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This technical guide provides an in-depth overview of the initial and core mechanisms of this compound resistance, focusing on the roles of β-lactamases, efflux pumps, and porin loss. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in overcoming this resistance.

Core Mechanisms of this compound Resistance

The primary mechanisms conferring resistance to this compound in Gram-negative bacteria involve enzymatic degradation of the antibiotic, reduced intracellular accumulation, or alterations in the drug's target.[1]

β-Lactamase Production

The most significant mechanism of resistance to this compound is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[1] Key among these are Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases.

  • Extended-Spectrum β-Lactamases (ESBLs): Primarily of the CTX-M, TEM, and SHV types, ESBLs can effectively hydrolyze this compound.[1] The CTX-M family, in particular, has become globally dominant.[2] The production of these enzymes often leads to a notable increase in the Minimum Inhibitory Concentration (MIC) of this compound.[3]

  • AmpC β-Lactamases: These are cephalosporinases that can be chromosomally or plasmid-encoded. While this compound is generally more stable against AmpC hydrolysis compared to third-generation cephalosporins, high levels of AmpC expression, often due to derepression of the ampC gene, can lead to clinically significant resistance.

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively extrude antibiotics from the bacterial cell, reducing the intracellular drug concentration. In Pseudomonas aeruginosa, the overexpression of the MexXY-OprM efflux system is a common mechanism of this compound resistance. This can sometimes result in a phenotype of this compound resistance with retained susceptibility to ceftazidime.

Porin Loss

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow for the influx of hydrophilic molecules, including this compound. The loss or reduced expression of specific porins, such as OprD in P. aeruginosa, can decrease the permeability of the outer membrane to this compound, contributing to resistance, often in concert with other resistance mechanisms like β-lactamase production.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies on this compound resistance, focusing on Minimum Inhibitory Concentrations (MICs) and resistance rates associated with different mechanisms.

Table 1: this compound MICs for Enterobacteriaceae with Different Resistance Mechanisms

Resistance MechanismOrganismThis compound MIC Range (µg/mL)Reference(s)
ESBL (CTX-M-producing)Escherichia coli4 to >512
AmpC HyperproductionEnterobacter cloacae≥32
Wild-TypeEscherichia coli≤8

Table 2: this compound Resistance Rates in Clinical Isolates

OrganismResistance MechanismPrevalence of ResistanceGeographic Region/StudyReference(s)
Escherichia coliESBL (CTX-M positive)68.3%Cuba
Gram-negative bacteriaNot specified47.1% (High-level resistance, MIC ≥256 µg/mL)Iran
Pseudomonas aeruginosaMexXY-OprM overexpression84% of this compound-resistant/ceftazidime-susceptible isolatesFrance

Experimental Protocols

Detailed methodologies for key experiments used in the initial studies of this compound resistance are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

a) Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on agar.

  • Principle: A series of agar plates containing varying concentrations of this compound are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of this compound that prevents visible growth after incubation.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration.

    • Perform serial twofold dilutions of the this compound stock solution in molten Mueller-Hinton agar.

    • Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 10^4 CFU per spot.

    • Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth.

b) Broth Microdilution Method

This method is a widely used technique for determining MICs in a liquid medium.

  • Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing broth. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that prevents visible turbidity after incubation.

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well (except for a sterility control well) with the bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound in a well with no visible bacterial growth (turbidity).

Detection of β-Lactamase Genes by PCR

a) CTX-M Gene Detection

  • Principle: Polymerase Chain Reaction (PCR) is used to amplify specific gene sequences encoding CTX-M β-lactamases from bacterial DNA.

  • Procedure:

    • DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard boiling lysis method.

    • PCR Amplification:

      • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for blaCTX-M genes.

      • Example Primers for CTX-M Group 1:

        • Forward: 5'-GTTACAATGTGTGAGAAGCAG-3'

        • Reverse: 5'-CCGTTTCCGCTATTACAAAC-3'

      • Thermocycling Conditions:

        • Initial denaturation: 94°C for 5 minutes.

        • 35 cycles of:

          • Denaturation: 94°C for 30-45 seconds.

          • Annealing: 55-57°C for 30-45 seconds.

          • Extension: 72°C for 30-60 seconds.

        • Final extension: 72°C for 3-10 minutes.

    • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with an intercalating dye. The presence of a band of the expected size indicates a positive result.

b) AmpC Gene Detection (Phenotypic Methods)

  • Principle: Phenotypic tests are used to infer the presence of AmpC β-lactamases by observing resistance patterns in the presence and absence of an AmpC inhibitor.

  • Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test:

    • Prepare a 0.5 McFarland suspension of the test isolate and inoculate a Mueller-Hinton agar plate.

    • Place a disk containing 30 µg of cefoxitin and a disk containing 30 µg of cefoxitin plus 200 µg of cloxacillin on the agar.

    • Alternatively, place a cefoxitin (30 µg) disk and a blank disk impregnated with cloxacillin adjacent to each other.

    • Incubate overnight at 35-37°C.

    • A ≥5 mm increase in the zone of inhibition around the cefoxitin-cloxacillin disk compared to the cefoxitin disk alone, or a blunting of the cefoxitin zone towards the cloxacillin disk, indicates AmpC production.

Analysis of Efflux Pump Expression by qRT-PCR
  • Principle: Quantitative real-time PCR (qRT-PCR) measures the level of mRNA transcripts of efflux pump genes (e.g., mexY) relative to a housekeeping gene, providing a quantitative measure of gene expression.

  • Procedure:

    • RNA Extraction: Isolate total RNA from bacterial cultures grown to mid-log phase using a commercial RNA purification kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Real-Time PCR:

      • Perform real-time PCR using primers specific for the target efflux pump gene (e.g., mexY) and a reference housekeeping gene (e.g., rpsL).

      • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to monitor DNA amplification in real-time.

    • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Porin Protein Analysis by SDS-PAGE and Western Blot
  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Western blotting then uses specific antibodies to detect the protein of interest (e.g., OprD).

  • Procedure:

    • Outer Membrane Protein (OMP) Extraction: Isolate OMPs from bacterial cell lysates through differential centrifugation and detergent solubilization.

    • SDS-PAGE:

      • Denature the OMP samples in a loading buffer containing SDS and a reducing agent.

      • Separate the proteins on a polyacrylamide gel by applying an electric current.

    • Western Blotting:

      • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the porin of interest (e.g., anti-OprD).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein band using a chemiluminescent substrate. The absence or reduced intensity of the band corresponding to the porin in resistant isolates compared to susceptible controls indicates porin loss.

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

AmpC_Regulation cluster_cell Bacterial Cell Beta-Lactam Beta-Lactam CellWall_Degradation_Products CellWall_Degradation_Products Beta-Lactam->CellWall_Degradation_Products induces AmpG AmpG CellWall_Degradation_Products->AmpG transported by AmpR_Inactive AmpR (Inactive) AmpG->AmpR_Inactive activates AmpD AmpD AmpD->CellWall_Degradation_Products degrades AmpR_Active AmpR (Active) AmpR_Inactive->AmpR_Active ampC_gene ampC gene AmpR_Inactive->ampC_gene represses AmpR_Active->ampC_gene activates transcription AmpC_Protein AmpC β-lactamase ampC_gene->AmpC_Protein translates to Cefepime_Hydrolysis This compound Hydrolysis AmpC_Protein->Cefepime_Hydrolysis

Caption: Regulation of AmpC β-lactamase expression.

MexXY_Regulation cluster_cell Pseudomonas aeruginosa Cell Ribosome_Inhibitor Ribosome-Targeting Antibiotic Ribosome Ribosome Ribosome_Inhibitor->Ribosome binds to Signal Inducing Signal Ribosome->Signal generates MexZ_Repressor MexZ (Repressor) Signal->MexZ_Repressor inactivates mexXY_operon mexXY operon MexZ_Repressor->mexXY_operon represses MexXY_OprM_Pump MexXY-OprM Efflux Pump mexXY_operon->MexXY_OprM_Pump expresses Cefepime_Efflux This compound Efflux MexXY_OprM_Pump->Cefepime_Efflux

Caption: Regulation of the MexXY-OprM efflux pump.

Experimental_Workflow Start Isolate this compound- Resistant Bacteria MIC Determine MIC (Agar/Broth Dilution) Start->MIC Phenotypic_Screening Phenotypic Screening (e.g., CC-DDS for AmpC) MIC->Phenotypic_Screening Genotypic_Analysis Genotypic Analysis Phenotypic_Screening->Genotypic_Analysis Expression_Analysis Gene Expression Analysis Genotypic_Analysis->Expression_Analysis Protein_Analysis Protein Analysis Genotypic_Analysis->Protein_Analysis PCR PCR for Resistance Genes (e.g., blaCTX-M) Genotypic_Analysis->PCR qRT_PCR qRT-PCR for Efflux Pump Gene Expression Expression_Analysis->qRT_PCR SDS_PAGE SDS-PAGE & Western Blot for Porin Loss Protein_Analysis->SDS_PAGE End Characterize Resistance Mechanism PCR->End qRT_PCR->End SDS_PAGE->End

Caption: Workflow for characterizing this compound resistance.

Conclusion

Understanding the fundamental mechanisms of this compound resistance is paramount for the development of new therapeutic strategies and for preserving the utility of this important antibiotic. The interplay between β-lactamase production, efflux pump overexpression, and porin loss presents a complex challenge. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community engaged in antimicrobial resistance research, facilitating standardized and reproducible investigations into this critical area of public health. Continued surveillance and mechanistic studies are essential to combat the evolving threat of this compound resistance.

References

An In-Depth Technical Guide to the Degradation Pathways of Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cefepime, a fourth-generation cephalosporin antibiotic. Understanding the stability of this compound and the formation of its degradation products is critical for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration. This document details the degradation of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, presenting quantitative data, experimental protocols, and visual representations of the degradation pathways.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics like this compound, primarily involving the cleavage of the strained β-lactam ring. This process is significantly influenced by pH.

Acidic Hydrolysis

Under acidic conditions, the primary degradation mechanism involves the opening of the β-lactam ring.

Experimental Protocol:

To induce acidic degradation, a sample of this compound is treated with 0.1 N hydrochloric acid (HCl). The mixture is then typically stirred for a specified period, for example, 30 minutes, and subsequently neutralized with 0.1 N sodium hydroxide (NaOH) before analysis by High-Performance Liquid Chromatography (HPLC).[1] In some studies, the drug is heated under reflux with 0.1 M HCl at 80°C for 2 hours, followed by neutralization.

Quantitative Data:

Stress ConditionTemperatureTime% Degradation of this compoundDegradation Products FormedReference
0.1 N HCl70°C4 hours27.36%Not specified[2]
0.1 N HClNot specified30 minMore efficient than other stress conditionsNot specified[1]

Degradation Pathway:

The acidic hydrolysis of this compound leads to the formation of several degradation products. One study identified two primary degradants, referred to as this compound Degradant 1 (CD1) and this compound Degradant 2 (CD2), through UPLC-MS/MS analysis.[3][4] The mass-to-charge ratios (m/z) for these degradants were reported as 179.15 for CD1 and 241.33 for CD2.

Acidic_Hydrolysis This compound This compound (m/z 481.42) DP1 This compound Degradant 1 (CD1) (m/z 179.15) This compound->DP1 0.1 N HCl DP2 This compound Degradant 2 (CD2) (m/z 241.33) This compound->DP2 0.1 N HCl

Figure 1: Acidic Degradation Pathway of this compound.

Alkaline Hydrolysis

In alkaline conditions, this compound degradation is also prominent, leading to the opening of the β-lactam ring.

Experimental Protocol:

For alkaline degradation studies, this compound is typically treated with 0.1 N sodium hydroxide (NaOH) and may be heated to accelerate the process. For instance, one protocol involves treating the drug with 0.1 M NaOH at 80°C for 2 hours, followed by neutralization. Another involves stirring with 0.1 N NaOH for a specific duration before neutralization with 0.1 N HCl.

Quantitative Data:

Stress ConditionTemperatureTime% Degradation of this compoundDegradation Products FormedReference
0.1 N NaOH70°C4 hours15.95%Not specified
Basic mediumNot specifiedNot specifiedComplete degradationThis compound Degradant 1 (CD1)

Degradation Pathway:

Under basic conditions, this compound undergoes complete degradation, with studies showing the formation of this compound Degradant 1 (CD1) with an m/z of 179.15. The absence of the parent this compound peak (m/z 481.42) in UPLC-MS/MS analysis confirms its complete degradation in a basic medium.

Alkaline_Hydrolysis This compound This compound (m/z 481.42) DP1 This compound Degradant 1 (CD1) (m/z 179.15) This compound->DP1 0.1 N NaOH

Figure 2: Alkaline Degradation Pathway of this compound.

Oxidative Degradation

Oxidative stress can also induce the degradation of this compound.

Experimental Protocol:

Oxidative degradation is typically induced by treating a this compound solution with hydrogen peroxide (H₂O₂). A common protocol involves heating the drug under reflux with 30% (v/v) H₂O₂ at 80°C for 2 hours. Another method involves treating the sample with 1% H₂O₂. A study also reports using 2% H₂O₂ at 70°C for about 1 hour under reflux conditions.

Quantitative Data:

Stress ConditionTemperatureTime% Degradation of this compoundDegradation Products FormedReference
2% H₂O₂70°C1 hour12.50%Not specified
Oxidative conditionsNot specifiedNot specifiedPartial degradationThis compound Degradant 1 (CD1), this compound Degradant 2 (CD2)

Degradation Pathway:

Oxidative stress leads to the formation of specific degradation products. Stress stability studies have identified two new impurities, designated as Impurity-I and Impurity-II. Impurity-I is identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide, and Impurity-II is (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d]thiazine. Another study using UPLC-MS/MS identified this compound Degradant 1 (CD1) and this compound Degradant 2 (CD2) under oxidative conditions.

Oxidative_Degradation This compound This compound Impurity1 Impurity-I (this compound N-oxide) This compound->Impurity1 H₂O₂ Impurity2 Impurity-II This compound->Impurity2 H₂O₂

Figure 3: Oxidative Degradation Pathway of this compound.

Thermal Degradation

Exposure to elevated temperatures can cause thermal degradation of this compound.

Experimental Protocol:

For thermal degradation studies, powdered this compound is exposed to a specific temperature for a set duration. For example, the drug can be exposed to 70°C for 48 hours. Another protocol involves heating at 80°C for 30 minutes. A study also investigated thermal degradation at 60°C for about 24 hours in a hot air oven.

Quantitative Data:

Stress ConditionTemperatureTime% Degradation of this compoundDegradation Products FormedReference
Dry heat60°C24 hours0.79%Not specified
Thermal conditionsNot specifiedNot specifiedPartial degradationThis compound Degradant 1 (CD1), this compound Degradant 2 (CD2)

Degradation Pathway:

Thermal stress can lead to the formation of degradation products. UPLC-MS/MS analysis has shown the formation of this compound Degradant 1 (CD1) and this compound Degradant 2 (CD2) under thermal stress.

Thermal_Degradation This compound This compound DP1 This compound Degradant 1 (CD1) This compound->DP1 Heat DP2 This compound Degradant 2 (CD2) This compound->DP2 Heat

Figure 4: Thermal Degradation Pathway of this compound.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of this compound. The strained β-lactam ring in cephalosporins makes them susceptible to photolysis.

Experimental Protocol:

Photolytic degradation studies involve exposing a solution of this compound to a light source. One study exposed the drug substance to a combination of fluorescent light (1.2 million lux hours) and UV light (200 w/m²) for about 7 days.

Quantitative Data:

Stress ConditionDuration% Degradation of this compoundDegradation Products FormedReference
1.2 million lux hrs fluorescent light and 200 w/m² UV7 days8.04%Not specified

Degradation Pathway:

The specific chemical structures of photolytic degradation products are less commonly detailed in the literature compared to other stress conditions. However, it is known that photolysis can lead to the cleavage of the β-lactam ring.

Photolytic_Degradation This compound This compound Photodegradation_Products Photodegradation Products (e.g., β-lactam ring cleavage products) This compound->Photodegradation_Products UV/Visible Light

References

The Zwitterionic Advantage: A Technical Guide to Cefepime's Penetration of Gram-Negative Outer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of cefepime, a fourth-generation cephalosporin, that enable its effective penetration of the formidable outer membrane of Gram-negative bacteria. A key focus is the role of its zwitterionic nature in facilitating rapid diffusion through porin channels, a critical factor in its broad spectrum of activity and its ability to circumvent certain resistance mechanisms.

The Zwitterionic Structure of this compound: A Key to Enhanced Permeation

This compound's unique chemical structure is central to its antibacterial efficacy.[1] It is a zwitterion, possessing both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at physiological pH.[2] This characteristic is conferred by the presence of a positively charged N-methylpyrrolidine group and a negatively charged carboxylate group.[1][2] This dual-charge nature allows this compound to penetrate the outer membrane of Gram-negative bacteria more rapidly than many third-generation cephalosporins.[1] The penetration of this compound and other zwitterionic cephalosporins through the E. coli porin channel is significantly faster than that of ceftazidime and cefotaxime.

The Gram-Negative Outer Membrane: A Selective Barrier

The outer membrane of Gram-negative bacteria is a complex, asymmetric bilayer that serves as a highly effective barrier against many antibiotics. The outer leaflet is composed of lipopolysaccharide (LPS), which creates a negatively charged surface and contributes to the barrier function. Embedded within this membrane are porin proteins, which form water-filled channels allowing the passage of small, hydrophilic molecules. For many β-lactam antibiotics, including this compound, these porin channels are the primary route of entry into the periplasmic space where their targets, the penicillin-binding proteins (PBPs), are located.

Mechanism of this compound's Outer Membrane Penetration

This compound's zwitterionic properties are crucial for its efficient passage through porin channels. While the negatively charged bacterial cell surface can repel anionic compounds, this compound's net neutral charge minimizes electrostatic repulsion, facilitating its approach to the porin entrances. The primary porins in Escherichia coli involved in this process are OmpF and OmpC. In Klebsiella pneumoniae, the homologous porins are OmpK35 and OmpK36, which have been shown to allow for even more efficient diffusion of β-lactams compared to their E. coli counterparts.

The following diagram illustrates the penetration pathway of this compound through a Gram-negative outer membrane porin channel.

G cluster_OM Outer Membrane OM_outer LPS Outer Leaflet OM_inner Inner Leaflet Phospholipids Porin Porin Channel (e.g., OmpF) Water-filled Channel Periplasmic Exit Cefepime_in This compound Porin:bot->Cefepime_in Cefepime_out This compound (Zwitterion) Cefepime_out->Porin:mid Diffusion Periplasm Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Cefepime_in->PBP Binding & Inhibition of Cell Wall Synthesis G A Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate at 35°C ± 2°C for 16-20 hours. C->D E Visually inspect for turbidity to determine the MIC (the lowest concentration with no visible growth). D->E G A Prepare a lipid film by drying a solution of phosphatidylcholine and dicetylphosphate. B Suspend the lipid film in an aqueous solution containing purified porin protein. A->B C Form proteoliposomes by sonication. B->C D Add the proteoliposome suspension to an isotonic solution of the test antibiotic (e.g., this compound). C->D E Monitor the change in optical density (OD) at 400 nm over time using a spectrophotometer. D->E F Calculate the initial rate of swelling from the decrease in OD. E->F

References

Early Research on the Stability of Cefepime in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the early research conducted on the stability of cefepime in various solutions. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the factors influencing this compound's degradation, detailed experimental protocols from foundational studies, and a summary of key stability data.

Introduction to this compound Stability

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is intrinsically linked to its chemical stability in aqueous solutions used for intravenous administration. Early research was crucial in establishing the optimal conditions for its storage and use to ensure patient safety and therapeutic effectiveness. The stability of this compound is influenced by several factors, including temperature, pH, buffer composition, and the concentration of the drug itself.[2][3] Degradation of this compound primarily involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporins.[4]

Factors Influencing this compound Stability

Temperature

Temperature is a critical factor affecting the degradation rate of this compound. As with most chemical reactions, higher temperatures accelerate the degradation process. Studies have consistently shown that this compound solutions are significantly more stable at refrigerated temperatures (around 4-5°C) compared to room temperature (25°C) or physiological temperature (37°C). For instance, at a concentration of 40 mg/mL, this compound hydrochloride has been shown to be stable for up to 7 days at 5°C, whereas its stability decreases to 24 hours at 25°C and only 2 hours at 45°C. The degradation kinetics of this compound have been described as following first-order kinetics. A log-linear relationship exists between the degradation rate of this compound and temperature, as described by the Arrhenius equation.

pH and Buffers

The pH of the solution plays a pivotal role in the stability of this compound. The molecule exhibits maximum stability in the pH range of 4 to 6. Outside of this range, both acidic and basic conditions can catalyze its degradation. The degradation rate is influenced by hydrogen and hydroxyl ion activity. Furthermore, the composition of buffer solutions can also impact stability, with formate, acetate, phosphate, and borate buffers showing catalytic effects on degradation. A notable observation is the increase in the pH of this compound solutions over time, which corresponds with its degradation.

Concentration and Infusion Solutions

The initial concentration of this compound can influence its stability, with some studies noting concentration-dependent degradation. This compound has been studied for its stability in various common infusion solutions, including water for injection, 0.9% sodium chloride, and 5% dextrose. The type of container, such as glass, polyvinylchloride (PVC), and polyethylene phthalate, has also been shown to have a minor effect on the extent of degradation.

This compound Degradation Pathway

The degradation of this compound in aqueous solutions is primarily initiated by the opening of the highly reactive β-lactam ring. This is a common degradation pathway for β-lactam antibiotics. Following the initial ring opening, subsequent reactions can occur, including the cleavage of the C-3 substituent, N-methylpyrrolidine (NMP). NMP can then be further oxidized to form NMP-N-oxide. It has been noted that the degradation products of this compound do not exhibit significant antibacterial activity.

Cefepime_Degradation_Pathway This compound This compound Intermediate β-Lactam Ring Opening (Hydrolysis) This compound->Intermediate DegradationProducts Inactive Degradation Products Intermediate->DegradationProducts NMP N-methylpyrrolidine (NMP) (C-3 Substituent Cleavage) Intermediate->NMP NMP_N_Oxide NMP-N-Oxide (Oxidation) NMP->NMP_N_Oxide Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare this compound Solution (Known Concentration) Store Store under Controlled Conditions (T, pH) Prep->Store Sample Withdraw Aliquots at Time Intervals Store->Sample Inject Inject into HPLC System Sample->Inject Detect UV Detection Inject->Detect Quantify Quantify this compound (Peak Area vs. Standard Curve) Detect->Quantify Calculate Calculate % Remaining This compound Quantify->Calculate Assess Assess Stability (e.g., >90% Remaining) Calculate->Assess

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of cefepime in bulk drug substances and pharmaceutical formulations. The method is demonstrated to be specific, linear, precise, and accurate, making it suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, data summaries, and a visual workflow to guide researchers in implementing this analytical procedure.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy relies on maintaining appropriate therapeutic concentrations, necessitating accurate and reliable analytical methods for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a detailed, validated HPLC method for the determination of this compound.

This compound is highly soluble in water and exists as a zwitterion.[2][3] It is known to degrade under stress conditions such as acidic, alkaline, and oxidative environments, primarily through hydrolysis of the β-lactam ring.[2][4] Therefore, a stability-indicating HPLC method is crucial to separate the intact drug from its potential degradation products.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used and recommended.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals and Reagents:

    • This compound Hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the quantification of this compound. These parameters may be optimized based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate Buffer (pH 6.2) and Acetonitrile (94:6, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 257 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 6.2): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.2 with a suitable base (e.g., dilute potassium hydroxide solution). Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 94:6 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Protocol: Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

    • The theoretical plates for the this compound peak should be not less than 2000.

    • The tailing factor for the this compound peak should be not more than 2.0.

Linearity
  • Protocol: Inject the prepared working standard solutions in triplicate over a concentration range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas should be not more than 2.0%.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a placebo (formulation matrix without the active pharmaceutical ingredient) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Data Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Specificity (Forced Degradation)
  • Protocol: Subject a this compound solution to forced degradation under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal stress conditions. Analyze the stressed samples using the proposed HPLC method.

  • Acceptance Criteria: The method should be able to resolve the this compound peak from any degradation product peaks, demonstrating its stability-indicating nature.

Data Presentation

The following tables summarize typical results obtained during the validation of this HPLC method.

Table 1: System Suitability Parameters

ParameterObserved ValueAcceptance Criteria
RSD of Peak Area (%) < 1.0≤ 2.0
Theoretical Plates > 3000≥ 2000
Tailing Factor 1.2≤ 2.0

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
5Value
10Value
20Value
30Value
40Value
50Value
Correlation Coefficient (r²) > 0.999

Table 3: Precision and Accuracy Data

ParameterResultAcceptance Criteria
Repeatability (RSD, %) < 1.5≤ 2.0
Intermediate Precision (RSD, %) < 1.8≤ 2.0
Accuracy (Mean Recovery, %) 99.5 - 101.598.0 - 102.0

Experimental Workflow and Diagrams

The logical flow of the HPLC method development and validation process is depicted below.

HPLC_Method_Development cluster_validation Validation Parameters start Start: Method Development Objective lit_review Literature Review & Physicochemical Properties start->lit_review end_node End: Validated HPLC Method method_optimization Chromatographic Method Optimization (Column, Mobile Phase, Flow Rate, Wavelength) lit_review->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation linearity Linearity validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Recovery) validation->accuracy specificity Specificity (Forced Degradation) validation->specificity linearity->end_node precision->end_node accuracy->end_node specificity->end_node

Caption: Workflow for this compound HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound. The detailed protocol and validation parameters outlined in this application note offer a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. The stability-indicating nature of the method ensures that the assay results are not affected by the presence of degradation products, which is critical for assessing the quality and stability of this compound-containing products.

References

Application Notes and Protocols for the Use of Cefepime in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cefepime, a fourth-generation cephalosporin antibiotic, in various preclinical animal models of bacterial infection. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound and novel antimicrobial combinations.

Introduction to this compound

This compound is a broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and many species of the Enterobacteriaceae family.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][3] In animal models, the key pharmacodynamic parameter correlated with this compound efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound in different animal models of bacterial infection.

Table 1: Efficacy of this compound in a Rabbit Endocarditis Model with Pseudomonas aeruginosa

Treatment GroupDoseBacterial Load (log₁₀ CFU/g of vegetations)Reference
Control-7.1
This compound25 mg/kg/day (continuous infusion)4.6
Imipenem15 mg/kg/day (continuous infusion)5.1

Table 2: Efficacy of this compound in a Rat Pneumonia Model with ESBL-Producing Klebsiella pneumoniae

Treatment GroupSurvival Rate (%)Bacterial Counts (log₁₀ CFU/g of lungs)Reference
Control32.0 - 34.615.3 - 16.0
This compound (susceptible strain)75.0 - 80.011.0 ± 3.7
Piperacillin-tazobactam75.0 - 80.810.4 - 10.8
Ceftazidime (susceptible strain)73.1 - 76.911.0 - 11.1

Table 3: Efficacy of this compound and this compound/Taniborbactam in a Murine Complicated Urinary Tract Infection (cUTI) Model

Treatment GroupBacterial Burden (log₁₀ CFU/kidney) - Change from 48h ControlPathogen TypesReference
This compound HSR-0.14 ± 0.40This compound-resistant Enterobacterales, P. aeruginosa, S. maltophilia
This compound/Taniborbactam HSR-5.48 ± 1.3ESBL/AmpC-harboring Enterobacterales
This compound/Taniborbactam HSR-4.79 ± 0.3KPC-harboring Enterobacterales
This compound/Taniborbactam HSR-5.04 ± 0.7OXA-48-harboring Enterobacterales
This compound/Taniborbactam HSR-6.5 ± 0.26P. aeruginosa
This compound/Taniborbactam HSR-5.66 ± 0.71S. maltophilia
*HSR: Human-Simulated Regimen

Table 4: Pharmacokinetic Parameters of this compound in Various Animal Models

Animal ModelDoseAdministration RouteElimination Half-life (t₁/₂β)Volume of Distribution (Vd)Systemic Bioavailability (F)Reference
Ewes20 mg/kgIV1.76 ± 0.07 h0.32 ± 0.01 L/kg-
Ewes20 mg/kgIM2.06 ± 0.11 h-86.8 ± 7.5%
Sheep20 mg/kgIV2.54 ± 0.12 h--
Sheep20 mg/kgIM5.17 ± 0.44 h1.11 ± 0.10 L/kg103 ± 8.0%
Goats10 mg/kgIM4.89 ± 0.24 h-69 ± 6.0%
Neonatal Foals14 mg/kgIV1.65 h--
Adult Dogs14 mg/kgIV1.09 h--

Experimental Protocols

Rabbit Model of Aortic Valve Endocarditis

This model is suitable for evaluating the efficacy of antibiotics against bloodstream infections and endocarditis.

Protocol:

  • Animal Model: New Zealand White rabbits (2-3 kg).

  • Induction of Endocarditis:

    • Anesthetize the rabbit.

    • Surgically expose the carotid artery.

    • Insert a catheter through the carotid artery and position it across the aortic valve to induce sterile vegetations.

    • Suture the catheter in place.

  • Bacterial Inoculation:

    • 24-48 hours post-catheterization, inoculate the animals intravenously (e.g., via the marginal ear vein) with the bacterial strain of interest (e.g., ~10⁸ CFU of P. aeruginosa or ~10⁷ CFU of MRSA).

  • Treatment:

    • Initiate treatment 16-30 hours after bacterial inoculation.

    • Administer this compound or control substances. For continuous infusion studies, use an electric syringe pump connected to a catheter in a marginal ear vein. For intermittent dosing, administer as required.

  • Efficacy Evaluation:

    • After the treatment period (e.g., 24-96 hours), euthanize the animals.

    • Aseptically remove the heart and excise the aortic valve vegetations.

    • Homogenize the vegetations in a suitable buffer (e.g., sterile saline).

    • Perform serial dilutions and plate on appropriate agar media to determine the bacterial load (CFU/g of vegetation).

Rat Model of Pneumonia

This model is used to assess the efficacy of antibiotics in treating respiratory tract infections.

Protocol:

  • Animal Model: Sprague-Dawley or Wistar rats.

  • Induction of Pneumonia:

    • Anesthetize the rat.

    • Use an intratracheal instillation method to introduce the bacterial suspension into the lungs (e.g., K. pneumoniae).

  • Treatment:

    • Initiate treatment at a specified time post-infection.

    • Administer this compound or control substances via a suitable route (e.g., subcutaneous or intravenous).

  • Efficacy Evaluation:

    • Monitor survival rates over the study period (e.g., 96 hours).

    • At the end of the study, euthanize the animals.

    • Aseptically remove the lungs and homogenize the tissue.

    • Perform serial dilutions and plate on appropriate agar media to determine the viable bacterial counts (CFU/g of lung tissue).

Murine Thigh Infection Model

This neutropenic model is a standard for evaluating the in vivo efficacy of antimicrobials and for PK/PD studies.

Protocol:

  • Animal Model: Mice (e.g., ICR or Swiss Webster).

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Bacterial Inoculation:

    • Anesthetize the mice.

    • Inject a suspension of the test organism (e.g., Enterobacteriaceae) into the thigh muscle.

  • Treatment:

    • Initiate treatment 2 hours post-inoculation.

    • Administer humanized regimens of this compound or comparators subcutaneously.

  • Efficacy Evaluation:

    • Euthanize the mice at 24 hours after the start of therapy.

    • Aseptically remove the thigh muscle.

    • Homogenize the tissue.

    • Perform serial dilutions and plate on appropriate agar media to determine the change in bacterial density (log₁₀ CFU) relative to the starting inoculum.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of using this compound in animal models.

experimental_workflow_endocarditis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation animal_model Select Rabbit Model induce_vegetations Induce Sterile Aortic Valve Vegetations animal_model->induce_vegetations bacterial_inoculation Intravenous Bacterial Inoculation induce_vegetations->bacterial_inoculation treatment_groups Randomize into Groups (Control, this compound) bacterial_inoculation->treatment_groups administer_drug Administer Treatment (e.g., Continuous Infusion) treatment_groups->administer_drug euthanasia Euthanize Animal administer_drug->euthanasia harvest_vegetations Harvest & Homogenize Vegetations euthanasia->harvest_vegetations quantify_bacteria Quantify Bacterial Load (CFU/g) harvest_vegetations->quantify_bacteria

Caption: Workflow for a rabbit endocarditis model.

experimental_workflow_pneumonia cluster_outcomes Efficacy Outcomes start Select Rat Model induce_pneumonia Induce Pneumonia via Intratracheal Instillation start->induce_pneumonia treatment Administer this compound or Control induce_pneumonia->treatment survival Monitor Survival Rate treatment->survival bacterial_load Determine Bacterial Load in Lungs (CFU/g) treatment->bacterial_load pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dosing This compound Dosing Regimen (Dose, Interval, Route) drug_concentration Free Drug Concentration in Plasma over Time dosing->drug_concentration pkpd_index %fT > MIC drug_concentration->pkpd_index determines mic Minimum Inhibitory Concentration (MIC) mic->pkpd_index is compared to efficacy Bacterial Killing / Efficacy pkpd_index->efficacy correlates with

References

Application Notes: Cefepime in Cell Culture for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin, a class of β-lactam antibiotics, widely used for treating severe bacterial infections.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death.[1][3] While highly effective against a broad spectrum of pathogens, it is crucial to evaluate its potential cytotoxic effects on mammalian cells. This is essential for understanding its safety profile, especially concerning neurotoxicity which has been observed clinically, and for exploring potential off-label applications such as anticancer activity.[4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound.

Mechanism of Cytotoxicity in Mammalian Cells

Unlike its targeted effect on bacteria, the cytotoxic effects of this compound on mammalian cells are less defined but appear to be concentration-dependent. Research suggests that at high concentrations, this compound can induce cell death through apoptosis and the generation of oxidative stress. In a study using mouse neuroblastoma (NB2a) cells, this compound treatment led to an increase in the expression of caspase-3 (a key executioner of apoptosis) and nitric oxide synthase 1 (NOS1), indicating the involvement of apoptotic and oxidative stress pathways. Furthermore, this compound has been observed to cause cell cycle arrest in the S and G2/M phases in these cells. Clinically, this compound is known to cross the blood-brain barrier and can cause neurotoxicity, which is thought to involve the inhibition of γ-aminobutyric acid (GABA) receptors.

Quantitative Cytotoxicity Data

The following table summarizes quantitative data from a study investigating the cytotoxic effects of this compound on a mammalian cell line. This data can serve as a reference for designing similar experiments.

Cell LineThis compound ConcentrationExposure TimeAssay MethodResultReference
NB2a (Mouse Neuroblastoma)0, 2, 4, 8, 16, 32 mM24 hoursMTT AssayIC50 = 14.12 mM
NB2a (Mouse Neuroblastoma)14.12 mM (IC50)24 hoursAnnexin V / 7-AADTotal Apoptosis: 48.75% (vs. 4.06% in control)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate Required Mass : this compound hydrochloride has a molar mass of approximately 571.5 g/mol . To prepare a 100 mM stock solution, dissolve 57.15 mg of this compound hydrochloride powder in 1 mL of a suitable solvent.

  • Solvent Selection : Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS) as the solvent. Note the final concentration of DMSO in the culture medium, as it should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Dissolution & Sterilization : Vortex the solution until the this compound is completely dissolved. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: MTT Assay for Cell Viability Assessment

This protocol is adapted from standard MTT assay procedures and is designed to determine the IC50 value of this compound.

Materials:

  • Selected mammalian cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • This compound Treatment : Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a medium-only control.

  • Incubation : Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Crystal Formation : Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells treated with this compound (e.g., in 6-well plates)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cold PBS

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., the predetermined IC50) for the chosen duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting : After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

  • Cell Washing : Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution : After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis : Analyze the samples immediately using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare this compound Stock Solution e1 Treat Cells with Serial Dilutions p1->e1 p2 Culture and Seed Mammalian Cells p2->e1 e2 Incubate for 24/48/72 hours e1->e2 e3 Perform Cytotoxicity Assay (e.g., MTT) e2->e3 a1 Read Absorbance (Spectrophotometer) e3->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 a2->a3 G cluster_cell Mammalian Cell cef This compound (High Concentration) stress Increased Oxidative Stress cef->stress apoptosis Apoptotic Pathway cef->apoptosis cycle Cell Cycle Arrest (S, G2/M phases) cef->cycle nos1 NOS1 Upregulation stress->nos1 death Cell Death nos1->death cas3 Caspase-3 Activation apoptosis->cas3 cas3->death cycle->death G cluster_dilution Serial Dilution Steps (Example) start Start with 100 mM this compound Stock Solution d1 Dilute Stock to 10 mM in Medium start->d1 d2 Use 10 mM to make 1 mM Solution d1->d2 d3 Use 1 mM to make 100 µM Solution d2->d3 d4 Continue for desired concentration range d3->d4 end_node Apply to Cells d4->end_node

References

Application Notes and Protocols for Assessing Cefepime Stability in Infusion Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic administered intravenously for the treatment of a wide range of bacterial infections. The stability of this compound in infusion solutions is a critical parameter to ensure its therapeutic efficacy and safety. Degradation of this compound can lead to a loss of potency and the formation of potentially harmful byproducts. Therefore, it is essential to have reliable and validated methods for assessing its stability.

These application notes provide detailed protocols for the most common and effective techniques used to evaluate the stability of this compound in infusion solutions, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Additionally, forced degradation studies are outlined to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Key Analytical Techniques for this compound Stability Assessment

The stability of this compound is influenced by several factors, including temperature, pH, light exposure, and the composition of the infusion solution. The primary methods for quantifying this compound and its degradation products are chromatographic and spectrophotometric techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability studies of this compound due to its high specificity, sensitivity, and ability to separate the parent drug from its degradation products. A stability-indicating HPLC method can accurately quantify the decrease in this compound concentration over time.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in infusion solutions.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetate buffer (pH 5.1)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Methanol: Acetonitrile: Acetate buffer (75:20:05, v/v/v), pH 5.1[1]
Stationary Phase C18 column[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 212 nm[1]
Injection Volume 20 µL
Column Temperature Ambient

1.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-100 µg/mL with the mobile phase.[1]

  • Sample Preparation: Dilute the this compound infusion solution with the mobile phase to obtain a final concentration within the calibration range.

1.5. Forced Degradation Studies To establish the stability-indicating nature of the method, forced degradation studies are performed on a this compound solution.

  • Acid Degradation: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Alkaline Degradation: Treat the drug solution with 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and heat at 80°C for 2 hours.

  • Thermal Degradation: Expose the powdered drug to a temperature of 70°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light.

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the test samples from the calibration curve.

  • The percentage degradation can be calculated by comparing the peak area of the degraded sample with that of the undegraded sample.

Protocol 2: UV-Visible Spectrophotometric Method

This protocol provides a simple method for the estimation of this compound using UV-Visible spectrophotometry.

2.1. Materials and Reagents

  • This compound reference standard

  • Distilled water

2.2. Instrumentation

  • UV-Visible Spectrophotometer

2.3. Procedure

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of distilled water.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2-50 µg/mL with distilled water.

  • Sample Preparation: Dilute the this compound infusion solution with distilled water to obtain a final concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 263 nm, against a reagent blank.

2.4. Data Analysis

  • Construct a calibration curve by plotting absorbance against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the test samples from the calibration curve.

Data Presentation

The stability of this compound under various conditions can be summarized in tables for easy comparison.

Table 1: Stability of this compound Hydrochloride (40 mg/mL) at Different Temperatures

Storage TemperatureStability Duration
5°CUp to 7 days
25°CUp to 24 hours
45°CUp to 2 hours

Table 2: Forced Degradation of this compound under Stress Conditions

Stress ConditionReagent/ConditionDurationOutcome
Acidic0.1 M HCl2 hours at 80°CSignificant degradation
Alkaline0.1 M NaOH2 hours at 80°CSignificant degradation
Oxidative30% H₂O₂2 hours at 80°CDegradation observed
ThermalDry heat48 hours at 70°CDegradation observed
NeutralWater60 min at 60°CStable

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_stress Forced Degradation Prepare this compound Infusion Solution Prepare this compound Infusion Solution Dilute to Working Concentration Dilute to Working Concentration Prepare this compound Infusion Solution->Dilute to Working Concentration Acid Hydrolysis Acid Hydrolysis Prepare this compound Infusion Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare this compound Infusion Solution->Base Hydrolysis Oxidation Oxidation Prepare this compound Infusion Solution->Oxidation Thermal Stress Thermal Stress Prepare this compound Infusion Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare this compound Infusion Solution->Photolytic Stress HPLC Analysis HPLC Analysis Dilute to Working Concentration->HPLC Analysis Spectrophotometric Analysis Spectrophotometric Analysis Dilute to Working Concentration->Spectrophotometric Analysis Quantify this compound and Degradants Quantify this compound and Degradants HPLC Analysis->Quantify this compound and Degradants Quantify this compound Quantify this compound Spectrophotometric Analysis->Quantify this compound Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis

Caption: Workflow for this compound Stability Assessment.

This compound Degradation Pathway

G This compound This compound β-Lactam Ring Hydrolysis β-Lactam Ring Hydrolysis This compound->β-Lactam Ring Hydrolysis Acid/Base/Enzyme Side Chain Cleavage Side Chain Cleavage This compound->Side Chain Cleavage Hydrolysis Degradation Product 1 (Inactive) Degradation Product 1 (Inactive) β-Lactam Ring Hydrolysis->Degradation Product 1 (Inactive) Degradation Product 2 (N-methylpyrrolidine) Degradation Product 2 (N-methylpyrrolidine) Side Chain Cleavage->Degradation Product 2 (N-methylpyrrolidine)

References

Application Notes and Protocols for the Detection of Cefepime Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of the cephalosporin antibiotic, Cefepime. The following sections detail various analytical methodologies for the identification and quantification of its degradation products, ensuring the safety and efficacy of pharmaceutical formulations.

Introduction to this compound Degradation

This compound is a fourth-generation cephalosporin antibiotic that, like other β-lactam antibiotics, is susceptible to degradation through hydrolysis of its β-lactam ring.[1][2] This instability can be exacerbated by factors such as pH, temperature, and light, leading to the formation of various degradation products.[3] The presence of these degradants can potentially impact the drug's efficacy and safety. Therefore, robust analytical methods are crucial for monitoring the stability of this compound and ensuring that the levels of its degradation products are within acceptable limits. Common degradation pathways include the opening of the β-lactam ring and the cleavage of the N-methylpyrrolidine (R2 side chain).[4]

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.

Identified Degradation Products of this compound

Several degradation products of this compound have been identified and characterized using techniques like LC-MS and NMR. Some of the key degradation products include:

  • N-methylpyrrolidine (NMP) : A potential process impurity and a known degradation product formed from the cleavage of the side chain.

  • (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I) : An oxide derivative formed during stress stability studies.

  • (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d]thiazine (Impurity-II) : A rearranged product identified under stress conditions.

  • This compound Degradant 1 (CD1) : A degradation product with a mass-to-charge ratio (m/z) of 179.15.

  • This compound Degradant 2 (CD2) : A degradation product with a mass-to-charge ratio (m/z) of 241.33.

Analytical Methods and Protocols

This section provides detailed protocols for three common analytical techniques used for the detection and quantification of this compound and its degradation products: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the routine analysis of this compound and its related substances in pharmaceutical formulations.

This protocol is adapted from a method developed for the simultaneous quantification of this compound and tazobactam.

  • Instrumentation : A Dionex UltiMate® 3000 system or equivalent with a UV detector.

  • Column : ACE C18 column (5 µm particle size).

  • Mobile Phase : A mixture of phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 290 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 25 °C.

  • Standard Stock Solution : Accurately weigh and dissolve 40 mg of this compound reference standard in a 100 mL volumetric flask with a few mL of methanol and dilute to volume with the mobile phase.

  • Sample Solution (from dry injection) : Reconstitute the contents of a this compound for injection vial with sterile water. Transfer an appropriate volume of the reconstituted solution into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the linearity range of the method.

ParameterValueReference
ColumnACE C18, 5 µm
Mobile PhasePhosphate Buffer (pH 4.5) : Methanol (70:30)
Flow Rate1.0 mL/min
Detection Wavelength290 nm
Linearity Range (this compound)200-600 µg/mL
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level degradation products.

This protocol is based on a stability-indicating UPLC-MS/MS method.

  • Instrumentation : An Acquity UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase : A gradient of 0.2% formic acid in water (A) and acetonitrile (B). A common starting condition is 20:80 (v/v) of A:B.

  • Flow Rate : 0.15 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (+ESI).

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Injection Volume : 5 µL.

  • Standard Stock Solution : Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO. Further dilutions can be made with 50% methanol.

  • Forced Degradation Samples : Subject a solution of this compound to stress conditions (e.g., 0.1 N HCl for acidic degradation, 0.1 N NaOH for basic degradation, 30% H2O2 for oxidative degradation, heat, and photolysis). Neutralize the acidic and basic samples before analysis.

AnalyteRetention Time (min)m/z (Precursor Ion)m/z (Product Ion)Reference
This compound (CFP)0.82 ± 0.02481.42-
This compound Degradant 1 (CD1)0.90 ± 0.02179.15-
This compound Degradant 2 (CD2)0.84 ± 0.10241.33-
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used for the analysis of charged species, such as this compound and some of its degradation products like N-methylpyrrolidine.

This protocol is designed for the determination of N-methylpyrrolidine in this compound for injection.

  • Instrumentation : An Agilent CE system or equivalent with a diode array detector.

  • Capillary : Fused silica capillary, 56 cm effective length, 50 µm i.d.

  • Background Electrolyte (BGE) : 5 mM Imidazole buffer, pH adjusted to 5.1 with 3 M acetic acid.

  • Applied Voltage : 25 kV.

  • Detection : Indirect UV detection with the signal at 240 nm and reference at 210 nm.

  • Injection : Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Temperature : 25 °C.

  • Standard Solution : Prepare a standard solution of N-methylpyrrolidine in dilute nitric acid.

  • Sample Solution : Dissolve an accurately weighed amount of this compound for injection in the background electrolyte to achieve a suitable concentration.

ParameterValueReference
CapillaryFused silica, 56 cm x 50 µm
Background Electrolyte5 mM Imidazole buffer (pH 5.1)
Applied Voltage25 kV
DetectionIndirect UV at 240 nm (ref. 210 nm)
Linearity Range (NMP)Not specified, method validated as per ICH

Visualizations

The following diagrams illustrate the experimental workflows and a simplified degradation pathway of this compound.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample (e.g., Injection Vial) Reconstitution Reconstitute with Sterile Water Sample->Reconstitution Standard This compound Reference Standard Dissolution Dissolve in Methanol & Dilute with Mobile Phase Standard->Dissolution Dilution_Sample Dilute with Mobile Phase Reconstitution->Dilution_Sample Injection Inject 10 µL onto ACE C18 Column Dilution_Sample->Injection Dissolution->Injection Separation Isocratic Elution (Phosphate Buffer:Methanol) Injection->Separation Detection UV Detection at 290 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound & Degradation Products Chromatogram->Quantification

Caption: HPLC Experimental Workflow.

Experimental_Workflow_UPLC_MSMS cluster_prep Forced Degradation & Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Drug This compound Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug->Stress Degraded_Sample Degraded this compound Solution Stress->Degraded_Sample Neutralization Neutralize (if applicable) & Dilute Degraded_Sample->Neutralization Injection Inject 5 µL onto Acquity UPLC BEH C18 Column Neutralization->Injection Separation Gradient Elution (Formic Acid in Water & ACN) Injection->Separation Ionization Positive Electrospray Ionization (+ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Mass_Spectra Acquire Mass Spectra Detection->Mass_Spectra Identification Identify Degradation Products (based on m/z) Mass_Spectra->Identification Quantification Quantify this compound & Degradants Mass_Spectra->Quantification

Caption: UPLC-MS/MS Experimental Workflow.

Cefepime_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (β-Lactam Ring Opening) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Side_Chain_Cleavage Side Chain Cleavage This compound->Side_Chain_Cleavage Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product Other_Products Other Products (CD1, CD2, Impurity-II) Hydrolysis->Other_Products Impurity_I Impurity-I (N-oxide) Oxidation->Impurity_I NMP N-methylpyrrolidine (NMP) Side_Chain_Cleavage->NMP

Caption: Simplified this compound Degradation Pathways.

References

Cefepime Susceptibility Testing: A Comprehensive Guide to Standards and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive resource, this document outlines the current standards and interpretive criteria for cefepime susceptibility testing. This compound, a fourth-generation cephalosporin, remains a critical agent in the treatment of serious bacterial infections, making accurate susceptibility testing paramount in the face of evolving antimicrobial resistance. This guide details the latest recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for consistent and reliable testing and interpretation.

Introduction to this compound and Susceptibility Testing

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] However, the emergence of resistance mechanisms, such as the production of β-lactamases, alterations in penicillin-binding proteins (PBPs), and efflux pumps, can compromise its efficacy.[1][2] Accurate in vitro susceptibility testing is therefore essential to guide appropriate clinical use and to monitor resistance trends. The two primary methods for determining this compound susceptibility are broth microdilution, which determines the minimum inhibitory concentration (MIC), and Kirby-Bauer disk diffusion, which measures the zone of growth inhibition around an antibiotic-impregnated disk.

Current Interpretive Standards: CLSI and EUCAST

The interpretation of susceptibility testing results is guided by clinical breakpoints established by regulatory bodies such as CLSI in the United States and EUCAST in Europe. These breakpoints are periodically updated to reflect current data on clinical outcomes, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and resistance mechanisms. The current standards are the CLSI M100, 35th Edition (2025) and the EUCAST Breakpoint Tables v15.0 (2025).[3]

Data Presentation: this compound Breakpoint Tables

The following tables summarize the 2025 this compound clinical breakpoints for both CLSI and EUCAST for key bacterial groups. It is crucial to consult the latest versions of the respective documents for the most up-to-date and comprehensive information.

Table 1: CLSI this compound Breakpoints (M100, 35th Edition, 2025)

Organism GroupMethodSusceptible (S)Susceptible-Dose Dependent (SDD)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤24–8-≥16
Disk Diffusion (mm)≥2519–24-≤18
Pseudomonas aeruginosa MIC (µg/mL)≤8-16≥32
Disk Diffusion (mm)≥18-15-17≤14
Staphylococcus spp. MIC (µg/mL)≤816-≥32
Disk Diffusion (mm)≥1815-17-≤14
Streptococcus pneumoniae MIC (µg/mL) (Meningitis)≤0.51-≥2
MIC (µg/mL) (Non-meningitis)≤12-≥4
Disk Diffusion (mm)Not ApplicableNot ApplicableNot ApplicableNot Applicable
Streptococcus spp. (β-hemolytic group) MIC (µg/mL)≤0.5---
Disk Diffusion (mm)≥24---
Streptococcus spp. (viridans group) MIC (µg/mL)≤12-≥4
Disk Diffusion (mm)Not ApplicableNot ApplicableNot ApplicableNot Applicable

Note: Interpretive criteria can vary for specific species within these groups. Always refer to the full CLSI M100 document.

Table 2: EUCAST this compound Breakpoints (v15.0, 2025)

Organism GroupMethodSusceptible, standard dosing regimen (S)Susceptible, increased exposure (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤12-4>4
Disk Diffusion (mm)≥2522-24<22
Pseudomonas spp. MIC (µg/mL)≤48>8
Disk Diffusion (mm)≥2216-21<16
Staphylococcus aureus MIC (µg/mL)Note 1Note 1Note 1
Disk Diffusion (mm)Note 1Note 1Note 1
Streptococcus pneumoniae MIC (µg/mL)≤0.51>1
Disk Diffusion (mm)Note 2Note 2Note 2
Streptococcus groups A, B, C, and G MIC (µg/mL)≤0.5->0.5
Disk Diffusion (mm)Note 2Note 2Note 2

Note 1: EUCAST states that staphylococci are clinical targets for this compound, but breakpoints are under consideration. Testing is not recommended until breakpoints are published. Note 2: For Streptococcus species, EUCAST recommends MIC determination and notes that disk diffusion is unreliable. Increased exposure (I) indicates that a microorganism is categorized as "Susceptible, Increased Exposure" when there is a high likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen or by its concentration at the site of infection.

Experimental Protocols

Accurate and reproducible results depend on the strict adherence to standardized laboratory procedures. The following are detailed protocols for the two most common methods of this compound susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in broth.

Materials:

  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Bacterial culture (18-24 hours old)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 100 µL of the final inoculum to each well containing 100 µL of the this compound dilution.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control should show distinct turbidity, and the sterility control should remain clear. Interpret the MIC value according to the CLSI or EUCAST breakpoint tables.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Bacterial culture (18-24 hours old)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of this compound Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the zone diameter according to the CLSI or EUCAST breakpoint tables.

Visualizing Experimental Workflows and Resistance Mechanisms

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflows and a simplified overview of this compound's mechanism of action and resistance.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in Microtiter Plate prep_this compound->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end

Broth Microdilution Workflow for MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg This compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using CLSI/EUCAST Breakpoints measure_zone->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Workflow.

Cefepime_Action_Resistance cluster_action This compound Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Production BetaLactamase->this compound Inactivates AlteredPBP Altered PBPs AlteredPBP->this compound Reduced binding of EffluxPump Efflux Pumps EffluxPump->this compound Removes from cell ReducedPermeability Reduced Permeability (Porin Loss) ReducedPermeability->this compound Prevents entry of

This compound's Action and Bacterial Resistance Mechanisms.

Conclusion

Standardized this compound susceptibility testing is a cornerstone of effective antimicrobial stewardship and patient care. By adhering to the latest CLSI and EUCAST guidelines and employing robust laboratory protocols, researchers and clinicians can ensure the generation of accurate and comparable data. This, in turn, facilitates appropriate therapeutic decisions, aids in the surveillance of resistance, and informs the development of new antimicrobial agents. Continuous monitoring of updates from these regulatory bodies is essential to maintain the highest standards in susceptibility testing.

References

Application Notes and Protocols for Cefepime Pharmacokinetic Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Understanding its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for determining appropriate dosing regimens to ensure efficacy and safety. Rodent models, particularly rats and mice, are frequently utilized in preclinical studies to investigate the pharmacokinetics of new chemical entities and existing drugs like this compound. These studies provide essential data to guide human clinical trials.[3] This document provides detailed application notes and standardized protocols for conducting this compound pharmacokinetic studies in rodents.

Key Pharmacokinetic Parameters

The following are key parameters evaluated in pharmacokinetic studies:

  • Cmax: Maximum plasma concentration of the drug.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time required for the drug concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vss (Volume of Distribution at steady-state): The apparent volume into which the drug is distributed.

Experimental Protocols

Animal Models
  • Species and Strain: Sprague-Dawley rats and CD-1 or Swiss mice are commonly used for pharmacokinetic studies.[1][4]

  • Animal Health and Housing: Animals should be healthy and housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Administration

This compound is typically administered intravenously (IV) for pharmacokinetic studies to ensure 100% bioavailability.

  • Preparation of Dosing Solution:

    • This compound hydrochloride is commercially available and should be dissolved in a sterile vehicle suitable for injection, such as sterile saline (0.9% sodium chloride) or sterile water for injection.

    • The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals.

  • Intravenous (IV) Bolus Administration:

    • For rats, the lateral tail vein is a common site for IV injection. For mice, the tail vein is also used.

    • Animals should be properly restrained.

    • A single bolus dose is administered using a sterile syringe and an appropriate gauge needle (e.g., 27-30G).

    • Doses in rats can range from 10 mg/kg to higher levels, with studies showing dose-proportional increases in Cmax and AUC at doses of 10, 20, and 40 mg/kg.

Blood Sampling

Serial blood sampling is essential for constructing an accurate concentration-time profile. Microsampling techniques (≤ 50 µL) are recommended to minimize the impact on the animals' physiology.

  • Blood Collection Sites:

    • Rats: Jugular vein cannulation (JVC) allows for serial sampling without repeated needle sticks. The tail vein can also be used.

    • Mice: The saphenous vein is a practical and reproducible site for serial bleeding. Other methods include tail vein, submandibular, and retro-orbital sampling.

  • Sampling Schedule:

    • A pre-dose (0 hours) sample should be collected.

    • Post-dose sampling times should be frequent initially to capture the distribution phase and then spaced out to characterize the elimination phase. A typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Collection and Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Place samples on ice immediately after collection.

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -20°C or -80°C until analysis.

Analytical Method for this compound Quantification

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for quantifying this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions (Example for HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detection at a wavelength of approximately 256 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in rats and mice from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Routet1/2 (min)CL (mL/min/kg)Vss (L/kg)AUC (µg·h/mL)Reference
10IV Bolus15-20~2.3 (total mL/min)~0.06 (total L)-
20IV Bolus15-20~2.3 (total mL/min)~0.06 (total L)-
40IV Bolus15-20~2.3 (total mL/min)~0.06 (total L)-
28 - 386IV BolusIncreased with dose11.0Increased with dose-
87 - 1502IV Infusion1.3 - 4.6 h12.5--

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Routet1/2 (min)CL (mL/min/kg)Vd (L/kg)AUC (µg·h/mL)Reference
--12 - 22---

Note: Data for mice is less detailed in the provided search results. The half-life is noted to be between 12 and 22 minutes.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Phase cluster_analysis Sample & Data Analysis animal_acclimation Animal Acclimation dosing_prep Dosing Solution Preparation cefepime_admin This compound Administration (IV) dosing_prep->cefepime_admin blood_sampling Serial Blood Sampling cefepime_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation analytical_quant This compound Quantification (HPLC/LC-MS) plasma_separation->analytical_quant pk_analysis Pharmacokinetic Data Analysis analytical_quant->pk_analysis

Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.

Pharmacokinetic Parameter Relationships

pk_parameters Dose Dose Absorption Absorption Dose->Absorption Cmax Cmax Absorption->Cmax AUC AUC Absorption->AUC Distribution Distribution Vd Volume of Distribution Distribution->Vd Metabolism Metabolism CL Clearance Metabolism->CL Excretion Excretion Excretion->CL t_half t1/2 CL->AUC CL->t_half Vd->t_half

Caption: Interrelationships of key pharmacokinetic parameters.

References

Application Notes and Protocols for Evaluating Cefepime Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the synergistic activity of the fourth-generation cephalosporin, cefepime, in combination with other antimicrobial agents. The protocols outlined below are essential for preclinical assessment of novel antibiotic combinations, guiding the development of effective therapies against multidrug-resistant (MDR) pathogens.

Introduction

This compound is a broad-spectrum β-lactam antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] However, the emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes, can compromise its efficacy.[4] Combining this compound with other antibiotics, such as β-lactamase inhibitors or aminoglycosides, can overcome these resistance mechanisms and result in synergistic interactions, where the combined effect is greater than the sum of their individual effects.[4]

This document details the three most common in vitro methods for assessing antibiotic synergy: the checkerboard assay, the time-kill assay, and the E-test method.

Data Presentation: this compound Synergy Data

The following tables summarize quantitative data from various studies on the synergistic activity of this compound with other antibiotics against different bacterial strains.

Table 1: Synergy of this compound and Sulbactam against Carbapenem-Resistant Acinetobacter spp.

Bacterial StrainThis compound MIC (μg/mL)Sulbactam MIC (μg/mL)This compound MIC in Combination (μg/mL)Sulbactam MIC in Combination (μg/mL)FICIInterpretation
A. baumannii Isolate 1>256646480.375Synergy
A. baumannii Isolate 225612832160.25Synergy
A. baumannii Isolate 3128646480.625Partial Synergy
A. junii Isolate 1>25632128161.0Additive

Table 2: Synergy of this compound and Tazobactam against ESBL-Producing Enterobacteriaceae

Bacterial StrainThis compound MIC (μg/mL)This compound/Tazobactam (8 μg/mL) MIC (μg/mL)Fold Reduction in MIC
E. coli (ESBL+)1280.5256
K. pneumoniae (ESBL+)2561256
Enterobacter spp. (ESBL+)640.25256

Table 3: Synergy of this compound and Amikacin against Aminoglycoside-Resistant Gram-Negative Bacteria

Bacterial StrainThis compound MIC90 (μg/mL)Amikacin MIC90 (μg/mL)% Synergy% Indifference% Antagonism
P. aeruginosa32>6425750
Enterobacteriaceae4>6410900

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

a. Materials:

  • 96-well microtiter plates

  • This compound and the second antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional)

b. Protocol:

  • Prepare Antibiotic Dilutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.

    • Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second antibiotic alone to determine their individual MICs.

    • Column 12, row H should be a growth control (no antibiotic), and one well should be a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Drug B Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay evaluates the bactericidal activity of an antibiotic combination over time.

a. Materials:

  • Sterile culture flasks or tubes

  • This compound and the second antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Shaking incubator (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Nutrient agar plates

  • Spectrophotometer

b. Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.

  • Experimental Setup: Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both individually and in combination. Include a growth control flask without any antibiotic.

  • Incubation: Inoculate the flasks with the prepared bacterial suspension and incubate at 35-37°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial tenfold dilutions of each sample in sterile saline or PBS.

    • Plate a specific volume of the appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on plates with 30-300 colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

  • Interpretation:

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Indifference is a <2-log10 change in CFU/mL.

    • Antagonism is a ≥2-log10 increase in CFU/mL.

E-test (Epsilometer Test) Synergy Method

The E-test is a gradient diffusion method that can be adapted for synergy testing.

a. Materials:

  • Large nutrient agar plates (e.g., Mueller-Hinton agar)

  • This compound and second antibiotic E-test strips

  • Bacterial culture suspension equivalent to a 0.5 McFarland standard

  • Sterile swabs

  • Incubator (35-37°C)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.

  • E-test Strip Application:

    • Place the E-test strip for the first antibiotic on the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MIC values of each drug. Alternatively, one strip can be placed, and after a pre-diffusion time, it is removed, and the second strip is placed over the gradient of the first.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, an inhibition ellipse will be formed. The MIC value is read where the ellipse intersects the E-test strip.

  • FICI Calculation: The FIC index is calculated using the same formula as in the checkerboard assay, with the MICs determined from the E-test strips.

  • Interpretation: The FICI values are interpreted using the same criteria as the checkerboard assay.

Mandatory Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions plate_setup Set up 96-well Plate with Serial Dilutions prep_antibiotics->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with Antibiotics prep_flasks->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute_plate Serial Dilute and Plate sample->dilute_plate count_colonies Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot Time-Kill Curves count_colonies->plot_data interpret Interpret Synergy plot_data->interpret Signaling_Pathway_Cefepime_Synergy cluster_bacterium Bacterial Cell This compound This compound outer_membrane Outer Membrane This compound->outer_membrane Enters bla_inhibitor β-Lactamase Inhibitor beta_lactamase β-Lactamase bla_inhibitor->beta_lactamase Inhibits aminoglycoside Aminoglycoside aminoglycoside->outer_membrane Enters pbp Penicillin-Binding Proteins (PBPs) outer_membrane->pbp Targets ribosome Ribosome outer_membrane->ribosome Targets cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits cell_lysis Cell Lysis cell_wall->cell_lysis Leads to beta_lactamase->this compound Inactivates protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits protein_synthesis->cell_lysis Contributes to

References

Cefepime Formulations for In vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal action, achieved through the inhibition of bacterial cell wall synthesis, makes it a valuable tool for in vivo research in infectious disease models.[2][3] This document provides detailed application notes and protocols for the preparation and administration of this compound formulations for use in preclinical research settings, with a focus on rodent models.

I. This compound Formulation and Preparation

This compound is typically supplied as a sterile powder, this compound Hydrochloride, which is highly soluble in water.[1] For in vivo applications, it is crucial to use sterile, pyrogen-free reagents and aseptic techniques to prepare solutions for injection.

Recommended Diluents and Solvents:

The choice of diluent can impact the stability and tolerability of the formulation. The following are commonly used and approved diluents for this compound reconstitution:

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • 5% Dextrose Injection, USP

For most in vivo research applications, 0.9% Sodium Chloride Injection (Normal Saline) is the preferred diluent due to its isotonicity, which minimizes injection site reactions.

Reconstitution Protocol:
  • Obtain a vial of this compound for Injection, USP. Note the total amount of this compound in the vial (e.g., 1 gram).

  • Using a sterile syringe and needle, draw up the desired volume of sterile 0.9% Sodium Chloride Injection.

  • Aseptically inject the saline into the this compound vial.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[4]

  • The reconstituted solution should be a clear, pale yellow to amber solution. Visually inspect for any particulate matter before administration.

Stability of Reconstituted this compound Solutions:

Proper storage of reconstituted this compound is essential to maintain its potency.

Storage ConditionStability Duration
Room Temperature (20-25°C)24 hours
Refrigerated (2-8°C)7 days

Note: It is always recommended to use freshly prepared solutions for in vivo experiments to ensure consistent results.

II. In Vivo Administration Protocols

The following protocols are generalized for common rodent models. Doses and volumes should be optimized based on the specific experimental design, animal model, and infection severity.

Table 1: Recommended Dosages and Administration Routes for this compound in Rodent Models
Animal ModelAdministration RouteRecommended Dosage Range (mg/kg)Maximum Injection VolumeReference
MouseIntraperitoneal (IP)50 - 2000.5 mL
MouseSubcutaneous (SC)50 - 2000.2 mL
MouseIntravenous (IV) - Tail Vein20 - 1000.1 mL
RatIntraperitoneal (IP)20 - 1005 mL
RatSubcutaneous (SC)up to 10001 mL
RatIntravenous (IV) - Tail Vein10 - 400.5 mL
Experimental Protocol: Murine Peritonitis Model for this compound Efficacy

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of bacterial peritonitis.

Materials:

  • Female ICR or Swiss Webster mice (6-8 weeks old)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Mucin or other adjuvants (optional, to enhance infection)

  • Reconstituted this compound solution

  • Sterile 0.9% Sodium Chloride Injection (for vehicle control)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal handling and restraint equipment

Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase bact_prep Bacterial Culture Preparation infection Induce Peritonitis (IP Injection) bact_prep->infection cef_prep This compound Formulation treatment Administer this compound or Vehicle (IP/SC) cef_prep->treatment animal_acclimate Animal Acclimation animal_acclimate->infection infection->treatment monitoring Monitor Animal Health treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia bacterial_load Determine Bacterial Load (CFU) euthanasia->bacterial_load data_analysis Data Analysis bacterial_load->data_analysis

Murine Peritonitis Model Workflow

Procedure:

  • Bacterial Preparation: Culture the desired bacterial strain overnight in TSB. On the day of infection, dilute the culture to the target concentration (e.g., 1 x 10^7 CFU/mL) in sterile saline. The inoculum may be mixed with an adjuvant like mucin to enhance virulence.

  • Infection: Acclimatize mice for at least 3 days before the experiment. Induce peritonitis by intraperitoneally (IP) injecting 0.5 mL of the bacterial suspension into each mouse.

  • Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer the prepared this compound solution or vehicle control via the desired route (e.g., IP or SC).

  • Monitoring: Observe the animals regularly for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture) and mortality over a defined period (e.g., 24-72 hours).

  • Endpoint Analysis: At the end of the observation period, euthanize the surviving animals. Collect peritoneal lavage fluid or blood to determine the bacterial load by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).

III. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm precursors UDP-NAG & UDP-NAM Pentapeptide Synthesis lipid_carrier Lipid Carrier Cycle precursors->lipid_carrier Assembly of Lipid II translocation Translocation to Periplasm lipid_carrier->translocation transglycosylation Transglycosylation (Glycan Chain Elongation) translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_lysis Cell Wall Instability & Lysis transpeptidation->cell_lysis Leads to pbp Penicillin-Binding Proteins (PBPs) pbp->transpeptidation Catalyzes inhibition Inhibition This compound This compound This compound->pbp inhibition->transpeptidation Blocks

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cefepime Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefepime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this mean and is it still usable?

A1: A color change in your this compound solution, typically to a pale yellow, amber, or even a strong red-purple, is an indication of degradation.[1][2] The darkening of the solution may occur upon storage, but this does not necessarily indicate a loss of potency if stored as recommended.[3][4] However, a significant color change, especially to red-purple, is associated with the formation of degradation products and a marked increase in pH, particularly at temperatures above 30°C for extended periods (>12 hours).[1] It is crucial to assess the extent of degradation, as these breakdown products may lack antibacterial activity. For critical applications, it is recommended to prepare fresh solutions or verify the concentration of active this compound using a stability-indicating analytical method like HPLC.

Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

  • Temperature: Higher temperatures significantly accelerate the degradation of this compound.

  • pH: this compound is most stable in the pH range of 4 to 5. At higher pH values, its stability decreases. The degradation process itself can lead to an increase in the pH of the solution.

  • Light: this compound vials and reconstituted solutions should be protected from light. The β-lactam ring is susceptible to photolysis.

  • Concentration: The initial concentration of this compound can influence the rate of color change and degradation.

  • Solvent Composition: The type of aqueous solution and the presence of other substances can impact stability.

Q3: What are the main degradation products of this compound?

A3: The degradation of this compound involves the breakdown of its core structures. The primary degradation pathways include:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for cephalosporins and results in the loss of antibacterial activity.

  • Cleavage of the N-methylpyrrolidine (NMP) side chain: This leads to the formation of NMP, which can be further oxidized to NMP-N-oxide.

  • Epimerization: The 7-epimer of this compound is a minor degradation product.

Two new degradation impurities, Impurity-I and Impurity-II, have also been identified in stress stability studies.

Troubleshooting Guide

Issue: Unexpectedly low or variable experimental results.

  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm that your this compound solutions were prepared fresh and stored correctly (refrigerated at 2-8°C and protected from light). Reconstituted solutions are generally stable for 24 hours at room temperature (20-25°C) and for 7 days under refrigeration.

    • Check for Visual Signs of Degradation: Inspect the solution for any color change or precipitate.

    • Measure pH: The optimal pH for this compound stability is between 4 and 6. A significant deviation from this range could indicate degradation.

    • Analytical Confirmation: If possible, quantify the concentration of active this compound in your solution using a stability-indicating HPLC method.

Issue: Precipitate formation in the this compound solution.

  • Possible Cause: Incompatibility with other components in the solution or degradation leading to insoluble products.

  • Troubleshooting Steps:

    • Review Solution Components: this compound is incompatible with several other drugs, including aminoglycosides (can be inactivated by some cephalosporins), metronidazole, vancomycin, gentamicin, tobramycin, netilmicin sulfate, and aminophylline. Incompatibilities have also been observed with erythromycin, propofol, midazolam, phenytoin, theophylline, and N-acetylcysteine.

    • Check for pH Shifts: Extreme pH values can lead to precipitation.

    • Consider Concentration: Higher concentrations may be more prone to precipitation, especially when mixed with other substances.

Quantitative Data Summary

Table 1: Stability of this compound Solutions under Various Storage Conditions

TemperatureConcentrationStability (Time to 10% degradation)Reference(s)
4°C (Refrigerated)40 mg/mLUp to 7 days
4°C (Refrigerated)1% and 5% eye drops18-27 days
20-25°C (Room Temp)1-40 mg/mL24 hours
25°C5-12% w/vMaximum of 24 hours
30°C5-12% w/vApproximately 14 hours
37°C5-12% w/vLess than 10 hours
45°C40 mg/mL2 hours

Table 2: Incompatibilities of this compound with Other Drugs

Incompatible DrugNature of IncompatibilityReference(s)
AminoglycosidesPotential inactivation
Metronidazole, Vancomycin, Gentamicin, Tobramycin, Netilmicin sulfate, AminophyllinePotential interaction
Erythromycin, Propofol, Midazolam, Phenytoin, Piritramide, Theophylline, Nicardipine, N-acetylcysteineObserved incompatibility
Drotaverine HClImmediate precipitate formation

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is based on methodologies described in the literature for determining this compound concentration and detecting degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Prepare a suitable mobile phase. A common example is a mixture of a phosphate buffer (pH adjusted to 4.5) and methanol (e.g., 70:30 v/v).

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 400 µg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 200-600 µg/mL).

    • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 290 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).

  • Stress Conditions:

    • Acidic Degradation: Add 0.1 N HCl to the this compound solution and stir for a specified time (e.g., 30 minutes). Neutralize with 0.1 N NaOH.

    • Basic Degradation: Add 0.1 N NaOH to the this compound solution and stir. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 1% H₂O₂) to the this compound solution.

    • Thermal Degradation: Heat the this compound solution at a specific temperature (e.g., 80°C) for a set duration (e.g., 30 minutes).

    • Photolytic Degradation: Expose the this compound solution to UV light.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating method (e.g., HPLC, UPLC-MS/MS).

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and characterize any new peaks that appear, which represent degradation products.

Visualizations

Cefepime_Degradation_Pathway This compound This compound (Aqueous Solution) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis pH, Temp Cleavage Cleavage of N-methylpyrrolidine (NMP) side chain This compound->Cleavage pH, Temp Epimerization Epimerization This compound->Epimerization Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products NMP N-methylpyrrolidine (NMP) Cleavage->NMP Epimer 7-epimer of This compound Epimerization->Epimer NMP_Oxide NMP-N-oxide NMP->NMP_Oxide Oxidation

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start Start: Unexpected Experimental Results Check_Solution Check Solution: Age, Storage, Appearance Start->Check_Solution Degradation_Suspected Degradation Suspected? Check_Solution->Degradation_Suspected Measure_pH Measure pH Degradation_Suspected->Measure_pH Yes End_Good Results Consistent Degradation_Suspected->End_Good No Analytical_Confirmation Perform Analytical Confirmation (e.g., HPLC) Measure_pH->Analytical_Confirmation Prepare_Fresh Prepare Fresh Solution Analytical_Confirmation->Prepare_Fresh End_Bad Continue Investigation Prepare_Fresh->End_Bad

Caption: Troubleshooting workflow for unexpected experimental results.

References

identifying and characterizing cefepime degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing cefepime degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

This compound primarily degrades through two main pathways: hydrolysis of the β-lactam ring and cleavage of the N-methylpyrrolidine (NMP) side chain.[1][2] Mass spectrometry data suggests that the opening of the cephem (β-lactam ring) occurs before the cleavage of the N-methylpyrrolidine side chain.[1] The degradation rate is influenced by factors such as pH, temperature, and exposure to light.[2]

Q2: What are the common degradation products of this compound identified under stress conditions?

Forced degradation studies have identified several degradation products. Under various stress conditions, two primary degradants, often referred to as CD1 and CD2, have been reported.[3] In basic conditions, this compound can completely degrade into CD1. Other identified impurities include (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I) and (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d]thiazine (Impurity-II). N-methylpyrrolidine (NMP) is also a known degradation product resulting from the cleavage of the side chain.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry (MS/MS) detectors are the most commonly used techniques. These methods have been validated for stability-indicating assays, effectively separating this compound from its degradation products. LC-MS/MS is particularly powerful for structural elucidation of unknown degradation products.

Q4: What are the critical parameters to control during a forced degradation study of this compound?

Key parameters to control during forced degradation studies include the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure. It is crucial to neutralize acidic and basic samples before analysis to prevent further degradation on the analytical column. ICH guidelines provide a framework for conducting forced degradation studies.

Troubleshooting Guides

Problem: Poor separation between this compound and its degradation products in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent like acetonitrile. Adjust the ratio of the organic solvent to achieve better separation. A gradient elution may be necessary to resolve all peaks effectively.

  • Possible Cause 2: Incorrect column selection.

    • Solution: Ensure the use of a suitable stationary phase. A C18 column is frequently used for the separation of this compound and its degradation products.

  • Possible Cause 3: Suboptimal pH of the mobile phase.

    • Solution: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Adjust the pH of the aqueous component of the mobile phase to improve resolution.

Problem: Inconsistent retention times during UPLC-MS/MS analysis.

  • Possible Cause 1: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis. Temperature fluctuations can lead to shifts in retention times.

  • Possible Cause 2: Inadequate system equilibration.

    • Solution: Before starting a sequence of injections, ensure the UPLC system is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

  • Possible Cause 3: Sample matrix effects.

    • Solution: If analyzing samples from complex matrices (e.g., plasma, urine), employ appropriate sample preparation techniques such as protein precipitation or solid-phase extraction to minimize matrix effects.

Problem: Failure to detect expected degradation products.

  • Possible Cause 1: Degradation products are not formed under the applied stress conditions.

    • Solution: The degradation of this compound is highly dependent on the stressor. For instance, complete degradation to a specific product (CD1) is observed in basic medium, while only partial degradation occurs under other conditions. Review and adjust the stress conditions (concentration of stressor, temperature, time) to induce sufficient degradation.

  • Possible Cause 2: Inappropriate detector settings.

    • Solution: If using a UV detector, ensure the wavelength is appropriate for detecting the degradation products, which may have different UV maxima than the parent drug. A photodiode array (PDA) detector can be beneficial for analyzing multiple wavelengths simultaneously. For MS detection, optimize the ionization source parameters and select appropriate precursor and product ions for multiple reaction monitoring (MRM).

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/TemperatureDuration% Degradation of this compoundReference
Acidic0.1 N HCl30 minPartial
Acidic0.1 M HCl2 hours at 80°CSignificant
Acidic0.1N HCl4 hours at 70°C27.36%
Alkaline0.1 N NaOH30 minComplete
Alkaline0.1 M NaOH2 hours at 80°CSignificant
Oxidative1% H₂O₂-Partial
Oxidative30% H₂O₂2 hours at 80°C-
Oxidative2% H₂O₂1 hour at 70°C12.50%
Thermal80°C30 minPartial
Thermal70°C48 hours-
Thermal60°C24 hours0.79%
Photolytic1.2 million lux hours (fluorescent) & 200 w/m² (UV)7 days8.04%

Table 2: Chromatographic Data for this compound and its Degradation Products

CompoundAnalytical MethodRetention Time (min)m/z ratioReference
This compound (CFP)UPLC-MS/MS0.82 ± 0.02481.42 [M+H]⁺
This compound Degradant 1 (CD1)UPLC-MS/MS0.90 ± 0.02179.15 [M+H]⁺
This compound Degradant 2 (CD2)UPLC-MS/MS0.84 ± 0.10241.33 [M+H]⁺
This compoundRP-UPLC0.680-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Stir the solution for a specified time (e.g., 30 minutes) at room temperature or elevated temperature (e.g., 80°C for 2 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to the final concentration with the mobile phase and inject into the analytical system.

  • Alkali Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Stir the solution for a specified time (e.g., 30 minutes) at room temperature or elevated temperature (e.g., 80°C for 2 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to the final concentration with the mobile phase and inject.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 1% or 30% H₂O₂).

    • Keep the solution under the specified conditions (e.g., room temperature or 80°C for 2 hours).

    • Dilute to the final concentration with the mobile phase and inject.

  • Thermal Degradation:

    • Place the solid this compound powder or a solution of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

    • For the solid sample, dissolve it in a suitable solvent after exposure.

    • Dilute to the final concentration with the mobile phase and inject.

  • Photolytic Degradation:

    • Expose a solution of this compound to a combination of fluorescent and UV light for a specified duration (e.g., 7 days).

    • Dilute to the final concentration with the mobile phase and inject.

Protocol 2: UPLC-MS/MS Method for this compound and its Degradants

This protocol is based on a validated method for the quantification and identification of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: UPLC C18 ethylene hybrid column.

    • Mobile Phase: 0.2% formic acid in water and acetonitrile (20:80 v/v).

    • Flow Rate: 0.15 mL/minute.

    • Injection Volume: 1 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor appropriate precursor and product ions.

      • Degradant 1 (CD1): Precursor ion m/z 179.15.

      • Degradant 2 (CD2): Precursor ion m/z 241.33.

Visualizations

Cefepime_Degradation_Pathway This compound This compound (β-lactam ring intact) Intermediate β-lactam ring opening This compound->Intermediate Hydrolysis NMP_Cleavage Cleavage of N-methylpyrrolidine This compound->NMP_Cleavage Degradation_Product_A Degradation Products (e.g., CD2) Intermediate->Degradation_Product_A Degradation_Product_B N-methylpyrrolidine (NMP) (e.g., CD1) NMP_Cleavage->Degradation_Product_B

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow Acid Acid Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., H₂O₂) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic Stress (UV/Vis Light) Photo->Stressed_Samples Cefepime_Sample This compound Sample (API or Formulation) Cefepime_Sample->Acid Cefepime_Sample->Base Cefepime_Sample->Oxidation Cefepime_Sample->Thermal Cefepime_Sample->Photo Neutralization Neutralization (for Acid/Base Samples) Stressed_Samples->Neutralization Analysis LC-MS/MS or HPLC Analysis Neutralization->Analysis Characterization Identification and Characterization of Degradation Products Analysis->Characterization

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Cefepime Dosage for Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing cefepime dosage for resistant Pseudomonas aeruginosa strains.

Frequently Asked Questions (FAQs)

General Dosing & Administration

Q1: What is the standard recommended this compound dosage for Pseudomonas aeruginosa infections?

For severe infections caused by P. aeruginosa, a common dosage is 2 grams administered intravenously (IV) every 8 hours.[1][2][3] However, for strains with higher Minimum Inhibitory Concentrations (MICs), this standard dosing may be insufficient to achieve optimal therapeutic outcomes.[4]

Q2: How should this compound dosage be adjusted for patients with renal impairment?

Dosage adjustments are critical for patients with impaired renal function to prevent drug accumulation and potential toxicity. The following are general recommendations, but should be tailored to individual patient characteristics:[4]

Creatinine Clearance (CrCl)Recommended this compound Dose for Severe Infections
> 60 mL/min2 g IV every 8 hours
30-60 mL/min2 g IV every 12 hours
11-29 mL/min2 g IV every 24 hours
< 11 mL/min1 g IV every 24 hours
Hemodialysis1 g on day 1, then 500 mg every 24 hours (post-dialysis)

Q3: What are the advantages of extended or continuous infusion of this compound?

Extended or continuous infusion strategies are designed to optimize the pharmacodynamic profile of this compound, a time-dependent antibiotic. The primary goal is to maintain the free drug concentration above the MIC of the infecting organism for a longer duration within the dosing interval (%fT > MIC). Studies have shown that extended infusion of this compound can lead to a higher probability of achieving pharmacodynamic targets, which has been associated with improved clinical outcomes, including decreased mortality and shorter ICU stays in patients with P. aeruginosa infections.

Troubleshooting Experimental Assays

Q4: My in vitro susceptibility tests show this compound is effective, but the in vivo model is failing. What could be the issue?

Several factors could contribute to this discrepancy:

  • Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen in your in vivo model may not be achieving the critical PK/PD target for this compound, which is maintaining the free drug concentration above the MIC for at least 60-70% of the dosing interval (%fT > MIC). Microbiological failure has been associated with a %fT > MIC of ≤60%.

  • High Bacterial Inoculum: The initial bacterial load in your in vivo model might be significantly higher than that used in standard MIC testing, potentially leading to the selection of resistant subpopulations.

  • Resistance Mechanisms: The P. aeruginosa strain may possess resistance mechanisms that are not fully captured by standard susceptibility testing, such as inducible β-lactamases or efflux pumps that are more active in the in vivo environment.

  • Host Factors: The immune status and underlying health of the animal model can significantly impact treatment efficacy.

Q5: I'm observing a high frequency of resistance development in my serial passage experiments with this compound. How can I mitigate this?

The emergence of resistance is a significant challenge. Consider the following strategies:

  • Combination Therapy: Combining this compound with another antipseudomonal agent, such as an aminoglycoside (e.g., tobramycin) or a β-lactamase inhibitor, can suppress the emergence of resistance. For instance, aztreonam has been shown to enhance the activity of this compound against derepressed mutants of P. aeruginosa that produce increased levels of cephalosporinase.

  • Optimized Dosing Regimens: Ensure your dosing regimen is aggressive enough to rapidly kill the bacterial population, thereby reducing the opportunity for resistant mutants to arise. This may involve using higher doses or extended/continuous infusion protocols.

  • Novel β-Lactamase Inhibitors: Investigate the use of novel β-lactamase inhibitors in combination with this compound. Several are in development and show promise against multidrug-resistant P. aeruginosa.

Q6: How do I interpret this compound MICs at or near the susceptibility breakpoint?

Strains with MICs at the higher end of the susceptible range (e.g., 8 µg/mL) pose a clinical challenge. There is evidence to suggest that the current CLSI breakpoint of ≤8 µg/mL may not always predict successful clinical outcomes, with higher mortality rates observed in patients with bacteremia caused by organisms with a this compound MIC of ≥8 µg/mL. For isolates with such MICs, more aggressive dosing strategies, such as 2g IV q8h or extended infusions, should be strongly considered. Some studies even suggest an unfavorable outcome for serious infections with a this compound MIC of ≥4 mg/L.

Data & Protocols
This compound Dosing Regimens and Pharmacodynamic Target Attainment

The following table summarizes the probability of different this compound dosing regimens achieving the pharmacodynamic target of 60% fT > MIC against P. aeruginosa with varying MICs.

This compound Dosing RegimenInfusion TimeMIC (µg/mL)Probability of Target Attainment (%)
1 g every 12 hours30 minutes847.7
2 g every 12 hours30 minutes865.8
2 g every 8 hours30 minutes8≥82
2 g every 8 hours3 hours8≥82
2 g every 8 hours4 hours890

Data is compiled for patients with normal renal function.

Experimental Protocol: In Vitro Pharmacodynamic Infection Model

This protocol outlines a method to simulate human pharmacokinetics of this compound and evaluate its efficacy against P. aeruginosa isolates.

Objective: To determine the bactericidal activity of different this compound dosing regimens against specific P. aeruginosa strains.

Materials:

  • One-compartment in vitro infection model with a central reservoir.

  • P. aeruginosa isolate with a known this compound MIC.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • This compound analytical standard.

  • Peristaltic pump.

  • Incubator.

Methodology:

  • Model Setup: Aseptically assemble the one-compartment model. The central compartment is filled with CAMHB.

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the P. aeruginosa test strain. Inoculate the central compartment to achieve a starting concentration of approximately 10^6 CFU/mL.

  • Pharmacokinetic Simulation:

    • Simulate human pharmacokinetics by infusing fresh CAMHB and removing the drug-containing medium via a peristaltic pump, mimicking the drug's half-life.

    • For intermittent dosing, a bolus of this compound is injected into the central compartment at the beginning of each dosing interval.

    • For extended or continuous infusion, this compound is infused over a specified period.

  • Sampling: Collect samples from the central compartment at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Bacterial Quantification: Perform serial dilutions of the collected samples and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the change in bacterial concentration over time for each simulated dosing regimen.

Experimental Protocol: Mutational Frequency to Resistance Assay

Objective: To estimate the frequency of spontaneous mutations conferring resistance to this compound in a P. aeruginosa population.

Materials:

  • P. aeruginosa isolate of interest.

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • This compound analytical standard.

  • Spectrophotometer.

Methodology:

  • Overnight Culture: Inoculate a single colony of P. aeruginosa into TSB and incubate overnight with shaking.

  • Inoculum Quantification: Determine the concentration of the overnight culture (CFU/mL) by plating serial dilutions on TSA plates.

  • Resistance Selection: Plate a large, known number of cells (e.g., 10^9 to 10^10 CFU) from the overnight culture onto TSA plates containing a selective concentration of this compound (typically 3x the baseline MIC).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Colony Counting: Count the number of colonies that grow on the this compound-containing plates. These represent resistant mutants.

  • Calculation: Calculate the mutational frequency by dividing the number of resistant colonies by the total number of bacteria plated.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Isolate_Characterization Isolate Characterization (MIC Determination) Dosing_Regimen_Selection Select Dosing Regimens (Standard vs. Extended Infusion) Isolate_Characterization->Dosing_Regimen_Selection Model_Preparation In Vitro Model Preparation Inoculation Inoculate Model with P. aeruginosa Model_Preparation->Inoculation PK_Simulation Simulate this compound Pharmacokinetics Dosing_Regimen_Selection->PK_Simulation Inoculation->PK_Simulation Sampling Collect Samples at Time Intervals PK_Simulation->Sampling Bacterial_Quantification Quantify Bacterial Load (CFU/mL) Sampling->Bacterial_Quantification Data_Plotting Plot Time-Kill Curves Bacterial_Quantification->Data_Plotting PD_Analysis Analyze Pharmacodynamic Efficacy Data_Plotting->PD_Analysis

Caption: Workflow for an in vitro pharmacodynamic infection model experiment.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms in P. aeruginosa This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Target Site) This compound->PBP Binds to Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to AmpC AmpC β-lactamase (Enzymatic Degradation) AmpC->this compound Degrades Efflux_Pumps Efflux Pumps (e.g., MexXY-OprM) (Drug Expulsion) Efflux_Pumps->this compound Expels Target_Modification PBP Modification (Reduced Affinity) Target_Modification->PBP Alters

Caption: Key this compound resistance mechanisms in Pseudomonas aeruginosa.

Dosing_Optimization_Logic Goal Optimize this compound Dosing PKPD_Target Achieve %fT > MIC for 60-70% of Dosing Interval Goal->PKPD_Target MIC_High Isolate MIC ≥ 8 µg/mL? PKPD_Target->MIC_High Standard_Dose Standard Dosing (e.g., 2g q12h) MIC_High->Standard_Dose No Aggressive_Dose Aggressive Dosing (e.g., 2g q8h) MIC_High->Aggressive_Dose Yes Extended_Infusion Extended/Continuous Infusion Aggressive_Dose->Extended_Infusion Combination_Therapy Consider Combination Therapy Aggressive_Dose->Combination_Therapy TDM Therapeutic Drug Monitoring (TDM) Extended_Infusion->TDM Combination_Therapy->TDM

Caption: Logical approach to optimizing this compound dosage for resistant P. aeruginosa.

References

Technical Support Center: Overcoming Cefepime Resistance in ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for researchers, scientists, and drug development professionals working on strategies to overcome cefepime resistance in Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae.

I. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Antimicrobial Susceptibility Testing (AST)

Q1: My automated susceptibility testing system (e.g., Vitek 2) reports an ESBL-producing isolate as "susceptible" to this compound. Can I trust this result?

A1: Caution is advised when interpreting this compound susceptibility results for known ESBL-producing isolates from automated systems.[1][2][3][4][5] Studies have shown that these systems can have unacceptably high error rates, particularly "very major errors" (falsely reporting a resistant isolate as susceptible). This discrepancy can be due to the inoculum effect, where the bacterial load in the testing well is not sufficient to demonstrate the full effect of the ESBL enzyme. For critical research applications or clinical decisions, it is highly recommended to confirm the Minimum Inhibitory Concentration (MIC) using a reference method like broth microdilution.

Q2: I am getting inconsistent this compound MIC results for the same ESBL-producing strain across different experiments. What could be the cause?

A2: Inconsistent MIC results can be due to several factors:

  • Inoculum Effect: ESBLs can hydrolyze this compound, and this effect is more pronounced with a higher bacterial inoculum. A small variation in the starting bacterial concentration can lead to different MIC values. Ensure your inoculum is standardized precisely to a 0.5 McFarland standard for every experiment.

  • ESBL Expression Levels: The level of ESBL expression can vary depending on the growth phase of the bacteria and the specific culture conditions. Always use fresh, actively growing cultures for your experiments.

  • Co-expression of other β-lactamases: The presence of other resistance mechanisms, such as AmpC β-lactamases or carbapenemases, can influence this compound MICs and the performance of ESBL detection tests.

  • Testing Method: As mentioned, automated systems can be unreliable. Stick to a standardized reference method like broth microdilution for consistency.

Q3: Why is this compound sometimes used in ESBL detection tests if it's supposed to be more stable to some ESBLs than third-generation cephalosporins?

A3: this compound's relative stability to AmpC β-lactamases makes it a useful tool for detecting ESBLs in organisms that co-produce both enzyme types (e.g., some Enterobacter spp.). AmpC enzymes can mask the ESBL phenotype by conferring resistance to third-generation cephalosporins, making the synergy with clavulanic acid difficult to observe. Because this compound is less affected by AmpC, any observed synergy with clavulanic acid is more likely attributable to the presence of an ESBL.

Synergy Assays (Double-Disc Synergy and Checkerboard)

Q4: My double-disc synergy test (DDST) for a suspected ESBL-producer is negative or ambiguous. What should I do?

A4: A negative or unclear DDST result doesn't definitively rule out ESBL production. Consider the following:

  • Disc Spacing: The distance between the cephalosporin and clavulanate-containing discs is critical. The optimal distance can vary between bacterial species and the level of resistance. Try adjusting the distance (e.g., from 30 mm to 20 mm, center to center) to enhance the visibility of a synergy zone.

  • Choice of Cephalosporin: Not all ESBLs hydrolyze all cephalosporins equally. Using a panel of third-generation cephalosporins (e.g., cefotaxime, ceftazidime) and this compound can increase the sensitivity of detection.

  • AmpC Co-production: As mentioned, co-production of AmpC β-lactamases can mask ESBL-mediated synergy. A modified DDST using this compound may be more reliable in these cases.

  • Alternative Methods: If the DDST remains inconclusive, consider using an alternative phenotypic method like an E-test with an ESBL strip or proceeding with molecular detection of ESBL genes.

Q5: My checkerboard assay to test a novel inhibitor with this compound is not showing synergy, but I have other evidence that it should. What are common pitfalls?

A5: The checkerboard assay requires meticulous setup. Common issues include:

  • Pipetting Errors: Inaccurate serial dilutions are a major source of error. Ensure pipettes are calibrated and use careful technique.

  • Inoculum Density: Just like with MIC testing, the final bacterial concentration in each well must be consistent.

  • Incorrect Concentration Range: The tested concentrations of this compound and your inhibitor may not cover the range where synergy occurs. You may need to perform preliminary MICs to better center your checkerboard dilutions.

  • Data Interpretation: Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) Index. A common interpretation is: Synergy (FIC ≤ 0.5), Additive/Indifference (FIC > 0.5 to 4.0), and Antagonism (FIC > 4.0).

Molecular Testing (PCR)

Q6: My multiplex PCR for ESBL genes (blaCTX-M, blaSHV, blaTEM) failed or produced non-specific bands. What are the likely causes?

A6: PCR failure or non-specific amplification can be due to several factors:

  • PCR Inhibitors: DNA extracts from bacterial cultures can contain inhibitors. Common inhibitors include components from the culture media, residual reagents from the DNA extraction process (e.g., ethanol, phenol, salts), and substances from the bacterial cells themselves. Consider re-purifying your DNA template.

  • Annealing Temperature: The annealing temperature is crucial for primer specificity in a multiplex reaction. If it's too low, you may get non-specific bands. If it's too high, you may get weak or no amplification. It's essential to optimize this temperature, often by running a gradient PCR.

  • Primer Design and Concentration: In a multiplex assay, primers must be designed to have similar melting temperatures and to not interact with each other. The relative concentrations of each primer pair may also need to be optimized.

  • Template Quality and Quantity: Too little DNA can lead to amplification failure, while too much can be inhibitory. Ensure your DNA is of good quality and within the optimal concentration range for your PCR master mix.

II. Data Presentation: In Vitro Activity of this compound Combinations

The following tables summarize the in vitro activity (MIC50/MIC90 in µg/mL) of novel this compound-β-lactamase inhibitor combinations against ESBL-producing Enterobacteriaceae.

Table 1: this compound-Zidebactam Activity Against ESBL-Producing Enterobacteriaceae

Organism/Enzyme Type This compound-Zidebactam (1:1) MIC50 This compound-Zidebactam (1:1) MIC90 Reference(s)
ESBL-phenotype isolates 0.12 0.25
CTX-M-15 producers 0.25 1
SHV producers 0.12 0.25
Other ESBLs (GES, OXA, PER, TEM, VEB) 0.25 1
Carbapenem-Resistant Enterobacterales (CRE) 1 2
E. coli (ESBL phenotype) 0.12 0.25

| Klebsiella spp. (ESBL phenotype) | 0.25 | 2 | |

Table 2: this compound-Taniborbactam Activity Against ESBL-Producing Enterobacteriaceae

Organism/Enzyme Type This compound-Taniborbactam MIC50 This compound-Taniborbactam MIC90 Reference(s)
All Enterobacterales ≤0.03 - 0.06 0.25
ESBL-producing E. coli (isogenic strains) 0.25 8
OXA-48 and ESBL co-producers 0.5 4

| Carbapenem-Resistant Enterobacterales (CRE) | 0.5 | 4 | |

Table 3: this compound-Enmetazobactam Activity Against ESBL-Producing Enterobacteriaceae

Organism/Enzyme Type This compound-Enmetazobactam MIC50 This compound-Enmetazobactam MIC90 Reference(s)
ESBL-producing strains 0.06 0.5
CTX-M producers 0.06 - 0.12 0.12 - 0.25
SHV producers 0.25 1
TEM producers 0.12 0.12
ESBL-positive isolates (Europe 2019-2021) 0.06 0.25

| K. pneumoniae (ESBL-producing) | - | 1 | |

III. Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound-Inhibitor Combinations

This protocol is based on the CLSI M07 standard and is adapted for testing a this compound-inhibitor combination where the inhibitor is at a fixed concentration.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and inhibitor stock solutions

  • Bacterial isolate, grown overnight on an appropriate agar plate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Prepare Media: Prepare CAMHB containing the fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL for taniborbactam).

  • Prepare this compound Dilutions: a. In the first column of a 96-well plate, add 200 µL of CAMHB with the inhibitor and the highest desired concentration of this compound. b. Add 100 µL of CAMHB with the inhibitor to all other wells in the row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well across the plate, discarding the final 100 µL from the last dilution well.

  • Prepare Inoculum: a. Select 3-5 fresh colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plate: Inoculate each well (except a sterility control well containing only broth) with the prepared bacterial suspension. The final volume in each well should be 100 µL. Include a growth control well (broth with inhibitor and inoculum, but no this compound).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound (in the presence of the fixed inhibitor concentration) that completely inhibits visible bacterial growth. The growth control must show distinct turbidity, and the sterility control must be clear.

Protocol 2: Double-Disc Synergy Test (DDST) for ESBL Detection

This method phenotypically detects ESBL production through the synergistic effect between a β-lactam antibiotic and a β-lactamase inhibitor.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate, grown overnight

  • Sterile cotton swabs

  • Amoxicillin-clavulanate (20/10 µg) disc

  • Third-generation cephalosporin discs (e.g., Cefotaxime 30 µg, Ceftazidime 30 µg)

  • This compound (30 µg) disc (optional, for suspected AmpC co-producers)

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile cotton swab, create a uniform lawn of the bacterial suspension on the MHA plate.

  • Place Discs: a. Place the amoxicillin-clavulanate disc in the center of the plate. b. Place the cephalosporin discs around the central disc. The recommended distance is typically 20-30 mm from center to center. For third-generation cephalosporins, a distance of 15 mm may be used.

  • Incubation: Incubate the plate overnight at 37°C for 18-24 hours.

  • Interpretation: A positive test for ESBL production is indicated by a characteristic "keyhole" or enhancement of the zone of inhibition of the cephalosporin disc on the side adjacent to the amoxicillin-clavulanate disc. This indicates that the clavulanic acid is inhibiting the ESBL, restoring the activity of the cephalosporin.

Protocol 3: Multiplex PCR for blaTEM, blaSHV, and blaCTX-M Genes

This protocol provides a general framework for a multiplex PCR to detect the most common ESBL gene families. Primer sequences and specific annealing temperatures should be optimized based on published literature.

Materials:

  • Bacterial DNA extract

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Forward and reverse primers for blaTEM, blaSHV, and blaCTX-M

  • Nuclease-free water

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare PCR Reaction: In a PCR tube, combine the following on ice:

    • PCR Master Mix (e.g., 12.5 µL of 2x mix)

    • Forward Primer Mix (containing all forward primers)

    • Reverse Primer Mix (containing all reverse primers)

    • Template DNA (1-5 µL, typically 20-50 ng)

    • Nuclease-free water to a final volume of 25 µL.

  • Thermal Cycling: Place the tubes in a thermal cycler and run a program similar to the following (optimization is required):

    • Initial Denaturation: 95°C for 5-15 minutes.

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30-40 seconds (this step requires optimization).

      • Extension: 72°C for 1-2 minutes (dependent on the size of the largest expected amplicon).

    • Final Extension: 72°C for 7-10 minutes.

  • Visualize Products: Mix the PCR product with loading dye and run on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Include a DNA ladder to determine the size of the amplicons.

  • Interpretation: The presence of bands corresponding to the expected sizes for blaTEM, blaSHV, and/or blaCTX-M indicates the presence of these genes in the isolate.

IV. Visualizations (Graphviz)

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Confirmation cluster_2 Phase 3: Mechanism & Spectrum start Start: Novel Inhibitor Compound mic_cef Determine this compound MIC against ESBL+ strain start->mic_cef mic_combo Determine this compound + Inhibitor MIC mic_cef->mic_combo compare Compare MICs: Significant Reduction? mic_combo->compare checkerboard Perform Checkerboard Assay compare->checkerboard Yes end_fail end_fail compare->end_fail No calc_fic Calculate FIC Index checkerboard->calc_fic synergy Synergy Confirmed? (FIC <= 0.5) calc_fic->synergy time_kill Time-Kill Kinetics Assay synergy->time_kill Yes synergy->end_fail No panel Test against panel of ESBL genotypes (CTX-M, SHV, TEM) time_kill->panel end_node Proceed to In Vivo Studies panel->end_node

Caption: Workflow for screening novel beta-lactamase inhibitors.

G This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to wall Cell Wall Synthesis pbp->wall Inhibits lysis Bacterial Cell Lysis wall->lysis Leads to esbl ESBL Enzyme (e.g., CTX-M) esbl->this compound Targets hydrolysis This compound Hydrolysis esbl->hydrolysis Causes resistance Resistance hydrolysis->resistance inhibitor β-Lactamase Inhibitor (e.g., Taniborbactam) inhibitor->esbl Inhibits

Caption: Mechanism of ESBL-mediated this compound resistance and its inhibition.

G start Ambiguous ESBL Phenotypic Test Result q1 Is the isolate a known AmpC producer? (e.g., Enterobacter, Serratia) start->q1 a1_yes Masking of ESBL by AmpC is likely. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No action1 Perform Modified DDST using this compound disc. a1_yes->action1 q2 Was disc spacing optimized? a1_no->q2 final_action Proceed to Molecular Testing (PCR for bla genes) for definitive confirmation. action1->final_action a2_yes Spacing is not the issue. q2->a2_yes Yes a2_no Suboptimal spacing can cause false negatives. q2->a2_no No a2_yes->final_action action2 Repeat test with varying disc distances (e.g., 20mm). a2_no->action2 action2->final_action

Caption: Troubleshooting ambiguous ESBL phenotypic test results.

References

strategies to prevent cefepime degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cefepime Handling and Storage. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The degradation of this compound in aqueous solutions is primarily due to the hydrolysis of the β-lactam ring, which is a characteristic structural feature of cephalosporin antibiotics.[1][2] This is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain.[1][3] The rate of this degradation is significantly influenced by factors such as temperature, pH, light, and the composition of the solvent.[2]

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in the stability of this compound. Increased temperatures accelerate the rate of degradation. For instance, this compound is considerably more stable at refrigerated temperatures (2-8°C) than at room temperature (20-25°C) or at physiological temperature (37°C). Based on a limit of a maximum of 10% degradation, this compound is considered stable for about 24 hours at 25°C, but this drops to approximately 14 hours at 30°C and less than 10 hours at 37°C.

Q3: What is the optimal pH range for this compound stability?

A3: this compound is most stable in the pH range of 4 to 6. Outside of this range, its degradation rate increases. The accumulation of alkaline degradation products can raise the pH of the solution, which in turn can accelerate further degradation.

Q4: Should this compound be protected from light?

A4: Yes, this compound in its dry powder form should be protected from light. While the effect of light on reconstituted solutions is a consideration, temperature and pH are generally more critical factors in short-term stability.

Q5: Can I freeze reconstituted this compound solutions?

A5: Yes, frozen this compound solutions exhibit good stability. Solutions can be stored at or below -20°C. When thawing, it is recommended to do so under refrigeration at approximately 5°C and to avoid forced thawing methods like water baths or microwave irradiation. Thawed solutions should not be refrozen.

Troubleshooting Guide

Issue: My this compound solution has changed color. Is it still usable?

  • Explanation: The color of this compound powder and its solutions can darken upon storage. This color change does not necessarily indicate a loss of potency if the product has been stored as recommended.

  • Recommendation: While a slight color change may be acceptable, a significant or unexpected color change, especially to a strong red-purple, could indicate substantial degradation and the formation of unidentified degradation products. It is advisable to prepare a fresh solution if you observe a dramatic color change. Always verify the solution's integrity using an appropriate analytical method, such as HPLC, if in doubt.

Issue: I'm observing rapid degradation of this compound in my cell culture media at 37°C.

  • Explanation: this compound is not stable for extended periods at 37°C. The components of your culture media could also influence the pH and contribute to degradation.

  • Recommendation: For experiments requiring prolonged incubation at 37°C, it is best to add freshly prepared this compound to the media immediately before use. If continuous exposure is necessary, consider replenishing the this compound at regular intervals based on its known degradation kinetics at that temperature.

Issue: I need to co-administer this compound with another drug. Are there any known incompatibilities?

  • Explanation: this compound is incompatible with several other drugs. For example, it should not be mixed with solutions of ampicillin at concentrations greater than 40 mg/mL, metronidazole, vancomycin, gentamicin, tobramycin, netilmicin sulfate, or aminophylline due to potential interactions. Incompatibilities have also been observed with erythromycin, propofol, midazolam, phenytoin, theophylline, and others.

  • Recommendation: Always consult a compatibility chart before mixing this compound with other drugs. If compatibility data is unavailable, it is safest to administer the drugs separately.

Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of this compound Solutions at Different Temperatures

TemperatureConcentrationDiluentStability (Time to 10% degradation)Reference
5°C40 mg/mLNot SpecifiedUp to 7 days
20-25°C (Room Temp)1-40 mg/mL0.9% NaCl, 5% DextroseUp to 24 hours
25°C40 mg/mLNot SpecifiedUp to 24 hours
30°CNot SpecifiedNot SpecifiedApproximately 14 hours
37°CNot SpecifiedNot SpecifiedLess than 10 hours
45°C40 mg/mLNot SpecifiedUp to 2 hours

Table 2: Stability of this compound in Various Intravenous Fluids

IV FluidConcentrationStorage ConditionStability DurationReference
0.9% Sodium Chloride1-40 mg/mL20-25°C24 hours
0.9% Sodium Chloride1-40 mg/mL2-8°C7 days
5% Dextrose1-40 mg/mL20-25°C24 hours
5% Dextrose1-40 mg/mL2-8°C7 days
Lactated Ringer's1-40 mg/mL20-25°C24 hours
Lactated Ringer's1-40 mg/mL2-8°C7 days

Experimental Protocols

Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a solution.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound reference standard in the desired diluent (e.g., water for injection, 0.9% sodium chloride) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the stability samples (e.g., 10-100 µg/mL).

  • Preparation of Stability Samples:

    • Prepare this compound solutions at the desired concentration in the matrix to be tested (e.g., infusion fluid, cell culture media).

    • Divide the solution into aliquots and store them under the specified conditions (e.g., different temperatures, light exposure).

  • Sample Collection and Handling:

    • At predetermined time points, withdraw an aliquot from each storage condition.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

    • If not analyzed immediately, samples should be frozen at -70°C.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A common mobile phase consists of a buffer and an organic modifier. An example is 8% (v/v) acetonitrile in 20 mM ammonium acetate, adjusted to pH 4.9.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at the absorption maximum of this compound, which is around 260 nm.

    • Injection Volume: Typically 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point. The stability limit is often defined as the time at which the concentration drops to 90% of the initial value.

Visualizations

Cefepime_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis H₂O RingOpened Ring-Opened Intermediate Hydrolysis->RingOpened Cleavage Cleavage of N-methylpyrrolidine RingOpened->Cleavage DegradationProduct1 Degradation Product 1 (Inactive) Cleavage->DegradationProduct1 NMP N-methylpyrrolidine (NMP) Cleavage->NMP

Caption: A simplified diagram illustrating the primary degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis PrepStandards Prepare Standard Solutions HPLC HPLC Analysis PrepStandards->HPLC PrepSamples Prepare Stability Samples Store Store Samples under Defined Conditions PrepSamples->Store Sample Collect Aliquots at Time Points Store->Sample Sample->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for conducting a this compound stability study using HPLC.

Troubleshooting_Logic start Observed this compound Degradation? temp Storage Temperature > 8°C? start->temp ph Solution pH outside 4-6 range? temp->ph No sol_temp Store at 2-8°C or prepare fresh temp->sol_temp Yes light Exposed to prolonged light? ph->light No sol_ph Adjust pH to 4-6 using appropriate buffers ph->sol_ph Yes coadmin Co-administered with other drugs? light->coadmin No sol_light Protect from light during storage light->sol_light Yes sol_coadmin Check compatibility; administer separately coadmin->sol_coadmin Yes

Caption: A logical flow diagram for troubleshooting this compound degradation issues.

References

refining HPLC methods for cefepime analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of cefepime in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase used for this compound analysis? A1: The most frequently used stationary phase for this compound analysis is a reversed-phase C18 column.[1][2][3] Various manufacturers offer C18 columns with different specifications (e.g., particle size, dimensions), which can be selected based on the specific requirements of the assay.

Q2: What are the typical mobile phase compositions for separating this compound? A2: Mobile phases for this compound analysis typically consist of a buffer solution and an organic modifier. Common buffers include phosphate or acetate buffers, which help control the pH and improve peak shape.[2][4] Acetonitrile is the most common organic modifier, though methanol is also used. The ratio of buffer to organic modifier is a critical parameter for optimizing retention and resolution.

Q3: At what wavelength should I set my UV detector for this compound analysis? A3: this compound can be detected over a range of UV wavelengths. Common wavelengths used for detection are between 254 nm and 280 nm. Specific methods have also utilized wavelengths as low as 210 nm or 230 nm. The optimal wavelength should be determined by running a UV spectrum of a this compound standard in the mobile phase.

Q4: Is it better to use an isocratic or gradient elution for this compound analysis in complex matrices? A4: The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more reliable for routine analysis, and suitable for less complex samples.

  • Gradient elution , where the mobile phase composition changes during the run, is preferred for complex matrices. It provides better resolution of this compound from matrix components and degradation products, often leading to shorter analysis times for complex samples.

Q5: How critical is sample temperature during preparation and storage? A5: Temperature is extremely critical. This compound is unstable and can degrade significantly at room temperature (20°C) and physiological temperature (37°C), especially in plasma. To prevent degradation and ensure accurate quantification, it is crucial to keep samples at 4°C during preparation and storage for short periods. For long-term storage, samples should be kept at or below -20°C.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Peak Shape Problems: Tailing Peaks

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. The underlying cause is often the presence of more than one mechanism for analyte retention.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the this compound molecule, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.4-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions. Be mindful that standard silica columns should not be used below pH 3 to avoid dissolution of the stationary phase.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to reduce peak tailing for basic compounds.

  • Column Contamination or Degradation: The column's performance can degrade over time due to contamination from sample matrices or a partially blocked inlet frit.

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is a cost-effective way to protect the main column.

    • Solution 2: Flush the Column: If contamination is suspected, try flushing the column with a strong solvent. In some cases, reversing the column and backflushing to waste can dislodge particulates from the inlet frit.

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to band broadening and peak tailing, especially for early-eluting peaks.

    • Solution: Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to avoid dead volume.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute the Sample: Try diluting the sample and re-injecting it. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Retention Time Variability

Q: The retention time for my this compound peak is drifting or shifting between injections. What should I investigate?

A: Inconsistent retention times can compromise the reliability of your method.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: This is a common issue, especially in gradient elution. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase Equilibration Time: Lengthen the post-run equilibration time to ensure the column is fully reconditioned before the next sample is injected.

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent or degradation.

    • Solution 1: Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation.

    • Solution 2: Degas the Mobile Phase: Ensure the mobile phase is properly degassed (e.g., by sonication or helium sparging) to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.

  • Temperature Fluctuations: Column temperature affects retention time. Even minor changes in ambient lab temperature can cause drift.

    • Solution: Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant and consistent temperature for the analytical column.

  • Column Aging: As a column ages, the stationary phase can degrade, leading to changes in retention characteristics.

    • Solution: Monitor Performance & Replace: Track column performance (e.g., peak shape, backpressure, retention time) over time. If performance degrades significantly, replace the column.

Poor Resolution or Extra Peaks

Q: I am seeing poor resolution between my this compound peak and other peaks, or unexpected peaks are appearing in my chromatogram.

A: This often points to issues with this compound stability or co-eluting matrix components.

Possible Causes & Solutions:

  • This compound Degradation: this compound is susceptible to hydrolysis, which can result in the appearance of degradation peaks in the chromatogram. Degradation is often temperature- and pH-dependent.

    • Solution 1: Control Sample Temperature: As mentioned, maintain samples at 4°C throughout the preparation and analysis process. Prepare samples immediately before injection if possible.

    • Solution 2: Investigate Mobile Phase pH: this compound degradation can be catalyzed by both acidic and basic conditions. Ensure the mobile phase pH is in a range that minimizes on-column degradation.

  • Matrix Interference: Components from complex matrices like plasma or urine can co-elute with this compound, causing poor resolution or appearing as distinct interfering peaks.

    • Solution 1: Improve Sample Preparation: Enhance the sample clean-up procedure. If using protein precipitation, consider solid-phase extraction (SPE) for a more thorough clean-up.

    • Solution 2: Optimize Mobile Phase: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve the separation between this compound and interfering peaks.

    • Solution 3: Switch to Gradient Elution: If using an isocratic method, switching to a gradient can provide the necessary resolving power to separate this compound from complex matrix components.

  • Co-eluting Impurities: The this compound standard itself may contain related substances or impurities that are not being resolved by the current method.

    • Solution: Modify Chromatographic Conditions: Try adjusting the mobile phase strength (e.g., using a lower percentage of organic solvent) or changing the gradient slope to increase resolution.

Data Presentation: HPLC Method Parameters

The following tables summarize quantitative data from various published HPLC methods for this compound analysis.

Table 1: Summary of Chromatographic Conditions for this compound Analysis

MatrixColumnMobile PhaseElutionFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Pure DrugC18 (4.6 x 250 mm, 5 µm)0.005 M Ammonium Phosphate Monobasic : Acetonitrile (93:7)IsocraticNot Specified257Not Specified
Plasma, UrineNucleosil C18Acetonitrile : Ammonium Acetate (pH 4)IsocraticNot Specified280Not Specified
Pure/Dosage FormWaters C18 (4.6 x 250 mm, 5 µm)Methanol : Acetonitrile : Acetate Buffer (75:20:5, v/v), pH 5.1Isocratic1.02129.09
InjectionC18 (4.6 x 150 mm, 5 µm)Phosphate Buffer (pH 2.4) : Methanol : Acetonitrile (90:5:5, v/v)Isocratic1.12602.236
PlasmaNot SpecifiedNot SpecifiedGradientNot SpecifiedMS/MSNot Specified
APIUPLC C180.2% Formic Acid in Water : Acetonitrile (20:80, v/v)Isocratic0.15MS/MS0.82

Table 2: Summary of Method Validation Parameters

ParameterThis compound Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Linearity10 - 100>0.9990.050.20
Linearity250 - 7500.999Not ReportedNot Reported
Linearity0.5 - 100Not ReportedNot Reported0.5
Linearity0.5 - 150>0.990Not Reported0.5
Linearity4 - 24Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound in Pharmaceutical Formulations

This protocol is adapted from a stability-indicating method for this compound and amikacin.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic Acid (Glacial)

  • Ammonium Acetate

  • Deionized water

2. Mobile Phase Preparation (Methanol:Acetonitrile:Acetate Buffer 75:20:5, v/v, pH 5.1):

  • Prepare the acetate buffer by dissolving an appropriate amount of ammonium acetate in deionized water and adjusting the pH to 5.1 with glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • In a suitable container, mix 750 mL of methanol, 200 mL of acetonitrile, and 50 mL of the prepared acetate buffer.

  • Degas the final mobile phase mixture by sonication for 15-20 minutes.

3. Standard Solution Preparation (Example: 50 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute 5 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 50 µg/mL.

4. Sample Preparation (from Injection Powder):

  • Reconstitute the this compound injection powder as per the product instructions.

  • Dilute an appropriate volume of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

5. Chromatographic Conditions:

  • Column: Waters C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile:Acetate Buffer (75:20:5, v/v), pH 5.1

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detector: UV at 212 nm

Protocol 2: Sample Preparation for this compound Analysis in Human Plasma

This protocol is based on a common protein precipitation technique.

1. Materials and Reagents:

  • Human plasma samples containing this compound

  • Acetonitrile (HPLC grade, chilled to 4°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 15,000 x g and refrigeration)

2. Procedure:

  • Important: Perform all steps at 4°C (on ice) to minimize this compound degradation.

  • Pipette 500 µL of the plasma sample into a pre-chilled microcentrifuge tube.

  • Add 500 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Allow the mixture to stand for 10 minutes at 4°C to ensure complete precipitation.

  • Centrifuge the tube at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean autosampler vial for immediate HPLC analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed: Peak Tailing check_all_peaks Does it affect all peaks or just the this compound peak? start->check_all_peaks all_peaks Affects All Peaks check_all_peaks->all_peaks All Peaks one_peak Affects this compound Peak Only (or basic compounds) check_all_peaks->one_peak this compound Only cause_frit Possible Cause: Blocked Column Frit / Dead Volume all_peaks->cause_frit solution_frit Solution: 1. Backflush column to waste. 2. Check/replace fittings. 3. Use in-line filter. cause_frit->solution_frit cause_chemical Possible Cause: Chemical Interactions one_peak->cause_chemical check_overload Is sample concentrated? cause_chemical->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No cause_overload Cause: Mass Overload overload_yes->cause_overload solution_overload Solution: Dilute sample and re-inject. cause_overload->solution_overload cause_silanol Cause: Secondary Silanol Interactions overload_no->cause_silanol solution_silanol Solution: 1. Lower mobile phase pH (e.g., < 3.5). 2. Use an end-capped column. cause_silanol->solution_silanol

Caption: Troubleshooting workflow for addressing peak tailing issues.

Cefepime_Stability_Factors This compound This compound Molecule degradation Chemical Degradation (Hydrolysis of β-Lactam Ring) This compound->degradation outcome Inaccurate Quantification & Extra Chromatographic Peaks degradation->outcome temp High Temperature (> 4°C) temp->degradation accelerates ph Inappropriate pH (Acidic or Basic Catalysis) ph->degradation catalyzes matrix Plasma Matrix (Enzymatic/Chemical Effects) matrix->degradation promotes time Extended Storage Time time->degradation allows for

Caption: Factors influencing the chemical stability of this compound.

HPLC_Method_Dev_Workflow start Goal: Analyze this compound in Complex Matrix step1 1. Column Selection (Standard Choice: C18, 3-5 µm) start->step1 step2 2. Mobile Phase Selection (Buffer + Acetonitrile) step1->step2 step3 3. Detection Wavelength (Scan standard, start ~257 nm) step2->step3 step4 4. Sample Preparation (e.g., Protein Precipitation for Plasma) step3->step4 step5 5. Initial Run (Isocratic) Assess retention & peak shape step4->step5 decision Adequate Resolution & Peak Shape? step5->decision optimize 6. Optimization decision->optimize No validate 7. Method Validation (Linearity, Accuracy, Precision) decision->validate Yes optimize_details Adjust pH, Organic %, or Switch to Gradient Elution optimize->optimize_details re-run optimize_details->step5 re-run end Final Method validate->end

Caption: General workflow for developing a this compound HPLC method.

References

addressing variability in cefepime MIC testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in cefepime Minimum Inhibitory Concentration (MIC) testing results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound MIC results for the same isolate. What are the common causes?

A1: Variability in this compound MIC testing is a known issue and can stem from several factors:

  • Inoculum Effect: this compound activity can be significantly influenced by the bacterial inoculum size, particularly for organisms that produce β-lactamases like AmpC and Extended-Spectrum β-Lactamases (ESBLs).[1][2][3] A higher inoculum can lead to increased β-lactamase production, resulting in enzymatic degradation of this compound and consequently higher MIC values.[1][2] Even minor variations within the acceptable inoculum range can affect the MIC.

  • This compound Instability: this compound is known to be unstable in solution, and its degradation is dependent on temperature and time. Degradation can occur during incubation, leading to a lower effective concentration of the drug and falsely elevated MICs. Storage conditions of stock solutions and prepared MIC panels are critical.

  • Testing Methodology: Discrepancies can arise from different testing methods (e.g., broth microdilution, gradient diffusion, automated systems). Each system has its own nuances that can contribute to variability.

  • Media and Reagents: The composition of the testing medium can impact bacterial growth and this compound activity. Lot-to-lot variability in media or improper preparation can be a source of inconsistent results.

  • Quality Control (QC): Failure to adhere to strict QC procedures, including the use of appropriate QC strains, can lead to unreliable results.

Q2: What is the "inoculum effect" and how does it specifically affect this compound MICs?

A2: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases as the starting bacterial inoculum concentration increases. This is particularly pronounced for β-lactam antibiotics like this compound when tested against bacteria that produce β-lactamase enzymes. For this compound, a higher bacterial load can lead to a greater concentration of β-lactamases, which inactivate the drug. This results in a higher measured MIC. Studies have shown that a 100-fold increase in inoculum can lead to an eightfold or greater increase in the this compound MIC for ESBL-producing Enterobacteriaceae. Even a two-fold increase in inoculum can result in a significant rise in the MIC for some strains.

Q3: How can we minimize the degradation of this compound in our experiments?

A3: To minimize this compound degradation, adhere to the following best practices:

  • Storage: Store this compound powder and stock solutions as recommended by the manufacturer, typically at low temperatures (-20°C or below for long-term storage).

  • Preparation: Prepare solutions fresh whenever possible. If using prepared MIC panels, ensure they have been stored correctly (frozen at -70°C) and used within their expiration date.

  • Temperature Control: Be mindful of the temperature during experiments. This compound degradation is accelerated at higher temperatures (20°C, 37°C). Minimize the time that solutions are kept at room temperature. For continuous infusion studies, be aware that stability decreases significantly at physiological temperatures.

Q4: Are there differences in this compound breakpoints between CLSI and EUCAST guidelines?

A4: Yes, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have had different interpretive breakpoints for this compound, and these have been updated over time. These differences can affect the interpretation of MIC results as susceptible, intermediate/susceptible-dose dependent, or resistant. For example, in 2014, CLSI revised its this compound breakpoints for Enterobacteriaceae, introducing a "susceptible-dose dependent" (SDD) category. It is crucial to reference the current version of the respective guidelines for accurate interpretation.

Q5: We are using an automated susceptibility testing system and our results differ from our manual broth microdilution. Why?

A5: Discrepancies between automated systems and the reference broth microdilution method can occur. Potential reasons include differences in inoculum preparation, reading methods (automated vs. visual), and the specific algorithms used by the automated system to interpret growth. Some studies have shown that automated systems may have a tendency to produce lower MIC values for certain organisms compared to the reference method. It is important to perform verification studies when implementing a new testing system to understand its performance characteristics in your laboratory.

Troubleshooting Guides

Issue: Inconsistent this compound MICs for a Quality Control Strain

G start Inconsistent QC MICs check_storage Verify this compound Stock Solution Storage (-20°C or lower) start->check_storage check_prep Review Solution Preparation Technique check_storage->check_prep Improper? check_storage->check_prep Correct new_stock Prepare Fresh This compound Stock check_storage->new_stock Improper? check_inoculum Standardize Inoculum Preparation (McFarland) check_prep->check_inoculum Incorrect? check_prep->check_inoculum Correct retrain Retrain Personnel on Protocol check_prep->retrain Incorrect? check_media Check Media Lot # and Preparation check_inoculum->check_media Inaccurate? check_inoculum->check_media Accurate recalibrate Recalibrate Densitometer check_inoculum->recalibrate Inaccurate? check_incubation Verify Incubation Time and Temperature check_media->check_incubation Issue with Lot? check_media->check_incubation OK new_media Use New Lot of Media check_media->new_media Issue with Lot? verify_incubator Calibrate Incubator check_incubation->verify_incubator Incorrect? resolved Issue Resolved check_incubation->resolved Incorrect? check_incubation->resolved Correct new_stock->resolved retrain->resolved recalibrate->resolved new_media->resolved verify_incubator->resolved

Caption: Troubleshooting workflow for inconsistent QC results.

Issue: this compound MICs are Higher than Expected for Clinical Isolates (Suspected Inoculum Effect)

G start High this compound MICs for Clinical Isolates quantify_inoculum Quantify Inoculum (Plate Count) start->quantify_inoculum check_organism Confirm Organism ID and Purity quantify_inoculum->check_organism Too High? quantify_inoculum->check_organism Within Range adjust_protocol Strictly Adhere to Standard Inoculum (5 x 10^5 CFU/mL) quantify_inoculum->adjust_protocol Too High? parallel_test Perform Parallel Testing with Standard and High Inoculum check_organism->parallel_test Mixed/Incorrect? check_organism->parallel_test Correct re_isolate Re-isolate and Re-test check_organism->re_isolate Mixed/Incorrect? compare_mics Compare MICs parallel_test->compare_mics beta_lactamase Consider β-lactamase Production (e.g., ESBL, AmpC) confirm_enzyme Perform Phenotypic or Genotypic Testing for β-lactamases beta_lactamase->confirm_enzyme resolved Accurate MIC Determined adjust_protocol->resolved re_isolate->resolved compare_mics->beta_lactamase ≥8-fold Increase? interpret Interpret Results in Context of Inoculum Effect compare_mics->interpret ≥8-fold Increase? compare_mics->interpret <8-fold Increase confirm_enzyme->interpret interpret->resolved

Caption: Troubleshooting high this compound MICs.

Data Presentation

Table 1: Impact of Inoculum Size on this compound MICs for AmpC-Hyperproducing Enterobacter spp.

Inoculum ConcentrationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percentage of Resistant Isolates
Standard (5 x 10⁵ CFU/mL)186.5%
High (5 x 10⁶ CFU/mL)825654.8%

Data extracted from a study on 62 clinical isolates of AmpC-hyperproducing Enterobacter spp.

Table 2: this compound Stability in Solution at Various Temperatures

TemperatureTime to 10% DegradationAdditional Observations
20°C> 24 hours<10% degradation at 24h.
25°C~24 hoursConsidered stable for a maximum of 24h.
30°C~14 hoursSolutions may turn red-purple after 12-16h.
37°C< 10 hours>10% degradation within 12h.

Data compiled from studies on this compound stability in various solutions.

Experimental Protocols

Broth Microdilution MIC Testing for this compound (Adapted from CLSI Guidelines)
  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -70°C.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer or a densitometer is recommended for accuracy.

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC value according to the latest CLSI or EUCAST breakpoint tables.

Investigating the Inoculum Effect

To specifically investigate the impact of the inoculum size on this compound MICs, the standard broth microdilution protocol can be adapted as follows:

  • Prepare two sets of bacterial inocula from the same starting culture.

  • Prepare the standard inoculum as described above to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare a high inoculum by diluting the 0.5 McFarland suspension to a final concentration of 5 x 10⁷ CFU/mL.

  • Perform the MIC assay in parallel for both the standard and high inocula.

  • An inoculum effect is generally considered significant if there is an eightfold or greater increase in the MIC with the high inoculum compared to the standard inoculum.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cefepime_stock Prepare this compound Stock Solution mic_plates Prepare Serial Dilutions in Microtiter Plates cefepime_stock->mic_plates inoculate Inoculate Plates mic_plates->inoculate bacterial_culture Isolate Colonies from Fresh Culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum_dilution Dilute to Final Inoculum Concentration (5 x 10^5 CFU/mL) mcfarland->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret_mic Interpret using CLSI/EUCAST Breakpoints read_mic->interpret_mic

Caption: Standard broth microdilution workflow.

References

Technical Support Center: Enhancing Cefepime Efficacy in Biofilm Eradication

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the efficacy of cefepime against bacterial biofilms.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often less effective against bacterial biofilms compared to planktonic bacteria?

A1: The reduced efficacy of this compound against biofilms is a multifactorial issue. Biofilms create a protective environment that hinders antibiotic penetration. Key resistance mechanisms include:

  • Extracellular Polymeric Substance (EPS) Matrix: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, limiting this compound's diffusion to bacterial cells within the biofilm.[1][2][3]

  • Enzymatic Degradation: Some bacteria within biofilms, such as Pseudomonas aeruginosa, can produce β-lactamase enzymes (e.g., AmpC) that degrade this compound, inactivating it before it can reach its target.[4]

  • Efflux Pumps: Bacteria in biofilms can upregulate the expression of efflux pumps (e.g., MexAB-OprM, MexXY-OprM in P. aeruginosa), which actively transport this compound out of the bacterial cell.[5]

  • Altered Metabolic State: Bacteria in deeper layers of a biofilm often exist in a metabolically dormant or slow-growing state, which makes them less susceptible to antibiotics like this compound that target actively dividing cells.

  • Heterogeneous Environment: Biofilms have microenvironments with varying levels of oxygen and nutrients. Anaerobic conditions in deeper layers can reduce the efficacy of some antibiotics.

Q2: What are the most promising combination therapies to enhance this compound's anti-biofilm activity?

A2: Combining this compound with other antimicrobial agents has shown significant promise in overcoming biofilm-associated resistance. Synergistic effects have been observed with:

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): These combinations have demonstrated strong synergistic effects, with some studies reporting complete eradication of P. aeruginosa biofilms.

  • Fluoroquinolones (e.g., Ciprofloxacin): Synergy between this compound and ciprofloxacin has been reported to have an inhibitory effect on P. aeruginosa biofilms.

  • β-Lactamase Inhibitors (e.g., Avibactam, Taniborbactam): The combination of this compound with novel β-lactamase inhibitors is a key strategy. Avibactam protects this compound from degradation by certain β-lactamases. Taniborbactam is a next-generation inhibitor that is also effective against metallo-β-lactamases (MBLs), a significant resistance mechanism.

  • Polymyxins (e.g., Colistin, Polymyxin B): Combination therapy with polymyxins has shown efficacy against multidrug-resistant, biofilm-producing P. aeruginosa.

  • Efflux Pump Inhibitors (EPIs): Although still largely in the research phase, EPIs that block the action of efflux pumps can restore this compound's effectiveness.

Q3: Can sub-inhibitory concentrations of this compound affect biofilm formation?

A3: Yes, exposure to sub-minimum inhibitory concentrations (sub-MICs) of this compound can paradoxically enhance biofilm formation in some bacterial strains, including P. aeruginosa. This can occur through the upregulation of genes associated with biofilm production, such as those involved in the synthesis of fimbrial proteins and alginate. Therefore, it is crucial to consider the potential for biofilm induction when designing experiments with sub-lethal antibiotic concentrations.

Troubleshooting Guides

Problem 1: High variability in biofilm formation in my 96-well plate assay.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized bacterial suspension for each experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial culture to a consistent value (e.g., 0.5 McFarland standard) before dilution and inoculation.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the media and affect biofilm growth, fill the peripheral wells with sterile water or PBS and use only the inner wells for your experiment.

  • Possible Cause: Strain-specific biofilm characteristics.

    • Solution: Different bacterial isolates, even within the same species, can have varying abilities to form biofilms. Characterize the biofilm-forming capacity of your strain before conducting extensive experiments.

Problem 2: this compound shows good activity against planktonic bacteria but has no effect on my established biofilms.

  • Possible Cause: Insufficient drug penetration into the mature biofilm.

    • Solution: Consider extending the treatment duration to allow more time for this compound to diffuse through the EPS matrix. Alternatively, investigate combination therapies with agents that can disrupt the biofilm matrix, such as DNase (to degrade eDNA) or specific enzymes that target exopolysaccharides.

  • Possible Cause: High levels of β-lactamase production within the biofilm.

    • Solution: Test this compound in combination with a β-lactamase inhibitor like avibactam or taniborbactam. This can protect this compound from enzymatic degradation.

  • Possible Cause: Dominance of persister cells in the mature biofilm.

    • Solution: Persister cells are metabolically dormant and highly tolerant to antibiotics. Eradication may require a combination approach with a second antibiotic that has a different mechanism of action or the use of agents that can re-sensitize persister cells.

Problem 3: My checkerboard assay to test for synergy between this compound and another antibiotic is not yielding clear results.

  • Possible Cause: Inappropriate concentration range for the antibiotics.

    • Solution: Ensure that the concentration ranges tested for both this compound and the partner drug bracket their individual MICs for the biofilm. You should test concentrations above and below the MIC for each drug alone.

  • Possible Cause: The chosen endpoint for synergy (e.g., visual turbidity) is not sensitive enough for biofilm assessment.

    • Solution: For biofilm checkerboard assays, instead of just assessing turbidity of the planktonic cells, you need to quantify the remaining biofilm biomass after treatment. This can be done using methods like crystal violet staining or by determining the metabolic activity of the remaining cells (e.g., with resazurin or XTT assays).

  • Possible Cause: The interaction between the two drugs is additive or indifferent, not synergistic.

    • Solution: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively determine the nature of the interaction. A FICI of ≤ 0.5 is generally considered synergistic.

Data Presentation

Table 1: Synergistic Effects of this compound Combinations on P. aeruginosa Biofilms

Combination PartnerOrganismKey FindingReference
GentamicinP. aeruginosaStrong synergistic effect, leading to complete biofilm eradication in some cases.
CiprofloxacinP. aeruginosaSynergistic inhibitory effect on biofilm formation.
Polymyxin BPolymyxin B-resistant P. aeruginosa and K. pneumoniaeCombination demonstrated bactericidal activity against biofilms.
AvibactamPolymyxin B-resistant P. aeruginosa and K. pneumoniaeCombination effectively eradicated preformed mature biofilms.
Tobramycin & ClarithromycinP. aeruginosaSignificant synergistic effect against biofilm-producing isolates.

Table 2: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) of this compound and Combinations

Antibiotic/CombinationOrganismPlanktonic MIC (µg/mL)Biofilm MIC (bMIC) (µg/mL)MBEC (µg/mL)Reference
This compoundP. aeruginosaVaries by strainSignificantly higher than planktonic MICOften >1024
This compound + GentamicinP. aeruginosa-Reduced compared to individual agentsSubstantially reduced
This compound + AvibactamK. pneumoniaeVaries by strainSignificantly higher than planktonic MICReduced in combination

Note: Specific values vary significantly between studies and bacterial isolates.

Experimental Protocols

Protocol 1: Biofilm Formation and Quantification Assay (Crystal Violet Method)

  • Inoculum Preparation: a. Culture bacteria overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). b. Dilute the overnight culture in fresh medium to an OD600 of 0.05-0.1 (corresponds to ~10^8 CFU/mL).

  • Biofilm Formation: a. Add 200 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed polystyrene plate. b. Include negative control wells containing sterile medium only. c. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: a. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes. b. Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Quantification: a. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 10-15 minutes at room temperature. c. Measure the absorbance at 570-595 nm using a microplate reader.

Protocol 2: Checkerboard Synergy Assay for Biofilms

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their expected MICs.

  • Plate Setup: a. In a 96-well plate, create a two-dimensional gradient of the two antibiotics. b. Along the x-axis, perform serial dilutions of antibiotic A. c. Along the y-axis, perform serial dilutions of antibiotic B. d. The wells will contain various combinations of concentrations of the two antibiotics. e. Include control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation and Incubation: a. Inoculate the wells with a standardized bacterial suspension as described in Protocol 1. b. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation in the presence of the antibiotics.

  • Biofilm Quantification: a. After incubation, discard the planktonic culture and quantify the remaining biofilm in each well using the Crystal Violet Method (Protocol 1) or a metabolic assay (e.g., resazurin).

  • Data Analysis: a. Determine the MIC of each antibiotic alone and in combination (the lowest concentration that inhibits biofilm formation to a certain threshold, e.g., 90%). b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Visualizations

Experimental_Workflow_Biofilm_Assay cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_quantify Quantification A Overnight Bacterial Culture B Standardize Inoculum (OD600) A->B C Inoculate 96-well Plate B->C D Incubate (24-48h, 37°C) C->D E Wash (PBS) D->E F Crystal Violet Staining E->F G Wash (PBS) F->G H Solubilize Stain G->H I Read Absorbance (570nm) H->I

Caption: Workflow for a standard crystal violet biofilm quantification assay.

Signaling_Pathway_Biofilm_Formation cluster_attachment Initial Attachment cluster_maturation Biofilm Maturation cluster_resistance Resistance Mechanisms planktonic Planktonic Cells surface Surface planktonic->surface Reversible Attachment qs Quorum Sensing (e.g., las, rhl) surface->qs Irreversible Attachment eps EPS Production (Polysaccharides, eDNA) qs->eps Upregulates maturation Mature Biofilm (3D Structure) eps->maturation Forms Matrix resistance Increased this compound Resistance maturation->resistance efflux Efflux Pumps (e.g., MexAB-OprM) resistance->efflux beta_lactamase β-lactamase (e.g., AmpC) resistance->beta_lactamase

Caption: Key signaling stages in P. aeruginosa biofilm formation and resistance.

References

managing pH-dependent degradation of cefepime in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the pH-dependent degradation of cefepime in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, providing direct answers and solutions to specific problems.

Q1: My this compound solution is rapidly losing potency. What is the most likely cause?

A1: Rapid degradation of this compound is most commonly attributed to inappropriate pH of the solution. This compound exhibits maximum stability in the pH range of 4 to 6.[1][2] Outside of this range, its degradation is significantly accelerated. Another contributing factor could be the temperature at which the solution is stored or used. Increased temperatures will accelerate the degradation process.[3]

Q2: I observed a color change in my this compound solution. What does this indicate?

A2: A noticeable color change, often to a yellow or reddish-purple hue, is a visual indicator of significant this compound degradation.[2] This coloration is linked to the destruction of the core β-lactam ring structure of the molecule, resulting in degradation products that lack antimicrobial activity.[2] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one under optimal stability conditions.

Q3: Which buffer should I use for my experiments with this compound?

A3: While buffers are essential for controlling pH, it is crucial to select one that does not catalyze this compound degradation. Buffers such as formate, acetate, phosphate, and borate have been shown to accelerate the degradation of this compound. If a buffer is necessary, it is advisable to use the lowest possible concentration and to validate its compatibility with this compound in a preliminary stability study. For many applications, adjusting the pH with dilute acid or base and ensuring the final formulation is within the pH 4-6 range may be a better alternative to using a potentially catalytic buffer.

Q4: How can I accurately quantify the concentration of this compound and its degradation products in my samples?

A4: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically used. Detection is often performed at a wavelength of around 254 nm or 260 nm. For more detailed structural information on the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.

Q5: My analytical results show unexpected peaks. How can I identify if they are this compound degradation products?

A5: To confirm if unexpected peaks are degradation products, you can perform forced degradation studies. By intentionally exposing this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., H₂O₂), and heat, you can generate its degradation products. Analyzing these stressed samples by HPLC will help you identify the retention times of the major degradation products and compare them to the unknown peaks in your experimental samples.

Quantitative Data Summary

The stability of this compound is highly dependent on pH, temperature, and the composition of the solution. The following table summarizes key quantitative data on this compound degradation under various conditions.

ParameterConditionObservationReference
Optimal pH for Stability Aqueous SolutionpH 4 - 6
Degradation Kinetics Aqueous SolutionFollows first-order kinetics
Temperature Effect 30°C, pH 4.6 and 5.6T90 (time to 90% potency) is approximately 2 days
4°CRetained >90% of initial concentration for 168 hours
25°CRetained >90% of initial concentration for 96 hours
37°CRetained >90% of initial concentration for 12 hours
Buffer Catalysis Aqueous SolutionFormate, acetate, phosphate, and borate buffers accelerate degradation
Forced Degradation 0.1 N HClSignificant degradation observed
0.1 N NaOHComplete degradation observed
1% H₂O₂ (Oxidation)Significant degradation observed
80°C (Thermal)Significant degradation observed

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound stability.

Protocol 1: Preparation of this compound Solutions at a Specific pH
  • Materials: this compound hydrochloride, sterile water for injection (or equivalent high-purity water), 0.1 N hydrochloric acid, 0.1 N sodium hydroxide, calibrated pH meter.

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in a volume of sterile water that is approximately 80% of the final desired volume.

    • Gently stir the solution until the this compound is completely dissolved.

    • Measure the initial pH of the solution using a calibrated pH meter.

    • Adjust the pH to the desired level (ideally within the 4-6 range) by adding 0.1 N HCl or 0.1 N NaOH dropwise.

    • Once the target pH is reached and stable, add sterile water to reach the final desired volume.

    • Filter the solution through a 0.22 µm sterile filter if required for the application.

    • Store the solution at the appropriate temperature (e.g., 2-8°C) and protect it from light.

Protocol 2: Conducting a pH-Dependent Stability Study of this compound
  • Materials: this compound hydrochloride, a series of buffers (e.g., citrate, acetate, phosphate) or pH-adjusted water covering a range of pH values (e.g., pH 2, 4, 5, 6, 7, 8), temperature-controlled incubator/water bath, HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Prepare a series of solutions by diluting the this compound stock solution in the different pH buffers or pH-adjusted water.

    • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of this compound.

    • Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Analyze each aliquot by HPLC to determine the remaining concentration of this compound.

    • Plot the natural logarithm of the this compound concentration versus time for each pH value.

    • The degradation rate constant (k) for each pH can be determined from the slope of the resulting lines.

Protocol 3: HPLC Analysis of this compound
  • Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM, pH 4.5) and methanol or acetonitrile. An example ratio is 70:30 (buffer:methanol).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm or 290 nm

  • Procedure:

    • Prepare a standard curve by injecting known concentrations of this compound to establish linearity.

    • Inject the experimental samples.

    • Identify and quantify the this compound peak based on its retention time and the standard curve.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for managing this compound stability.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_cef Prepare this compound Stock Solution mix Mix this compound with Buffers prep_cef->mix prep_buf Prepare Buffers at Various pH prep_buf->mix initial_hplc t=0 HPLC Analysis mix->initial_hplc incubation Incubate at Controlled Temperature initial_hplc->incubation timed_hplc Time-Point HPLC Analysis incubation->timed_hplc plot Plot ln(Conc) vs. Time timed_hplc->plot calc Calculate Degradation Rate Constants (k) plot->calc

Caption: Experimental workflow for a pH-dependent stability study of this compound.

TroubleshootingFlow start Start: Unexpected Experimental Results q1 Is the this compound solution discolored? start->q1 a1_yes Degradation is likely. Prepare fresh solution. q1->a1_yes Yes q2 Is the solution pH within the 4-6 range? q1->q2 No end Problem Resolved a1_yes->end a2_no Adjust pH to 4-6. Use non-catalytic buffers if necessary. q2->a2_no No q3 Are there unexpected peaks in the chromatogram? q2->q3 Yes a2_no->end a3_yes Perform forced degradation studies to identify degradation products. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for this compound degradation issues in experiments.

References

Technical Support Center: Minimizing Cefepime Adsorption to Labware In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing cefepime adsorption to labware. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the loss of this compound in solution during in vitro experiments. Adsorption of this compound to laboratory plastics and glassware can lead to inaccurate and inconsistent results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate these issues.

Troubleshooting Guide

Consistently low or variable this compound concentrations in your in vitro assays can be a significant source of error. This guide provides a systematic approach to troubleshooting potential this compound adsorption to labware.

Problem: Lower than expected or inconsistent this compound concentration in aqueous solutions.

This is a primary indicator of adsorption to labware surfaces. Follow this troubleshooting workflow to identify the cause and find a solution.

start Start: Low/Inconsistent This compound Recovery check_labware 1. Review Labware Material start->check_labware is_glass Using Glassware? check_labware->is_glass switch_to_pp Switch to Polypropylene (PP) or Low-Binding Plastics is_glass->switch_to_pp Yes is_ps Using Polystyrene (PS)? is_glass->is_ps No check_ph 2. Check Solution pH and Buffer switch_to_pp->check_ph consider_pp Consider switching to PP; PS can be hydrophobic is_ps->consider_pp Yes is_ps->check_ph No consider_pp->check_ph ph_range Is pH between 4 and 6? check_ph->ph_range adjust_ph Adjust pH to 4-6 for maximum stability ph_range->adjust_ph No buffer_effect Using phosphate or acetate buffers? ph_range->buffer_effect Yes adjust_ph->buffer_effect buffer_catalysis Be aware of potential buffer catalysis of degradation buffer_effect->buffer_catalysis Yes passivation 3. Consider Surface Passivation buffer_effect->passivation No buffer_catalysis->passivation use_passivation Is surface passivation feasible? passivation->use_passivation apply_coating Apply surface coating: BSA, PEG, or siliconization use_passivation->apply_coating Yes use_additive 4. Use Solution Additives use_passivation->use_additive No apply_coating->use_additive add_surfactant Add a non-ionic surfactant (e.g., Tween 20) use_additive->add_surfactant quantify_loss 5. Quantify Adsorption add_surfactant->quantify_loss perform_assay Perform adsorption assay to determine % loss quantify_loss->perform_assay end End: Consistent this compound Concentration perform_assay->end

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Why does this compound adsorb to labware?

A1: this compound is a zwitterionic molecule, meaning it has both positive and negative charges.[1] This property can lead to electrostatic interactions with charged surfaces on labware. For instance, glass surfaces contain negatively charged silanol groups that can interact with the positively charged portion of the this compound molecule. Adsorption can also be influenced by weaker hydrophobic interactions, especially with plastic surfaces like polystyrene.[2]

Q2: Which type of labware is best for working with this compound?

A2: While specific comparative studies on this compound adsorption to different labware are limited, general principles for minimizing non-specific binding of small molecules suggest that polypropylene (PP) is often preferable to untreated glass or polystyrene (PS).[3] The surface of polypropylene is generally more inert and less prone to carrying a charge. Low-adsorption or low-binding microplates and tubes, which are often surface-treated to be more hydrophilic, are also excellent choices.[4]

Q3: Can I use glass labware if necessary?

A3: Yes, but it is advisable to passivate the glass surface to minimize adsorption. Silanization can be an effective method to create a more inert surface. Alternatively, pre-coating the glass with a solution of bovine serum albumin (BSA) or polyethylene glycol (PEG) can block the sites where this compound might otherwise bind.[5]

Q4: How does pH affect this compound adsorption?

A4: The pH of your solution can influence both the stability of this compound and the surface charge of your labware. This compound exhibits maximum stability in the pH range of 4 to 6. Outside of this range, degradation can occur, which may be mistaken for adsorption. The pH also affects the ionization of surface groups on labware, potentially altering the electrostatic forces that can lead to adsorption.

Q5: Are there any additives I can use in my solution to prevent adsorption?

A5: Yes, adding a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, to your buffer can help prevent adsorption. These molecules can coat the surface of the labware, reducing the available sites for this compound to bind. However, you must first ensure that the surfactant is compatible with your experimental assay and does not interfere with the results.

Q6: How can I quantify the amount of this compound lost to adsorption in my specific labware?

A6: To determine the extent of adsorption, you can measure the concentration of this compound in your solution before and after exposure to the labware. This is typically accomplished using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A detailed protocol for this quantification is provided in the "Experimental Protocols" section of this guide.

Data on Adsorption of Small Molecules to Labware

Compound TypeLabware MaterialEstimated Adsorption (%)Reference
Hydrophobic Molecule (Decyl Alcohol)Polypropylene10 - 30%
Hydrophobic Molecule (Decyl Alcohol)Polystyrene15 - 40%
Hydrophobic Molecule (Decyl Alcohol)Borosilicate Glass5 - 20%
Various PeptidesPolystyrene60 - 96%
Various PeptidesPolypropylene14 - 37%
Various PeptidesBorosilicate Glass32 - 45%

Note: The actual percentage of adsorption is highly dependent on specific experimental conditions such as temperature, pH, concentration, and incubation time.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol outlines a general method to determine the percentage of this compound lost to adsorption for a specific type of labware.

Materials:

  • This compound standard

  • Labware to be tested (e.g., polypropylene microplate, polystyrene tubes, borosilicate glass vials)

  • Your experimental buffer

  • HPLC-UV or LC-MS/MS system for this compound quantification

  • Calibrated pipettes

  • Low-binding collection tubes for HPLC/LC-MS samples

Workflow Diagram:

prep_solution 1. Prepare this compound Working Solution initial_sample 2. Take Initial Sample (T0) for 'Total this compound' prep_solution->initial_sample incubate 3. Add Solution to Test Labware and Incubate initial_sample->incubate final_sample 4. Take Final Sample (Tx) for 'Non-Adsorbed this compound' incubate->final_sample analyze 5. Analyze Samples by HPLC or LC-MS/MS final_sample->analyze calculate 6. Calculate % Adsorption analyze->calculate

Caption: Workflow for quantifying this compound adsorption.

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

    • Dilute the stock solution into your desired experimental buffer to a final working concentration. It is recommended to test a concentration that is relevant to your experiments.

  • Determination of Initial Concentration (Total this compound):

    • Before exposing the solution to the test labware, take an aliquot of the working solution.

    • Transfer this sample to a low-binding tube for analysis. This will serve as your "Total this compound" or T0 concentration.

  • Incubation:

    • Add a defined volume of the this compound working solution to each type of labware being tested. Perform this in triplicate.

    • Incubate the labware under your typical experimental conditions (e.g., 37°C for 2 hours).

  • Quantification of Non-Adsorbed this compound:

    • After incubation, carefully transfer an aliquot of the supernatant from each piece of test labware to new low-binding tubes.

    • This represents the "Non-Adsorbed this compound" or Tx concentration.

  • Sample Analysis:

    • Analyze both the T0 and Tx samples using a validated HPLC-UV or LC-MS/MS method to determine the this compound concentration.

  • Calculation of Adsorption:

    • Calculate the percentage of this compound adsorbed using the following formula: % Adsorption = [(Concentration_T0 - Concentration_Tx) / Concentration_T0] * 100

Protocol 2: Surface Passivation of Labware with Bovine Serum Albumin (BSA)

This protocol describes a common method for coating labware with BSA to prevent non-specific binding of molecules of interest.

Materials:

  • Labware to be coated

  • Bovine Serum Albumin (BSA), preferably protease-free

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Sterile, purified water

Workflow Diagram:

prep_bsa 1. Prepare 1% BSA Solution in PBS coat_labware 2. Coat Labware with BSA Solution prep_bsa->coat_labware incubate 3. Incubate for 1-2 hours at Room Temperature coat_labware->incubate remove_bsa 4. Aspirate Excess BSA Solution incubate->remove_bsa rinse_labware 5. Rinse Gently with Purified Water (Optional) remove_bsa->rinse_labware dry_labware 6. Air Dry or Use Immediately rinse_labware->dry_labware

Caption: Workflow for coating labware with BSA.

Procedure:

  • Preparation of BSA Solution:

    • Prepare a 1% (w/v) solution of BSA in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any aggregates.

  • Coating:

    • Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces that will contact your experimental solution are coated.

    • Incubate at room temperature for at least 1-2 hours. For a more robust coating, you can incubate overnight at 4°C.

  • Removal of Excess BSA:

    • Aspirate the BSA solution from the labware. It is important to remove as much of the solution as possible.

  • Rinsing (Optional):

    • For some applications, a gentle rinse with sterile, purified water may be necessary to remove any loosely bound BSA. However, for many applications, this step can be skipped.

  • Drying:

    • Allow the labware to air dry in a sterile environment or use it immediately. A small residual amount of the BSA solution will not interfere with most applications.

References

Validation & Comparative

Cefepime vs. Meropenem: A Comparative Guide on Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial therapeutics, the effective treatment of infections caused by Pseudomonas aeruginosa remains a critical challenge for clinicians and researchers. This gram-negative bacterium is notorious for its intrinsic and acquired resistance mechanisms, necessitating a careful selection of antimicrobial agents. Among the therapeutic options, cefepime, a fourth-generation cephalosporin, and meropenem, a carbapenem, are frequently employed. This guide provides a detailed comparison of their efficacy against P. aeruginosa, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

In Vitro Susceptibility

The foundational assessment of an antibiotic's efficacy begins with in vitro susceptibility testing. Studies consistently demonstrate that while both this compound and meropenem are effective against P. aeruginosa, carbapenems generally exhibit a higher percentage of susceptible isolates.

A study involving 67 P. aeruginosa isolates from cystic fibrosis patients revealed that 92.5% of the isolates were susceptible to meropenem, whereas 77.6% were susceptible to this compound[1][2][3][4]. This suggests a greater in vitro potency of meropenem against this specific cohort of isolates.

Table 1: In Vitro Susceptibility of P. aeruginosa Isolates

AntibioticSusceptible (%)Intermediate (%)Resistant (%)Source
Meropenem92.5Not ReportedNot Reported[1]
This compound77.6Not ReportedNot Reported

Preclinical In Vivo Efficacy

Animal models provide a dynamic environment to study the interplay between the antibiotic, the pathogen, and the host. A murine thigh infection model was utilized to compare the in vivo efficacy of meropenem and this compound against P. aeruginosa, including strains with overexpressed efflux pumps (MexA-MexB-OprM), a common resistance mechanism.

In this model, at a standard inoculum of 105 CFU/thigh, meropenem achieved maximal bacterial killing at an exposure of 40% of the dosing interval above the Minimum Inhibitory Concentration (MIC), denoted as %T > MIC. This compound required a higher exposure of 70% T > MIC to produce a comparable bactericidal effect. These findings underscore the importance of pharmacodynamic targets in achieving therapeutic success.

Table 2: Pharmacodynamic Targets for Maximal Efficacy in a Murine Thigh Model

AntibioticPharmacodynamic Target (%T > MIC) for Maximal KillBacterial Inoculum (CFU/thigh)P. aeruginosa StrainSource
Meropenem40%105PAO1 (wild type) & K767+ (efflux mutant)
This compound70%105PAO1 (wild type) & K767+ (efflux mutant)

It is noteworthy that the overexpression of the MexA-MexB-OprM efflux pump did not significantly impact the efficacy of either antibiotic in this preclinical model.

Clinical Efficacy and Outcomes

Direct head-to-head clinical trials comparing this compound and meropenem specifically for P. aeruginosa infections are limited. However, data can be extrapolated from broader clinical studies and guidelines for severe infections where P. aeruginosa is a common pathogen.

For severe infections such as hospital-acquired and ventilator-associated pneumonia, both this compound and meropenem are recommended therapeutic options. In critically ill patients or those in septic shock, guidelines often suggest dual antipseudomonal coverage, with meropenem being a preferred option. For patients who are not in septic shock, either this compound or meropenem may be used as monotherapy, provided local susceptibility rates are high (>90%).

A key differentiator in clinical utility is the broader spectrum of activity of meropenem, which includes reliable coverage against anaerobic bacteria and many Extended-Spectrum Beta-Lactamase (ESBL)-producing organisms. This compound has poor anaerobic coverage and is less stable against certain beta-lactamases compared to carbapenems.

A retrospective study of bloodstream infections caused by ceftriaxone-resistant E. coli and K. pneumoniae (not P. aeruginosa) found no significant difference in 30-day mortality between patients treated empirically with meropenem versus this compound (2.8% vs 11.1%, p=0.255). However, patients receiving meropenem achieved clinical stability significantly faster (median 21.3 hours vs 38.5 hours, p=0.016). While not specific to P. aeruginosa, this suggests potential differences in the early clinical response between the two agents.

Mechanisms of Action and Resistance

Both this compound and meropenem are beta-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs) essential for the final steps of peptidoglycan synthesis.

cluster_drug_action Mechanism of Action Beta-Lactam Antibiotic\n(this compound / Meropenem) Beta-Lactam Antibiotic (this compound / Meropenem) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic\n(this compound / Meropenem)->Penicillin-Binding Proteins (PBPs) Binds to & Inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Inhibition of Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disruption of Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to

Mechanism of action for beta-lactam antibiotics.

Resistance of P. aeruginosa to beta-lactams is multifactorial and can arise through several mechanisms.

cluster_resistance Mechanisms of Resistance in Pseudomonas aeruginosa Drug_Target Penicillin-Binding Proteins (PBPs) Resistance Antibiotic Resistance Drug_Target->Resistance Alteration of Target Site Drug_Efflux Efflux Pumps (e.g., MexA-MexB-OprM) Drug_Efflux->Resistance Increased Efflux Drug_Entry Porin Channels (e.g., OprD) Drug_Entry->Resistance Reduced Permeability Drug_Inactivation Beta-Lactamase Production (e.g., AmpC, KPC) Drug_Inactivation->Resistance Enzymatic Degradation

Key resistance mechanisms in P. aeruginosa.

Experimental Protocols

Antimicrobial Susceptibility Testing

A common method for determining the in vitro susceptibility of P. aeruginosa is the Kirby-Bauer disk diffusion test.

cluster_workflow Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply antibiotic disks (this compound, Meropenem) Inoculate_Plate->Apply_Disks Incubate Incubate at 35-37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

Workflow for Kirby-Bauer susceptibility testing.

Methodology:

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of this compound or meropenem are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant based on standardized breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Murine Thigh Infection Model

Methodology:

  • Animal Model: Immunocompetent or neutropenic mice are typically used.

  • Infection: Mice are inoculated in the thigh muscle with a standardized suspension of a P. aeruginosa strain (e.g., 105 or 107 CFU).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or meropenem is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles and achieve a range of %T > MIC exposures.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate. The efficacy is expressed as the change in log10 CFU compared to the initial inoculum or an untreated control group.

Conclusion

Both this compound and meropenem are potent antipseudomonal agents, but they exhibit key differences in their in vitro activity, pharmacodynamic requirements, and spectrum of coverage. Meropenem generally demonstrates superior in vitro susceptibility against P. aeruginosa and has a lower pharmacodynamic threshold for maximal efficacy in preclinical models. Its broader spectrum, including anaerobic and ESBL coverage, makes it a preferred agent in many severe, polymicrobial, or resistant infections.

This compound remains a valuable therapeutic option, particularly when the causative P. aeruginosa isolate is known to be susceptible and in situations where a carbapenem-sparing approach is desired. The choice between these two antibiotics should be guided by local susceptibility patterns, the specific clinical scenario, the potential for co-pathogens, and the principles of antimicrobial stewardship. Further head-to-head clinical trials are warranted to more definitively delineate the comparative clinical efficacy of this compound and meropenem for various types of P. aeruginosa infections.

References

Cefepime's Evolving Role: A Comparative Guide to its Activity Against Novel Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era of escalating antimicrobial resistance, the re-evaluation of established antibiotics against contemporary bacterial threats is paramount. This guide provides a comparative analysis of cefepime, a fourth-generation cephalosporin, against novel bacterial isolates, particularly those exhibiting challenging resistance mechanisms. We present recent in vitro susceptibility data, compare its performance with key alternatives, and provide detailed experimental protocols to support researchers, scientists, and drug development professionals in their efforts to combat infectious diseases.

Comparative In Vitro Activity of this compound and Alternatives

Recent surveillance studies highlight the shifting landscape of bacterial susceptibility. While this compound remains a valuable agent, its efficacy can be compromised by certain resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases. The data presented below, collated from recent global surveillance programs (2018-2022), compares the in vitro activity of this compound and its novel combinations against key Gram-negative pathogens.

The addition of novel β-lactamase inhibitors, such as taniborbactam and enmetazobactam, has shown to significantly restore and enhance the activity of this compound against many multidrug-resistant (MDR) isolates. For instance, taniborbactam has been shown to reduce the this compound MIC90 for all Enterobacterales by over 64-fold.[1][2] Similarly, the combination of this compound with enmetazobactam has demonstrated potent activity against ESBL-producing Enterobacterales.[3][4][5]

Organism (Resistance Phenotype) This compound This compound-taniborbactam Meropenem Piperacillin-tazobactam Ceftazidime-avibactam
All Enterobacterales >160.250.0680.25
ESBL-producing Enterobacterales >160.250.06160.5
Meropenem-resistant Enterobacterales >161>16>641
KPC-producing Enterobacterales 160.252>640.5
OXA-48-like-producing Enterobacterales >160.50.12321
NDM-producing Enterobacterales >168>16>64>32
All P. aeruginosa 3281642
Meropenem-resistant P. aeruginosa >3216>16>648
MDR P. aeruginosa >3216>16>648

Note: Data is a synthesis from multiple sources and represents a general trend. MIC values can vary based on geographic location and specific resistance mechanisms.

Experimental Protocols

The determination of in vitro antimicrobial activity is crucial for surveillance and drug development. The following is a detailed methodology for Minimum Inhibitory Concentration (MIC) testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination (as per CLSI M07/M100)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

1. Preparation of Materials:

  • Bacterial Isolates: Novel clinical isolates are cultured on appropriate agar plates (e.g., Blood Agar or MacConkey Agar) to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microdilution Plates: 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Aliquots of the antimicrobial dilutions are dispensed into the wells of the microtiter plates.

  • The standardized bacterial inoculum is added to each well.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

  • Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI M100 breakpoints. For novel combinations like this compound-taniborbactam, provisional breakpoints may be used.

4. Quality Control:

  • Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizing the Workflow

To better illustrate the process of validating antimicrobial activity, the following diagrams outline the key steps.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Isolate Bacterial Isolate (Novel Clinical Strain) Culture Pure Culture (Agar Plate) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate Antibiotics Antimicrobial Agents (this compound & Comparators) Dilution Serial Dilutions (in CAMHB) Antibiotics->Dilution Dispense_Abx Dispense Antimicrobials Dilution->Dispense_Abx Plate 96-Well Microtiter Plate Incubate Incubate (35°C, 16-20h) Plate->Incubate Dispense_Abx->Plate Inoculate->Plate Read Read Results (Visual Inspection) Incubate->Read MIC Determine MIC Read->MIC Interpret Interpret Breakpoints (CLSI M100) MIC->Interpret Report Final Report (S, I, R) Interpret->Report

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Resistance

While this guide focuses on the direct antimicrobial activity of this compound, it is crucial for researchers to consider the underlying mechanisms of resistance. This compound's efficacy can be compromised by bacterial signaling pathways that lead to the upregulation of efflux pumps or the production of β-lactamases.

Resistance_Mechanisms cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Blocks BetaLactamase β-Lactamase (e.g., ESBL, AmpC) BetaLactamase->this compound Hydrolyzes Efflux Efflux Pump Efflux->this compound Expels

References

A Head-to-Head Comparison of Cefepime and Ceftazidime for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals on the relative performance, mechanisms, and clinical efficacy of two critical cephalosporins.

In the management of serious Gram-negative bacterial infections, third and fourth-generation cephalosporins remain cornerstone therapies. Among these, ceftazidime (a third-generation agent) and cefepime (a fourth-generation agent) are frequently utilized, particularly for their activity against Pseudomonas aeruginosa. While both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, crucial differences in their spectrum of activity, stability against resistance mechanisms, and clinical applications warrant a detailed comparison for the scientific community.[1] This guide synthesizes experimental data from in vitro studies and clinical trials to provide an objective comparison of their performance.

Mechanism of Action and Spectrum of Activity

Both this compound and ceftazidime exert bactericidal effects by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1] This inhibition disrupts bacterial cell wall integrity, leading to cell lysis and death.[1]

  • Ceftazidime , as a third-generation cephalosporin, has potent activity against a wide range of Gram-negative bacteria, including most Enterobacterales and P. aeruginosa.[1] It primarily targets PBP-3, which is critical for cell division.[1] However, its coverage of Gram-positive organisms is limited.

  • This compound is a fourth-generation cephalosporin with a broader spectrum of activity. It retains the potent Gram-negative activity of ceftazidime, including against P. aeruginosa, but adds enhanced activity against Gram-positive pathogens like methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae. This compound's zwitterionic structure is a key differentiator, allowing it to penetrate the outer membrane of Gram-negative bacteria more rapidly than other cephalosporins.

This compound This compound Porin Porin Channel This compound->Porin Rapid Penetration (Zwitterion) Ceftazidime Ceftazidime Ceftazidime->Porin Penetration PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Drug reaches target Wall Peptidoglycan Cell Wall PBP->Wall Inhibits Cross-linking

Fig 1. Mechanism of action targeting bacterial cell wall synthesis.

Resistance Profile: The Beta-Lactamase Challenge

The primary differentiating factor in the utility of these antibiotics is their stability against beta-lactamases, enzymes produced by bacteria that inactivate beta-lactam drugs.

  • AmpC β-lactamases: These are chromosomally encoded enzymes in organisms like Enterobacter spp., Citrobacter spp., and P. aeruginosa. Ceftazidime is not only susceptible to hydrolysis by AmpC but can also induce its over-expression, potentially leading to rapid treatment failure. This compound is a poor inducer of AmpC and is significantly more stable against its hydrolytic activity, giving it a major clinical advantage against these pathogens.

  • Extended-Spectrum β-Lactamases (ESBLs): While many ESBLs can hydrolyze both drugs, this compound often demonstrates greater stability against common ESBL enzymes compared to ceftazidime. This makes this compound a more reliable option in regions with a high prevalence of ESBL-producing organisms.

  • Efflux Pumps: In P. aeruginosa, resistance can also be mediated by efflux pumps. Overexpression of the MexXY-OprM efflux system can lead to a phenotype where an isolate is resistant to this compound but remains susceptible to ceftazidime.

cluster_resistance Bacterial Resistance Mechanisms This compound This compound AmpC AmpC β-lactamase This compound->AmpC Stable Poor Inducer ESBL ESBL β-lactamase This compound->ESBL More Stable Efflux MexXY-OprM Efflux Pump (P. aeruginosa) This compound->Efflux Substrate for Efflux Ceftazidime Ceftazidime Ceftazidime->AmpC High Susceptibility & Inducer Ceftazidime->ESBL Susceptible

Fig 2. Comparative interaction with key resistance mechanisms.

Quantitative Data Summary

In Vitro Susceptibility

This compound generally shows enhanced activity against Enterobacterales that may be resistant to ceftazidime, largely due to its stability against AmpC β-lactamases. Against ceftazidime-resistant P. aeruginosa and Enterobacter spp., this compound can retain susceptibility, although this effect is highly dependent on the bacterial inoculum size. At a standard inoculum of 10⁴ CFU, 73% of ceftazidime-resistant P. aeruginosa and 96% of ceftazidime-resistant Enterobacter spp. were susceptible to this compound. However, at a higher inoculum of 10⁷ CFU, these susceptibility rates dropped dramatically to 2% and 0%, respectively.

Pathogen GroupThis compound ActivityCeftazidime ActivityKey Considerations
Enterobacterales Often more active, especially against AmpC producers.Less potent against AmpC-producing strains.This compound's stability to AmpC is a significant advantage.
P. aeruginosa Activity is similar to ceftazidime against susceptible strains.Potent activity, but susceptible to resistance.Some strains show this compound resistance with ceftazidime susceptibility due to efflux pumps.
Ceftazidime-Resistant Strains Retains activity against a majority of isolates at standard inocula.Ineffective.This compound's efficacy can be diminished at high bacterial densities.
Clinical Efficacy from Comparative Trials

Multiple randomized clinical trials have compared this compound and ceftazidime across various infections, generally finding comparable efficacy. These results suggest that for infections caused by susceptible organisms, both drugs are effective options.

Infection TypeThis compound Clinical SuccessCeftazidime Clinical SuccessStudy Reference
Gram-Negative Bacteremia 84.6% (11/13)80.0% (12/15)
Serious Bacterial Infections 80% (Intention-to-treat)79% (Intention-to-treat)
Severe Infections (UTI focus) 71%61%
Skin/Wound Infections 90% (36/40)96% (34/36)
Complicated UTIs 84% (16/19)88% (15/17)
Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The pharmacokinetic profiles of this compound and ceftazidime are broadly similar. Both are eliminated primarily by the kidneys and require dose adjustments in patients with renal impairment.

ParameterThis compoundCeftazidimeReference
Elimination Half-life ~2.0 - 2.3 hours~1.9 hours
Protein Binding ~20%~10-17%
Primary Elimination Renal (~85% unchanged in urine)Renal (largely unchanged)
CSF Penetration Achieves therapeutic concentrationsAchieves therapeutic concentrations

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The data for in vitro susceptibility is primarily generated using standardized protocols from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a reference standard.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ceftazidime are prepared. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on agar plates for 18-24 hours. Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare serial dilutions of this compound/Ceftazidime in 96-well plate E1 4. Inoculate wells with bacterial suspension P1->E1 P2 2. Culture bacteria and adjust suspension to 0.5 McFarland standard P3 3. Dilute suspension to final inoculum of ~5x10^5 CFU/mL P2->P3 P3->E1 E2 5. Incubate plate at 35°C for 16-20 hours E1->E2 A1 6. Read wells for visible growth (turbidity) E2->A1 A2 7. Determine MIC: Lowest concentration with no growth A1->A2

Fig 3. Workflow for Broth Microdilution MIC Testing.
Design of a Comparative Clinical Trial

The clinical data cited are derived from prospective, randomized, open-label trials. A typical protocol for such a study is as follows:

  • Study Population: Hospitalized adult patients with a clinical diagnosis of a serious Gram-negative infection (e.g., bacteremia, complicated urinary tract infection, hospital-acquired pneumonia) are enrolled.

  • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous this compound (e.g., 2g every 12 hours) or intravenous ceftazidime (e.g., 2g every 8 hours). Dosing is adjusted for renal impairment.

  • Endpoints:

    • Primary Endpoint: Clinical response at the test-of-cure visit (e.g., 7-14 days after end of therapy). This is categorized as cure (resolution of signs and symptoms), failure, or indeterminate.

    • Secondary Endpoints: Microbiological response (eradication or persistence of the baseline pathogen), all-cause mortality, and incidence of adverse events.

  • Data Collection: Clinical signs and symptoms, laboratory values, and microbiological cultures are collected at baseline, during therapy, at the end of therapy, and at the test-of-cure visit.

  • Statistical Analysis: The primary analysis is typically a non-inferiority comparison of the clinical cure rates between the two treatment arms.

Conclusion

Both this compound and ceftazidime are potent antipseudomonal cephalosporins effective for treating a range of Gram-negative infections. Clinical trials have demonstrated largely comparable efficacy for infections caused by susceptible pathogens.

The primary distinction lies in their stability against key β-lactamase resistance mechanisms. This compound's broader spectrum includes Gram-positive coverage and, most critically, it offers greater stability against AmpC β-lactamases and many ESBLs compared to ceftazidime. This makes This compound a more reliable agent for empirical therapy , especially in hospital settings where infections with AmpC-producing Enterobacterales are a concern. Ceftazidime remains a valuable agent for directed therapy against known susceptible isolates, particularly P. aeruginosa, where its narrower spectrum may be advantageous from an antimicrobial stewardship perspective. The choice between these agents should be guided by local susceptibility data, the specific pathogen, and the institutional antibiogram.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Cefepime Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comprehensive comparison of cross-resistance between cefepime, a fourth-generation cephalosporin, and other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound's unique zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria and confers stability against many beta-lactamases. However, the emergence of various resistance mechanisms can lead to cross-resistance with other beta-lactams, complicating treatment strategies. This guide delves into the key mechanisms driving this phenomenon and presents comparative data on the activity of this compound and other beta-lactams against resistant bacterial isolates.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data from various studies, comparing the in vitro activity of this compound with other beta-lactams against bacteria harboring specific resistance mechanisms.

Table 1: Comparative MICs (μg/mL) of this compound and Other Beta-Lactams against Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae

AntibioticMIC50MIC90Percent Susceptible
This compound>64>640%
Meropenem0.1256470%
This compound/enmetazobactam0.12564Not Reported

Data sourced from a study on E. coli and K. pneumoniae isolates collected from US hospitals.[1]

Table 2: Activity of this compound and Comparators against Permeability Mutants of Escherichia coli and Klebsiella pneumoniae

OrganismAntibioticParent Strain MIC (mg/L)Mutant Strain MIC (mg/L)Fold Increase
E. coliThis compound≤0.06 - 0.120.25 - 4Up to 128
Ceftazidime0.12 - 0.251 - 16Up to 128
Cefpirome≤0.06 - 0.120.5 - 4Up to 128
K. pneumoniaeThis compound0.12 - 0.250.5 - 4Up to 32
Ceftazidime0.12 - 0.51 - 16Up to 64
Cefpirome0.12 - 0.250.5 - 4Up to 32

Note: Despite the increase in MICs for permeability mutants, the values for this compound, ceftazidime, and cefpirome often remained within the susceptible range (≤ 4 mg/L).[2]

Experimental Protocols: A Closer Look at Methodology

The determination of antibiotic susceptibility is fundamental to understanding cross-resistance. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) is the standard medium.

  • Antibiotics: Prepare stock solutions of the desired beta-lactam antibiotics (e.g., this compound, ceftazidime, imipenem) at a concentration of 10 times the highest final concentration to be tested.

  • Bacterial Inoculum:

    • From a pure overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions:

    • Dispense 50 μL of MHB into all wells of the microtiter plate.

    • Add 50 μL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 μL from the first well to the second, and so on, down the row. Discard the final 50 μL from the last well in the dilution series. This will result in a range of antibiotic concentrations.

  • Inoculation: Add 50 μL of the prepared bacterial inoculum to each well, bringing the final volume to 100 μL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Mechanisms of Resistance

To better understand the complex interplay of factors leading to cross-resistance, the following diagrams illustrate the primary mechanisms of beta-lactam resistance and a typical experimental workflow for assessing cross-resistance.

BetaLactam_Resistance_Mechanisms cluster_mechanisms Mechanisms of Beta-Lactam Resistance cluster_antibiotics Beta-Lactam Antibiotics Enzymatic_Degradation Enzymatic Degradation (e.g., β-lactamases) Cross_Resistance Cross-Resistance Enzymatic_Degradation->Cross_Resistance Target_Modification Target Modification (Altered PBPs) Target_Modification->Cross_Resistance Reduced_Permeability Reduced Permeability (Porin Loss/Mutation) Reduced_Permeability->Cross_Resistance Efflux_Pumps Efflux Pumps (Active Expulsion) Efflux_Pumps->Cross_Resistance This compound This compound This compound->Enzymatic_Degradation Hydrolysis by ESBLs, AmpC, Carbapenemases This compound->Target_Modification Reduced binding affinity This compound->Reduced_Permeability Decreased entry This compound->Efflux_Pumps Expulsion Other_BetaLactams Other β-lactams (e.g., Ceftazidime, Carbapenems) Other_BetaLactams->Enzymatic_Degradation Hydrolysis Other_BetaLactams->Target_Modification Reduced binding affinity Other_BetaLactams->Reduced_Permeability Decreased entry Other_BetaLactams->Efflux_Pumps Expulsion

Caption: Mechanisms of beta-lactam resistance leading to cross-resistance.

Experimental_Workflow_Cross_Resistance start Start: Isolate Bacterial Strain induce_resistance Induce Resistance to Primary Antibiotic (e.g., this compound) (Optional: Serial Passage) start->induce_resistance mic_primary Determine MIC of Primary Antibiotic (Broth Microdilution) induce_resistance->mic_primary mic_secondary Determine MICs of Secondary β-lactams (e.g., Ceftazidime, Imipenem) mic_primary->mic_secondary compare_mic Compare MICs of Resistant and Susceptible Strains mic_secondary->compare_mic analyze Analyze for Cross-Resistance or Collateral Sensitivity compare_mic->analyze end End: Characterize Resistance Profile analyze->end

Caption: Experimental workflow for determining antibiotic cross-resistance.

References

Bridging the Gap: Validating Animal Model Findings of Cefepime Efficacy in Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The translation of preclinical findings to clinical success is a cornerstone of effective drug development. For the fourth-generation cephalosporin, cefepime, animal models have been instrumental in defining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict its antibacterial efficacy. This guide provides a comprehensive comparison of this compound's performance in key animal models and its validation in human clinical trials, offering researchers and drug development professionals a clear overview of its translational journey.

Pharmacokinetic Profile: A Cross-Species Comparison

The pharmacokinetic profile of this compound exhibits notable differences across various species and humans. Understanding these differences is crucial for extrapolating animal data to predict human responses. This compound is primarily eliminated through the kidneys, and its half-life is a key determinant of the dosing regimens required to maintain therapeutic concentrations.

ParameterMouseRatMonkey (Cynomolgus)DogHuman (Adult with Normal Renal Function)
Half-life (t½) ~0.33 hours1.3 - 4.6 hours~1.7 hours~1.09 hours~2 hours[1]
Protein Binding ~0%[2]7.9% - 12.7%Not specified12.5% - 14.5%~20%[1]
Volume of Distribution (Vd) Not specifiedVss increases with dose~0.21 L/kgNot specified~18 L (~0.2 L/kg)[1]
Clearance (CL) Not specified~11.0 - 12.5 mL/min/kg~1.6 mL/min/kgNot specified~100 - 130 mL/min

The Translational Workflow: From Bench to Bedside

The journey of validating this compound's efficacy from preclinical models to clinical application follows a structured path. This process begins with in vitro studies to determine the minimum inhibitory concentration (MIC) against various pathogens, followed by efficacy testing in animal models to establish PK/PD targets. These targets then inform the design of clinical trials to confirm safety and efficacy in humans.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Validation in_vitro In Vitro Susceptibility (MIC Testing) animal_model Infection Models (e.g., Neutropenic Thigh/Lung) in_vitro->animal_model animal_pk Animal Pharmacokinetics (Mouse, Rat, Monkey) pkpd_target Establish PK/PD Target (e.g., %fT > MIC) animal_pk->pkpd_target animal_model->pkpd_target dose_selection Clinical Dose Selection pkpd_target->dose_selection Inform clinical_outcome Clinical Outcome Assessment pkpd_target->clinical_outcome Predicts human_pk Human Pharmacokinetics (Phase I Studies) human_pk->dose_selection phase_3 Phase III Clinical Trials (Efficacy & Safety) dose_selection->phase_3 phase_3->clinical_outcome

Translational workflow for this compound efficacy validation.

Efficacy in Febrile Neutropenia: A Direct Comparison

The neutropenic mouse thigh infection model is a cornerstone for evaluating antibiotics intended for use in immunocompromised patients, such as those with febrile neutropenia.[3] This model directly mimics the host conditions of these patients, making it a powerful predictive tool.

Animal Model Findings (Neutropenic Mouse Thigh) Studies using the neutropenic mouse thigh model have consistently shown that the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) is the PK/PD index that best correlates with this compound's efficacy. For Enterobacteriaceae, a %fT > MIC of 40-60% is generally required for a bacteriostatic to bactericidal effect.

Clinical Validation (Febrile Neutropenia Trials) Clinical trials in patients with febrile neutropenia have largely validated the findings from the neutropenic mouse model. One study identified an optimal %T>MIC cutoff value of 73.1% for treatment success in patients with persistent neutropenia. Another meta-analysis, while noting some controversies, ultimately found no significant increase in mortality with this compound compared to other agents in this population, supporting its continued use.

IndicationAnimal ModelKey Efficacy Endpoint (Animal)Clinical SettingKey Efficacy Endpoint (Human)
Febrile Neutropenia Neutropenic Mouse Thigh>1-log10 CFU reduction at %fT > MIC of 40-60%Febrile Neutropenic PatientsTreatment success at %T>MIC >73.1%; Overall success rates of ~61-91.7% in monotherapy

Efficacy Against Pseudomonas aeruginosa Infections

Pseudomonas aeruginosa is a challenging pathogen often associated with hospital-acquired infections. Animal models have been critical in defining the this compound exposures needed to combat this organism.

Animal Model Findings (Murine Infection Models) In murine infection models, achieving a robust bactericidal effect against P. aeruginosa often requires higher this compound exposures than for many Enterobacteriaceae. The target of %fT > MIC remains the most predictive parameter of efficacy.

Clinical Validation (Pneumonia and Bacteremia) A key clinical study in patients with non-urinary tract P. aeruginosa infections directly correlated the PK/PD targets from animal models to clinical outcomes. This study found that a microbiological response was strongly associated with achieving a this compound %fT > MIC of greater than 60%. Patients who did not achieve this target were significantly more likely to experience treatment failure.

PathogenAnimal ModelKey Efficacy Endpoint (Animal)Clinical SettingKey Efficacy Endpoint (Human)
P. aeruginosa Murine Thigh/Lung InfectionBacterial reduction correlated with %fT > MICPneumonia, Bacteremia, SSSIMicrobiological success associated with %fT > MIC > 60%

Efficacy in Complicated Urinary Tract Infections (cUTI)

The murine cUTI model, often in neutropenic mice to ensure bacterial growth, is used to evaluate the efficacy of antibiotics in treating kidney infections.

Animal Model Findings (Murine cUTI Model) Studies using human-simulated regimens of this compound in the murine cUTI model have demonstrated significant bacterial killing in the kidneys against a range of Gram-negative pathogens. For example, against this compound-resistant Enterobacterales, the combination of this compound with a beta-lactamase inhibitor resulted in a >4 log10 CFU/kidney reduction compared to controls.

Clinical Validation (cUTI Trials) Phase 3 clinical trials have confirmed the efficacy of this compound in treating cUTI. In a recent trial, this compound in combination with a novel beta-lactamase inhibitor, taniborbactam, was found to be superior to meropenem, with a composite success (microbiological and clinical cure) rate of 70.6% versus 58.0% for meropenem.

IndicationAnimal ModelKey Efficacy Endpoint (Animal)Clinical SettingKey Efficacy Endpoint (Human)
Complicated UTI Murine cUTI Model>4-log10 CFU/kidney reductionComplicated UTI, including PyelonephritisComposite success (microbiological & clinical cure) rate of 70.6% (with taniborbactam)

Experimental Protocols

Neutropenic Murine Thigh Infection Model
  • Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: A bacterial suspension (e.g., 10^7 CFU/mL) of the test organism is injected into the thigh muscle of the mice.

  • Treatment: Human-simulated regimens of this compound (and any combination agent) are administered, typically subcutaneously, at various doses and schedules to mimic human plasma concentration-time profiles.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in log10 CFU/thigh compared to the 0-hour control group.

Phase 3 Clinical Trial for Complicated Urinary Tract Infection (Example: this compound/Taniborbactam)
  • Study Design: A multicenter, randomized, double-blind, active-controlled non-inferiority (with pre-specified superiority analysis) trial.

  • Patient Population: Hospitalized adults with a diagnosis of cUTI or acute pyelonephritis with a qualifying Gram-negative pathogen.

  • Treatment Regimen: Patients are randomized (e.g., 2:1) to receive intravenous this compound-taniborbactam (e.g., 2.5 g) or the comparator (e.g., meropenem 1 g) every 8 hours for 7 to 14 days.

  • Primary Endpoint: A composite outcome of microbiological success (pathogen eradication) and clinical success (resolution of symptoms) at a test-of-cure visit (e.g., days 19-23).

Signaling Pathways and Logical Relationships

The relationship between drug exposure, PK/PD targets, and the ultimate clinical outcome is a critical logical pathway in antibiotic development.

G cluster_exposure Drug Exposure cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_outcome Outcome dosing This compound Dosing Regimen (Dose, Interval, Infusion Time) pk_params Pharmacokinetic Parameters (t½, Vd, CL) dosing->pk_params pkpd_index PK/PD Index (%fT > MIC) pk_params->pkpd_index mic Pathogen MIC mic->pkpd_index bacterial_eradication Bacterial Eradication pkpd_index->bacterial_eradication clinical_cure Clinical Cure bacterial_eradication->clinical_cure

Logical pathway from this compound dosing to clinical outcome.

Conclusion

The evidence strongly supports the predictive value of animal models, particularly the neutropenic mouse thigh model, in establishing the PK/PD targets for this compound that translate to clinical efficacy. The consistent finding that %fT > MIC is the key driver of this compound's activity has been validated across different infection types in clinical trials. While species-specific differences in pharmacokinetics necessitate careful dose adjustments, the fundamental principles of this compound's pharmacodynamics hold true from mouse to man. This robust translational evidence underscores the importance of well-designed animal studies in guiding the successful clinical development and use of critical antibiotics like this compound.

References

Cefepime vs. Ceftazidime: A Comparative Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, cefepime and ceftazidime have long been pivotal in treating a variety of bacterial infections. For researchers, clinicians, and drug development professionals, understanding the comparative cost-effectiveness of these agents is crucial for informed decision-making in both clinical and developmental contexts. This guide provides an objective comparison of this compound and ceftazidime, supported by experimental data on clinical efficacy, safety, and economic outcomes.

Executive Summary

Overall, studies suggest that this compound is a more cost-effective option than ceftazidime, primarily driven by a less frequent dosing schedule which can lead to lower overall treatment costs, without compromising clinical efficacy. A retrospective cost-effectiveness analysis involving 1,637 patients found that this compound was consistently more cost-effective than ceftazidime.[1] This was largely attributed to the typical administration of this compound every 12 hours, compared to every 8 hours for ceftazidime, resulting in a lower total amount of drug administered per patient.[1] Despite the difference in dosing, the clinical success rate was identical for both patient groups at 88%.[1]

Clinical Efficacy and Safety

Multiple clinical trials across various infection types have demonstrated the comparable efficacy and safety of this compound and ceftazidime.

Key Performance Indicators
Performance MetricThis compoundCeftazidimeKey Findings
Clinical Success Rate 88%88%In a large retrospective analysis, the clinical success rates were identical.[1]
80% - 90%79% - 96%Across various studies on serious bacterial infections, pneumonia, and urinary tract infections, clinical cure rates were consistently similar between the two drugs.[2]
Bacteriological Eradication Rate 85% - 95%86% - 100%Both agents demonstrate high and comparable rates of pathogen eradication.
Adverse Events 16.5% - 21%5% - 19.0%The incidence of adverse events is generally similar, with some studies showing slightly higher rates for this compound. One study noted a higher incidence of intolerance at the injection site for this compound (13%) compared to ceftazidime (6%).
Mortality Rate 19% (in one study)15% (in one study)In a study on serious bacterial infections, the mortality rate was slightly higher in the this compound group, though the difference was not statistically significant and not attributed to the study medication.

Dosing and Administration

A significant factor in the cost-effectiveness analysis is the difference in dosing regimens. This compound is typically administered intravenously every 12 hours, while ceftazidime is generally given every 8 hours. This difference in frequency directly impacts the total drug dosage and associated administrative costs. For instance, in one study, the mean amount of drug administered per patient was 17.6g for this compound versus 29.1g for ceftazidime.

Cost-Effectiveness Analysis

Experimental Protocols

The data presented is derived from a variety of study designs, including retrospective cost-effectiveness analyses and prospective, randomized, double-blind, or open-label comparative clinical trials.

General Clinical Trial Workflow:

A common methodology in these comparative studies involves the following steps:

  • Patient Recruitment: Patients with specific, confirmed or suspected bacterial infections (e.g., pneumonia, urinary tract infections, sepsis) are enrolled.

  • Randomization: Patients are randomly assigned to receive either this compound or ceftazidime.

  • Treatment Administration: The assigned antibiotic is administered intravenously at a specified dose and interval (e.g., this compound 2.0 g every 12 hours, ceftazidime 2.0 g every 8 hours).

  • Clinical and Microbiological Assessment: Patient outcomes are evaluated based on predefined criteria for clinical cure (resolution of signs and symptoms of infection) and microbiological eradication (elimination of the baseline pathogen).

  • Safety Monitoring: Patients are monitored for the occurrence of adverse events throughout the study.

  • Data Analysis: The collected data on efficacy, safety, and resource utilization are statistically analyzed to compare the two treatment arms.

Cost-Effectiveness Analysis Methodology:

The cost-effectiveness analysis was performed from an institutional perspective. This typically involves:

  • Data Collection: Gathering data on clinical outcomes (e.g., success rates, adverse events) and costs (e.g., drug acquisition, hospital bed days) from clinical trials or retrospective patient data.

  • Decision Analysis Modeling: Constructing a decision tree to model the different treatment pathways and their associated probabilities and costs.

  • Cost Calculation: Aggregating the costs associated with each treatment strategy.

  • Effectiveness Measurement: Quantifying the clinical outcomes for each strategy.

  • Incremental Cost-Effectiveness Ratio (ICER) Calculation: Determining the additional cost per unit of additional effectiveness of one treatment over another.

  • Sensitivity Analysis: Varying key parameters (e.g., drug price, clinical success probability) to assess the robustness of the results.

Visualizations

Cost_Effectiveness_Analysis_Flow cluster_inputs Model Inputs cluster_model Decision Analysis Model cluster_outputs Analysis Outputs Clinical_Data Clinical Efficacy Data (Success Rates, Adverse Events) Decision_Tree Construct Decision Tree Clinical_Data->Decision_Tree Cost_Data Cost Data (Drug Acquisition, Hospitalization) Cost_Data->Decision_Tree Calculate_Costs Calculate Total Costs per Arm Decision_Tree->Calculate_Costs Calculate_Effectiveness Calculate Outcomes per Arm Decision_Tree->Calculate_Effectiveness ICER Incremental Cost-Effectiveness Ratio Calculate_Costs->ICER Calculate_Effectiveness->ICER Sensitivity_Analysis Sensitivity Analysis ICER->Sensitivity_Analysis

Caption: Logical flow of a cost-effectiveness analysis.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_this compound Treatment Arm: This compound Randomization->Treatment_this compound Treatment_Ceftazidime Treatment Arm: Ceftazidime Randomization->Treatment_Ceftazidime Outcome_Assessment Clinical & Microbiological Outcome Assessment Treatment_this compound->Outcome_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_this compound->Safety_Monitoring Treatment_Ceftazidime->Outcome_Assessment Treatment_Ceftazidime->Safety_Monitoring Data_Analysis Comparative Data Analysis Outcome_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cefepime Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of cefepime, a fourth-generation cephalosporin antibiotic. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals engaged in laboratory-based activities.

Immediate Safety and Handling

Proper handling of this compound waste is paramount to minimize exposure risks and prevent environmental contamination. All personnel must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): When handling any form of this compound waste, including pure compound, solutions, or contaminated labware, personnel must wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or latex are suitable).

  • Avoid Aerosolization: Care should be taken to avoid the generation of dust or aerosols when handling powdered this compound. All manipulations of solid this compound should ideally be conducted in a chemical fume hood.

  • Spill Management: In the event of a spill, the area should be immediately secured. For solid spills, gently cover the material with a damp paper towel to avoid raising dust, and then carefully wipe the area. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits). All spill cleanup materials must be disposed of as hazardous waste.

This compound Disposal Workflow

The proper disposal route for this compound waste depends on its form and whether it is classified as hazardous waste. The following diagram outlines the decision-making process for appropriate disposal.

G cluster_0 This compound Waste Stream Assessment cluster_1 Disposal Procedures Start This compound Waste Generated CheckHazardous Is the waste considered hazardous under RCRA? Start->CheckHazardous NonHazardous Non-Hazardous Pharmaceutical Waste CheckHazardous->NonHazardous No Hazardous Hazardous Pharmaceutical Waste CheckHazardous->Hazardous Yes ConsultEHS Consult Institutional EHS for Classification CheckHazardous->ConsultEHS Unsure Inactivation Chemical Inactivation (See Protocol Below) NonHazardous->Inactivation LicensedDisposal Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) Hazardous->LicensedDisposal ConsultEHS->CheckHazardous Sewer Dispose to Sanitary Sewer (Post-Inactivation & Verification, Local Regulations Permitting) Inactivation->Sewer

Figure 1. Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Environmental Risk and Ecotoxicity of this compound

The release of antibiotics into the environment is a significant concern due to the potential for the development of antimicrobial resistance and adverse effects on aquatic ecosystems. While data on the environmental fate of this compound is limited, the following table summarizes key ecotoxicity information. It is important to note that the photodegradation of this compound can result in transformation products that are more toxic than the parent compound to some aquatic organisms[1].

ParameterValueSpeciesReference
Predicted No-Effect Concentration (PNEC) 1 ng/LAquatic Environment[2][3]
LC50 (48h) >100 mg/LDaphnia magna[1]
LC50 (24h) >100 mg/LThamnocephalus platyurus[1]

Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation

For non-hazardous this compound waste solutions, chemical inactivation through alkaline hydrolysis can be an effective method to break down the active β-lactam ring prior to disposal. This procedure should be performed by trained personnel in a designated laboratory area.

Objective: To hydrolyze the β-lactam ring of this compound, rendering it antimicrobially inactive.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH), 1 M solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass container for the reaction

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a suitable glass container with a magnetic stir bar.

  • pH Adjustment: While stirring, slowly add 1 M sodium hydroxide solution to the this compound waste. Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.

  • Hydrolysis Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the β-lactam ring.

  • Neutralization: After the 24-hour hydrolysis period, neutralize the solution by carefully adding an appropriate acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Verification (Optional but Recommended): To ensure the complete degradation of this compound, a sample of the neutralized solution can be analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent compound.

  • Final Disposal: Once inactivation is complete and the solution is neutralized, it may be permissible to discharge the solution to the sanitary sewer. However, it is imperative to consult and comply with all local and institutional regulations regarding sewer disposal of treated chemical waste.

Regulatory Compliance

The disposal of pharmaceutical waste, including this compound, is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. Research institutions and companies must also adhere to the guidelines set forth by their internal Environmental Health and Safety (EHS) departments. It is the responsibility of the waste generator to correctly classify and dispose of all chemical waste. When in doubt, always treat pharmaceutical waste as hazardous and consult with your institution's EHS office.

References

Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of cefepime in a laboratory setting, ensuring the protection of personnel and the environment.

Researchers and drug development professionals handling this compound, a cephalosporin antibiotic, must adhere to stringent safety protocols to mitigate risks of exposure and ensure proper disposal. This compound may cause allergic skin reactions, serious eye damage, and allergy or asthma-like symptoms if inhaled.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.[1][3] It is recommended to use non-latex gloves where possible.[1]
Eye Protection Safety glasses with side shields or chemical goggles. A face shield may also be necessary.To protect eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 dust/mist respirator may be necessary if aerosols are generated or if adequate ventilation is not available.To prevent inhalation of airborne powder, which can cause respiratory irritation and allergic reactions.
Body Protection Laboratory coat or work uniform. Protective clothing should be made of chemically resistant materials.To protect the skin and personal clothing from contamination.

Operational Plan for PPE Usage

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Figure 1: Standard Operating Procedure for Donning and Doffing PPE.

Disposal of this compound and Contaminated Materials

Proper disposal of this compound and any materials contaminated with it is essential to prevent environmental contamination and potential harm to others. Disposal procedures must comply with all applicable local, state, and federal regulations.

Disposal Plan Summary

Waste Stream Disposal Method Key Considerations
Unused/Expired this compound Incineration at an approved and permitted facility is the recommended method.Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., glassware, plasticware) Decontaminate if possible, or dispose of as chemical waste.Follow institutional guidelines for chemical waste disposal.
Contaminated PPE (e.g., gloves, lab coats) Place in a designated, sealed container for hazardous waste.Contaminated work clothing should not be allowed out of the workplace.
Spill Cleanup Materials Absorb spills with suitable material and place in a sealed container for disposal as chemical waste.Ventilate the area of a spill and wear appropriate PPE during cleanup.

The following workflow outlines the decision-making and steps for the safe disposal of this compound-related waste.

Cefepime_Disposal_Workflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Unused Unused/Expired this compound WasteType->Unused Solid/Liquid ContaminatedPPE Contaminated PPE WasteType->ContaminatedPPE PPE ContaminatedLabware Contaminated Labware WasteType->ContaminatedLabware Labware Spill Spill Material WasteType->Spill Spill Debris Collect Collect in a Labeled, Sealed Hazardous Waste Container Unused->Collect ContaminatedPPE->Collect ContaminatedLabware->Collect Spill->Collect Incinerate Dispose via Approved Hazardous Waste Incineration Collect->Incinerate

Figure 2: Step-by-step process for the safe disposal of this compound waste.

By adhering to these guidelines, research facilities can effectively manage the risks associated with handling this compound, fostering a culture of safety and environmental responsibility. It is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefepime
Reactant of Route 2
cefepime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.